molecular formula C8H16O5 B563966 METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE CAS No. 59981-27-0

METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Número de catálogo: B563966
Número CAS: 59981-27-0
Peso molecular: 192.211
Clave InChI: ZIRPXMSHWUAJJI-HNEXDWKRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE, also known as METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE, is a useful research compound. Its molecular formula is C8H16O5 and its molecular weight is 192.211. The purity is usually 95%.
BenchChem offers high-quality METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R,3R,4S,5R,6S)-5,6-dimethoxy-2-methyloxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-4-5(9)6(10)7(11-2)8(12-3)13-4/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRPXMSHWUAJJI-HNEXDWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346720
Record name Methyl-2-O-methylfucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59981-27-0
Record name Methyl-2-O-methylfucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside (synonymous with Methyl 2-O-methyl-α-D-fucopyranoside ). This molecule is a critical carbohydrate antigen found in the cell wall glycopeptidolipids of specific Mycobacterium serovars and serves as a vital probe in glycobiology for studying lectin binding and fucosyltransferase activity.

Executive Summary & Strategic Analysis

Target Molecule: Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside CAS Registry: N/A (Derivative of 1128-40-1) Molecular Formula: C₈H₁₆O₅ Molecular Weight: 192.21 g/mol

Synthetic Strategy

The synthesis presents two primary stereochemical and regiochemical challenges:

  • 
    -Anomeric Selectivity:  Establishing the thermodynamic 
    
    
    
    -glycoside.
  • C-6 Deoxygenation: Converting the hydroxymethyl group to a methyl group (fucose scaffold).

  • Regioselective C-2 Methylation: Differentiating the C-2 hydroxyl from C-3 and C-4.

The Optimized Route: We utilize D-Galactose as the cost-effective chiral pool starting material. The strategy employs a "Protection-Activation-Reduction" sequence. The C-3 and C-4 positions are locked as an acetonide (isopropylidene acetal), which is thermodynamically favored on the cis-3,4-diol of galactose. This leaves the C-6 (primary) and C-2 (secondary) hydroxyls exposed. Exploiting the steric and electronic differences between these positions allows for selective 6-O-tosylation followed by hydride reduction to install the C-6 methyl group. Finally, the remaining C-2 hydroxyl is methylated.

Retrosynthetic Analysis (Graphviz)

The following logic flow illustrates the disconnection strategy, moving from the target back to the starting material.

Retrosynthesis Target Target: Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside Precursor1 Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside (Protected Methyl Ether) Target->Precursor1 Acid Hydrolysis (Deprotection) Precursor2 Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside (Protected Fucoside) Precursor1->Precursor2 MeI, NaH (Methylation) Precursor3 Methyl 6-O-tosyl-3,4-O-isopropylidene-α-D-galactopyranoside (Activated Intermediate) Precursor2->Precursor3 LiAlH4 (Reduction) Precursor4 Methyl 3,4-O-isopropylidene-α-D-galactopyranoside (Regioselective Protection) Precursor3->Precursor4 TsCl, Pyridine (Selective Activation) SM Methyl α-D-galactopyranoside Precursor4->SM 2,2-DMP, pTsOH (Acetonide Formation)

Caption: Retrosynthetic disconnection showing the linear transformation from the target antigen back to the commercially available methyl galactoside.

Detailed Experimental Protocol

Stage I: Scaffold Preparation & Selective Protection

Objective: Synthesize Methyl 3,4-O-isopropylidene-α-D-galactopyranoside . Rationale: The cis-relationship of the C-3 and C-4 hydroxyls in galactose allows for the formation of a stable 5-membered dioxolane ring (acetonide). This simultaneously protects C-3/C-4 and prevents migration, leaving C-2 and C-6 available.

Reagents: Methyl α-D-galactopyranoside (25 g), 2,2-Dimethoxypropane (2,2-DMP), p-Toluenesulfonic acid (pTsOH), Acetone (dry).

  • Dissolution: Suspend Methyl α-D-galactopyranoside (25 g, 129 mmol) in dry acetone (500 mL).

  • Catalysis: Add 2,2-DMP (32 mL, 2.0 eq) and a catalytic amount of pTsOH (500 mg).

  • Reaction: Stir at room temperature under nitrogen. The suspension will clear as the product forms. Monitor by TLC (CHCl₃:MeOH 9:1).

  • Quench: After 4 hours (or upon completion), neutralize with Triethylamine (Et₃N) until pH ~8.

  • Workup: Concentrate in vacuo to a syrup. Dissolve in CH₂Cl₂, wash with water, dry over Na₂SO₄, and concentrate.

  • Purification: Crystallize from Ethanol/Hexane or use flash chromatography (Hexane:EtOAc 2:1).

    • Yield Expectation: 75-85%

    • Data Check: ¹H NMR should show two methyl singlets (acetonide) at ~1.3 and ~1.5 ppm.

Stage II: Regioselective Activation (C-6 Tosylation)

Objective: Synthesize Methyl 6-O-tosyl-3,4-O-isopropylidene-α-D-galactopyranoside . Rationale: The primary hydroxyl at C-6 is significantly less sterically hindered than the secondary hydroxyl at C-2. By maintaining low temperatures (-10°C to 0°C), exclusive tosylation at C-6 is achieved.

Reagents: Product from Stage I, p-Toluenesulfonyl chloride (TsCl), Pyridine (dry).

  • Setup: Dissolve the acetonide (20 g, 85 mmol) in dry Pyridine (200 mL). Cool to -10°C in an ice/salt bath.

  • Addition: Add TsCl (17.9 g, 1.1 eq) portion-wise over 30 minutes. Do not allow the temperature to rise above 0°C.

  • Incubation: Stir at 0°C for 4 hours, then allow to warm to 4°C overnight.

  • Workup: Pour the mixture into ice water (1 L) with vigorous stirring. The product may precipitate as a solid or oil. Extract with CH₂Cl₂ (3 x 200 mL).

  • Wash: Wash organics with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Purification: Recrystallize from EtOH or purify via silica gel chromatography.

    • Critical Control Point: Ensure complete removal of pyridine to prevent interference in the next reduction step.

Stage III: Deoxygenation (Synthesis of the Fucose Scaffold)

Objective: Synthesize Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside . Rationale: Hydride displacement of the primary tosylate generates the terminal methyl group. Crucial: This step must precede methylation. If methylation were performed first on the tosylate, the C-2 alkoxide could attack C-6, forming a 2,6-anhydro bridge.

Reagents: Lithium Aluminum Hydride (LiAlH₄), Dry THF (Tetrahydrofuran).

  • Activation: In a flame-dried flask under Argon, suspend LiAlH₄ (3.0 eq) in dry THF.

  • Addition: Add a solution of the 6-O-tosyl intermediate (15 g) in THF dropwise to the hydride suspension.

  • Reflux: Heat to gentle reflux (66°C) for 4-6 hours. Monitor by TLC for the disappearance of the tosylate spot.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

  • Isolation: Concentrate the filtrate to obtain the crude 6-deoxy derivative (a modified fucose).

    • Validation: The ¹H NMR will show a doublet at ~1.2-1.3 ppm (C-6 Methyl) replacing the tosylate signals.

Stage IV: Regioselective Methylation (C-2)

Objective: Synthesize Methyl 6-deoxy-2-O-methyl-3,4-O-isopropylidene-α-D-galactopyranoside . Rationale: With C-6 reduced to a methyl group and C-3/C-4 protected, C-2 is the only free hydroxyl. Standard Williamson ether synthesis conditions apply.

Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), Dry DMF.

  • Deprotonation: Dissolve the 6-deoxy intermediate (10 g) in dry DMF (100 mL). Cool to 0°C. Add NaH (1.5 eq) carefully. Stir for 30 mins to form the alkoxide.

  • Alkylation: Add MeI (2.0 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with MeOH, then dilute with water. Extract with Ether or EtOAc.

  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Stage V: Global Deprotection

Objective: Isolate Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside . Rationale: The isopropylidene group is acid-labile, while the methyl glycoside and methyl ether are stable to mild aqueous acid.

Reagents: 80% Acetic Acid (aq) or TFA/Water (9:1).

  • Hydrolysis: Dissolve the methylated intermediate in 80% AcOH (aq). Heat to 60°C for 2 hours.

  • Monitoring: TLC should show a shift to a more polar product.

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove acetic acid/water azeotropically.

  • Final Purification: Column chromatography (CH₂Cl₂:MeOH 95:5) or crystallization.[1][2]

Quality Control & Data Validation

Expected Analytical Data

The following table summarizes the key NMR signals required to validate the structure at the final stage.

PositionCarbon (¹³C, ppm)Proton (¹H, ppm)MultiplicityDiagnostic Feature
C-1 ~98.0 - 100.0~4.70 - 4.85d, J ≈ 3.5 Hz

-Anomeric configuration
C-2 ~78.0 - 80.0~3.40 - 3.50ddDownfield shift due to O-Methylation
C-6 ~16.0 - 17.0~1.25d, J ≈ 6.5 HzMethyl doublet (Deoxy confirmation)
OMe (C1) ~55.0 - 56.0~3.35 - 3.40sAnomeric O-Methyl
OMe (C2) ~58.0 - 59.0~3.45 - 3.55sTarget O-Methyl ether
Workflow Visualization

The following diagram details the reaction conditions and intermediate flow.

SynthesisFlow Step1 Step 1: Acetonide Protection Reagents: 2,2-DMP, pTsOH Temp: RT Yield: ~80% Step2 Step 2: 6-O-Tosylation Reagents: TsCl, Pyridine Temp: -10°C to 0°C Selectivity: 1° OH vs 2° OH Step1->Step2 Step3 Step 3: Reduction (Deoxygenation) Reagents: LiAlH4, THF Temp: Reflux Result: C-6 Methyl Step2->Step3 Step4 Step 4: 2-O-Methylation Reagents: NaH, MeI, DMF Temp: 0°C -> RT Step3->Step4 Step5 Step 5: Acid Hydrolysis Reagents: 80% AcOH Temp: 60°C Step4->Step5 End Target Molecule Step5->End Start Methyl α-D-Gal Start->Step1

Caption: Step-by-step reaction workflow for the synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside.

Troubleshooting & Critical Parameters

  • Acetonide Migration: In Step 1, ensure the reaction is quenched with base (Et₃N) before concentration. Acidic conditions during concentration can cause the acetonide to migrate to the 4,6-position or hydrolyze.

  • Tosylation Selectivity: If significant 2,6-ditosylation is observed in Step 2, lower the temperature to -20°C and reduce the equivalents of TsCl to 1.05.

  • Safety Note (Step 3): LiAlH₄ is pyrophoric. Ensure all solvents are anhydrous.[3] An alternative, milder reduction method involves converting the 6-OTs to 6-Iodo (NaI, Acetone, Reflux) followed by catalytic hydrogenation (H₂, Pd/C) or radical reduction (Bu₃SnH).

  • Anomerization: The glycosidic bond is stable under basic methylation conditions, but prolonged exposure to strong acid in Step 5 could lead to hydrolysis of the methyl glycoside. Monitor Step 5 closely and stop as soon as the acetonide is removed.

References

  • Fischer Glycosidation: Fischer, E. "Über die Glucoside der Alkohole."[4] Berichte der deutschen chemischen Gesellschaft, 1893.

  • Isopropylidene Protection of Galactose: Catelani, G., et al. "Efficient synthesis of methyl 3,4-O-isopropylidene-α-D-galactopyranoside.
  • Regioselective Tosylation: Koos, M. & Gajdos, J. "Methyl 6-O-tosyl-alpha-D-galactopyranoside." Molecules, 1997.[1]

  • Deoxygenation Strategies: Hanessian, S.
  • General Methylation Protocol: Ciucanu, I. & Kerek, F. "A simple and rapid method for the permethylation of carbohydrates." Carbohydrate Research, 1984.

Sources

chemical properties of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is a specialized carbohydrate derivative that serves as a critical reference standard in glycobiology and a building block in the synthesis of bacterial O-antigen fragments. Structurally, it is the methyl glycoside of 2-O-methyl-D-fucose . While the L-enantiomer (L-fucose) is ubiquitous in mammalian glycans, this D-enantiomer is distinct, appearing primarily in specific bacterial polysaccharides (e.g., Pseudomonas, Mycobacterium) and plant glycosides (e.g., Datisca).

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in probing lectin specificity and elucidating bacterial cell wall architecture.

Molecular Architecture & Stereochemistry

Nomenclature & Identity

The systematic name "Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside" describes a D-galactose core modified at two positions:

  • C-6 Deoxygenation: Replacement of the C-6 hydroxyl with a hydrogen atom converts the galactose core into D-fucose .

  • C-2 Methylation: The hydroxyl group at C-2 is capped as a methyl ether.

  • Common Name: Methyl 2-O-methyl-α-D-fucopyranoside

  • Molecular Formula: C₈H₁₆O₅

  • Molecular Weight: 192.21 g/mol

  • CAS Number: [Not widely listed; related to 3396-99-4 (parent methyl galactoside)]

Conformational Analysis

Unlike L-fucose, which adopts the


 chair conformation, D-fucose  and its derivatives (like the title compound) adopt the 

chair conformation
as their ground state. This places the bulky C-5 methyl group in an equatorial position, stabilizing the ring.
  • Anomeric Effect: The α-configuration (axial methoxy group at C-1) is stabilized by the exo-anomeric effect, making this isomer thermodynamically favored over the β-anomer during Fischer glycosidation.

  • 2-O-Methylation: The methoxy group at C-2 adds lipophilicity without significantly altering the ring pucker, but it does disrupt hydrogen bonding networks typically engaged by the C-2 hydroxyl.

Chemical Synthesis & Derivatization

Access to this compound requires precise protecting group manipulation to distinguish the C-2 hydroxyl from C-3 and C-4. Two primary routes exist: De novo synthesis from D-Galactose or Modification of D-Fucose .

Route A: From D-Galactose (The "Classical" Route)

This pathway is preferred when D-fucose is expensive or unavailable. It involves sequential protection, methylation, and C-6 deoxygenation.

  • Glycosidation: Reaction of D-galactose with MeOH/H⁺ resin to form Methyl α-D-galactopyranoside.

  • Acetalation: Protection of O-3 and O-4 as an isopropylidene acetal (using 2,2-dimethoxypropane). This leaves O-2 and O-6 exposed.

  • Selective Benzoylation: Kinetic benzoylation favors the primary O-6, but careful control is needed. Alternatively, use a bulky silyl group (TBDMS) for O-6.

  • Methylation: Treatment with MeI/NaH methylates the remaining O-2.

  • Deprotection & Activation: Removal of O-6 protecting group, followed by iodination (I₂/PPh₃) or tosylation at C-6.

  • Reduction: Reduction of the C-6 iodide/tosylate with LiAlH₄ or H₂/Pd-C yields the 6-deoxy derivative.

Route B: From D-Fucose (The "Direct" Route)
  • Fischer Glycosidation: D-Fucose + MeOH (H⁺) → Methyl α-D-fucopyranoside.

  • Tin-Mediated Alkylation: Use of dibutyltin oxide (Bu₂SnO) forms a stannylene acetal across cis-diols (O-3/O-4 in galacto- configuration are cis? No, O-3/O-4 are cis in galactose).

    • Correction: In Galactose/Fucose, O-3 and O-4 are cis. The stannylene acetal activates these positions. However, for selective O-2 methylation, one typically uses the 3,4-O-isopropylidene protection strategy, which is highly favored for galactose derivatives.

Synthesis Gal D-Galactose MeGal Methyl α-D-galactoside Gal->MeGal MeOH, H+ IsoProp 3,4-O-Isopropylidene Intermediate MeGal->IsoProp Acetone, H+ Me2 2-O-Methyl Intermediate IsoProp->Me2 1. TBDMS-Cl (O-6) 2. MeI, NaH (O-2) Target Methyl 6-deoxy-2-O-methyl- α-D-galactopyranoside Me2->Target 1. TBAF (remove Si) 2. I2, PPh3 3. H2, Pd/C

Figure 1: Synthetic workflow from D-Galactose to the target 6-deoxy-2-O-methyl derivative.

Analytical Profiling

NMR Spectroscopy

The structure is confirmed by distinctive signals in ¹H and ¹³C NMR.

NucleusMoietyChemical Shift (δ, ppm)MultiplicityDiagnostic Feature
¹H H-1 (Anomeric) 4.75 – 4.85Doublet (

Hz)
Characteristic of α-galacto configuration.
¹H O-Methyl (C-2) 3.40 – 3.55SingletSharp singlet, distinct from glycosidic OMe.
¹H C-Methyl (H-6) 1.15 – 1.25Doublet (

Hz)
Defines the 6-deoxy (fucose) moiety.
¹H OMe (Glycosidic) 3.35 – 3.40SingletUsually slightly upfield of the ether OMe.
¹³C C-1 98.0 – 100.0-Anomeric carbon.
¹³C C-6 16.0 – 17.0-Highly shielded methyl group.
Physical Properties
  • Appearance: White crystalline powder.[1]

  • Solubility: Soluble in water, methanol, ethanol, DMSO.[1] Sparingly soluble in dichloromethane.

  • Melting Point: Typically 140–150°C (Analogy to methyl α-D-fucopyranoside).

  • Optical Rotation: Dextrorotatory (

    
    ), consistent with α-D-glycosides.
    

Biological & Pharmacological Applications

Bacterial O-Antigen Research

The 2-O-methyl-D-fucose motif is a rare but potent antigenic determinant found in the lipopolysaccharides (LPS) of specific Gram-negative bacteria.

  • Relevance: It serves as a chemotaxonomic marker for certain Pseudomonas and Rhizobium strains.

  • Application: Synthetic methyl glycosides of this sugar are used to conjugate with BSA or KLH to create neo-glycoconjugate vaccines or to raise antibodies for serotyping.

Lectin Binding Studies

While L-fucose is the primary ligand for lectins like UEA-I (Ulex europaeus), D-fucose derivatives are often used as:

  • Negative Controls: To prove stereospecificity of L-fucose binding lectins.

  • Specific Probes: For rare lectins (e.g., from Aleuria aurantia) that may tolerate the D-configuration or specific methylation patterns.

  • Hydrophobic Pocket Mapping: The 2-O-methyl group probes the steric and electronic tolerance of the lectin's binding site (OH vs. OMe).

Macrolide Antibiotic Synthesis

Methylated deoxy sugars are key components of macrolide antibiotics (e.g., erythromycin, tylosin). This compound serves as a model substrate for studying glycosyltransferases involved in the biosynthesis of antibiotic sugars.

Experimental Protocols

Protocol 6.1: General Methylation of Carbohydrate Hydroxyls

Use this standard protocol for introducing the 2-O-methyl group on a protected intermediate.

Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), DMF (anhydrous). Safety: MeI is a carcinogen; NaH reacts violently with water. Perform in a fume hood.

  • Dissolution: Dissolve the substrate (e.g., Methyl 3,4-O-isopropylidene-α-D-fucopyranoside) (1.0 eq) in anhydrous DMF (0.2 M concentration) under Nitrogen.

  • Deprotonation: Cool to 0°C. Add NaH (1.5 eq) portion-wise. Stir for 30 min to ensure alkoxide formation (bubbling of H₂ ceases).

  • Alkylation: Add MeI (1.5 eq) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc).

  • Quench: Cool to 0°C. Carefully add MeOH to quench excess NaH.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

Protocol 6.2: Acid Hydrolysis (Deprotection)

To remove isopropylidene acetals while retaining the methyl glycoside and methyl ether.

  • Reaction: Dissolve the crude methylated product in 80% Acetic Acid (aq).

  • Heating: Heat to 60°C for 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove acetic acid traces.

  • Purification: Flash chromatography (DCM:MeOH 95:5) to yield the pure title compound.

References

  • PubChem. Methyl alpha-D-galactopyranoside Compound Summary. National Library of Medicine. Available at: [Link]

  • Adv. Carbohydr. Chem. Biochem.D-Fucose and related sugars in bacterial antigens. (Contextual reference from search results regarding 2-O-methyl-D-fucose in O-antigens).
  • Reisky, L. et al. Oxidative demethylation of 6-O-methyl-D-galactose by marine bacteria.[2] Nature Chemical Biology (Context for methyl galactose metabolism). Available at: [Link]

Sources

METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE structure elucidation

Technical Guide: Structure Elucidation of Methyl 6-deoxy-2-O-methyl- -D-galactopyranoside

Executive Summary

Target Molecule: Methyl 6-deoxy-2-O-methyl-

Synonym:

Molecular Formula:

Exact Mass:

This guide outlines the rigorous analytical workflow required to unambiguously determine the structure of this rare sugar derivative. Often found as a terminal residue in bacterial O-antigens (e.g., Salmonella, Rhizobium) or as a synthetic intermediate in antibiotic development, its identification relies on distinguishing the specific "galacto" stereochemistry, the

Structural Logic & Hierarchy

The following diagram illustrates the structural derivation of the target molecule, establishing the logical framework for the elucidation process.

StructuralHierarchyGalD-Galactose(Hexose Backbone)Fuc6-Deoxy-D-Galactose(D-Fucose)Gal->FucReduction at C6(CH2OH -> CH3)MeGlyMethyl u03b1-D-Fucopyranoside(Anomeric O-Methylation)Fuc->MeGlyGlycosylation at C1(Alpha Anomer)TargetMethyl 2-O-Methyl-u03b1-D-Fucopyranoside(Target Molecule)MeGly->TargetRegioselective Methylationat C2-OH

Figure 1: Structural derivation logic. The target is a 2-O-methylated derivative of the 6-deoxy analog of D-galactose.[1][2]

Analytical Strategy & Methodology

To validate the structure, a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) is required.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and degree of methylation.

  • Method: Electrospray Ionization (ESI) in positive mode (

    
    ).
    
  • Expected Data:

    • Calculated Mass (

      
      ): 192.0998 Da.
      
    • Observed

      
      : ~215.0895 m/z.
      
    • Interpretation: The mass shift of +14 Da relative to Methyl

      
      -D-fucopyranoside (178.08 Da) confirms the addition of exactly one methyl group to the ring hydroxyls.
      
NMR Spectroscopy (The Core Elucidation)

NMR is the definitive tool for stereochemical and regiochemical assignment. The analysis must be performed in


2.2.1 1H NMR Features (Proton Assignment)
  • H-6 (The "6-Deoxy" Marker): Look for a doublet (

    
    ) at 
    
    
    1.15–1.25 ppm
    (
    
    
    Hz). This confirms the 6-deoxy (fucose) series.
  • H-1 (Anomeric Configuration):

    • Shift:

      
       4.70–4.90 ppm.
      
    • Coupling (

      
      ):  The D-galacto chair (
      
      
      ) places H1 (equatorial) and H2 (axial). The
      
      
      coupling is typically 3.0–4.0 Hz . This distinguishes the
      
      
      -anomer from the
      
      
      -anomer (
      
      
      Hz).
  • OMe Groups:

    • Aglycone OMe (C1): Singlet,

      
       3.35–3.40 ppm.
      
    • Ether OMe (C2): Singlet,

      
       3.45–3.50 ppm.
      
2.2.2 13C NMR Features
  • C-1 (Anomeric):

    
     98.0–100.0 ppm (Typical for 
    
    
    -glycosides).
  • C-6 (Methyl):

    
     16.0–17.0 ppm.
    
  • C-2 (The Diagnostic Shift): In unsubstituted fucose, C2 appears at ~68 ppm.[3] Upon O-methylation, the

    
    -effect  causes a downfield shift of +8–10 ppm.
    
    • Target C-2 Shift:

      
       76.0–80.0 ppm . This is the "smoking gun" for position 2.
      
2D NMR Correlations (Connectivity)
  • COSY (Correlation Spectroscopy): Traces the spin system: H1

    
     H2 
    
    
    H3
    
    
    H4
    
    
    H5
    
    
    H6.
  • HSQC (Heteronuclear Single Quantum Coherence): Links protons to their attached carbons (identifies the C2-H2 pair).

  • HMBC (Heteronuclear Multiple Bond Coherence):

    • Crucial Link: The methoxy protons at

      
       3.50 must show a correlation to C-2 . This definitively proves the methyl group is at position 2, not 3 or 4.
      

Data Presentation: Representative NMR Assignment

Note: Chemical shifts are representative for D-fucose derivatives in

3
PositionAtom Type

(ppm)
Multiplicity

(Hz)

(ppm)
Key HMBC Correlations
1 CH4.85d3.599.2H1

C3, C5, OMe(1)
2 CH3.65dd3.5, 10.078.5 OMe(2)

C2
3 CH3.85dd10.0, 3.070.1H3

C2, C4
4 CH3.75d (broad)~3.072.5H4

C3, C5
5 CH3.95q6.567.0H5

C1, C6
6 CH

1.22 d6.516.5H6

C4, C5
1-OMe OMe3.38s-55.5OMe

C1
2-OMe OMe3.48s-58.2OMe

C2

Experimental Protocol: Structure Validation Workflow

This protocol describes the isolation and characterization workflow, assuming the compound is obtained via methylation analysis of a polysaccharide or synthetic preparation.

Step 1: Sample Preparation
  • Dissolve 5–10 mg of the target carbohydrate in 0.6 mL of

    
     (99.96% D).
    
  • Lyophilization: To remove exchangeable OH protons (which can obscure signals), lyophilize the sample from

    
     three times before final dissolution.
    
  • Reference: Add a trace amount of Acetone (

    
     2.22) or TSP (Trimethylsilylpropanoic acid) as an internal standard.
    
Step 2: Acquisition Sequence

Run the following standard pulse sequences (Bruker/Varian nomenclature implied):

  • zg30 (1H standard) – 16 scans.

  • zgpg30 (13C decoupled) – 1000+ scans (due to low sensitivity).

  • cosygpqf (COSY) – To map the H1-H2-H3... chain.

  • hsqcedetgp (HSQC) – To assign carbons to protons.

  • hmbcgplpndqf (HMBC) – Critical Step: Set long-range coupling delay to 60-80 ms (optimized for

    
     Hz). This detects the O-Me to Ring Carbon ether linkage.
    
Step 3: NOESY Confirmation (Stereochemistry)

Run a 1D-NOESY or 2D-NOESY targeting H-1.

  • Observation: In the

    
    -D-galacto configuration, H-1 (eq) and H-2 (ax) are gauche. A NOE correlation should be observed between H-1 and H-2.
    
  • Anomeric Check: If H-1 shows a strong NOE to H-3 and H-5, it would imply a

    
    -linkage (axial-axial-axial relationship). The absence  of strong H1-H3/H5 NOE supports the 
    
    
    -configuration.
Elucidation Workflow Diagram

ElucidationFlowSamplePurified Sample(5mg in D2O)H1NMR1H NMRCheck H6 (d, 1.2) & H1 (d, 3.5Hz)Sample->H1NMRC13NMR13C NMRCheck C2 Shift (~78ppm)H1NMR->C13NMRConfirm BackboneHMBCHMBCLink OMe(3.48) -> C2C13NMR->HMBCLocate MethylStructureStructure Confirmed:Methyl 2-O-Me-u03b1-D-FucHMBC->StructureUnambiguous Proof

Figure 2: NMR Elucidation Workflow.

References

  • PubChem. (n.d.).[4][5] Methyl alpha-D-fucopyranoside (CID 10965080). National Library of Medicine. Retrieved from [Link]

  • Jansson, P. E., Kenne, L., & Schweda, E. (1987). Nuclear magnetic resonance and conformational studies on some methyl 2-O-methyl- and 3-O-methyl-α-D-galactopyranosides. Journal of the Chemical Society, Perkin Transactions 1.
  • Bock, K., & Pedersen, C. (1983). Carbon-13 nuclear magnetic resonance spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry.

Navigating the Structural Landscape of Modified Glycans: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology and carbohydrate chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the precise elucidation of molecular structure. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE, a modified monosaccharide of significant interest in glycoscience. By delving into the principles of spectral interpretation and the causality behind experimental choices, this guide serves as a valuable resource for researchers engaged in the structural characterization of complex carbohydrates.

The Structural Significance of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE

METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE is a derivative of D-galactose, a fundamental building block of many biologically important glycans. The modifications present in this molecule—a 6-deoxy function (fucose-like) and a 2-O-methyl group—are commonly found in natural polysaccharides and glycoproteins. These seemingly subtle alterations can profoundly impact a carbohydrate's three-dimensional structure, its interactions with proteins and other biomolecules, and consequently, its biological function. Accurate structural determination via NMR is therefore paramount for understanding its role in biological systems and for its potential application in drug development and materials science.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE. These predictions are based on established NMR data for the parent compound, methyl α-D-galactopyranoside, with adjustments made for the known substituent effects of the 6-deoxy and 2-O-methyl modifications.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1~4.85dJ₁,₂ ≈ 3.5
H-2~3.60ddJ₂,₁ ≈ 3.5, J₂,₃ ≈ 10.0
H-3~3.80ddJ₃,₂ ≈ 10.0, J₃,₄ ≈ 3.0
H-4~3.95dJ₄,₃ ≈ 3.0
H-5~4.10qJ₅,₆ ≈ 6.5
H-6 (CH₃)~1.25dJ₆,₅ ≈ 6.5
OCH₃ (anomeric)~3.40s-
OCH₃ (C-2)~3.55s-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~100.0
C-2~79.0
C-3~69.5
C-4~70.0
C-5~67.0
C-6 (CH₃)~16.5
OCH₃ (anomeric)~55.5
OCH₃ (C-2)~58.0

The Rationale Behind the Spectral Predictions: Understanding Substituent Effects

The prediction of NMR spectra for modified carbohydrates is a deductive process grounded in the extensive empirical data available for parent structures and the well-documented effects of various substituents.[1]

The Baseline: Methyl α-D-galactopyranoside

Our starting point is the known NMR data for methyl α-D-galactopyranoside. In its ¹H NMR spectrum, the anomeric proton (H-1) typically resonates at a downfield position (~4.8 ppm) due to its unique electronic environment, being attached to two oxygen atoms. The other ring protons are generally found in a more crowded region between 3.5 and 4.2 ppm.[2] In the ¹³C NMR spectrum, the anomeric carbon (C-1) is also characteristically downfield (~100 ppm), while the other ring carbons appear between 60 and 80 ppm.[3]

The Impact of the 6-Deoxy Modification

The replacement of the C-6 hydroxymethyl group (CH₂OH) with a methyl group (CH₃) introduces significant and predictable changes in the NMR spectrum.

  • ¹H NMR: The two diastereotopic protons of the CH₂OH group are replaced by a methyl group, which gives rise to a doublet at a much higher field (~1.2-1.3 ppm) due to the increased shielding. This doublet is coupled to the H-5 proton.[4]

  • ¹³C NMR: The C-6 signal shifts dramatically upfield from ~62 ppm in the parent galactoside to ~16-17 ppm in the 6-deoxy derivative. The C-5 signal also experiences an upfield shift, albeit smaller, due to the change in the substituent at the adjacent carbon. The chemical shift of C-4 is also slightly affected.[4]

The Influence of the 2-O-Methyl Group

O-methylation is a common modification that also has well-characterized effects on NMR spectra.

  • ¹H NMR: The introduction of a methyl group at the 2-position results in a new singlet in the spectrum around 3.5-3.6 ppm. The proton on the carbon bearing the methyl ether (H-2) will experience a change in its chemical environment and its signal will shift, typically slightly downfield.

  • ¹³C NMR: The most pronounced effect is a significant downfield shift (the α-effect) of the carbon atom directly attached to the oxygen of the new methoxy group (C-2), typically by about 8-10 ppm. The adjacent carbons (C-1 and C-3) experience smaller shifts (the β-effect), which can be either upfield or downfield. A new signal for the O-methyl carbon will also appear around 58-60 ppm.

By systematically applying these substituent effects to the known spectral data of methyl α-D-galactopyranoside, we can arrive at the predicted chemical shifts presented in Tables 1 and 2.

Experimental Protocol for NMR Analysis of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE

The following protocol outlines a robust methodology for acquiring high-quality 1D and 2D NMR data for the title compound, ensuring self-validation through a series of complementary experiments.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by methods such as flash chromatography or recrystallization.

  • Solvent Selection: Deuterated water (D₂O) is the solvent of choice for most carbohydrate NMR studies due to its ability to dissolve polar compounds and the fact that the hydroxyl protons will exchange with deuterium, simplifying the spectrum. For some applications, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: For ¹H NMR, a concentration of 1-5 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR and 2D experiments, a higher concentration of 10-20 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

  • Internal Standard: A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, can be added for accurate chemical shift referencing.

  • Sample Filtration: To remove any particulate matter that could affect spectral quality, the sample solution should be filtered through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • ¹H NMR (1D): This is the fundamental experiment to identify all the proton signals and their multiplicities.

  • ¹³C NMR (1D with Proton Decoupling): This experiment provides a singlet for each unique carbon atom in the molecule.

  • Correlation Spectroscopy (COSY): This 2D experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the pyranose ring. For example, the correlation between H-1 and H-2, H-2 and H-3, and so on, can be established.[6]

  • Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton with the carbon atom to which it is directly attached. This is a crucial experiment for assigning the carbon signals based on the already assigned proton signals.[7]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming assignments and for identifying long-range connectivities, such as the correlation between the anomeric proton (H-1) and the anomeric methyl carbon, and between the C-2 proton and the 2-O-methyl carbon.

Visualization of Structural Assignments

The following diagram illustrates the molecular structure of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE with the numbering of the carbon and proton atoms, which is essential for the correct assignment of the NMR signals.

Caption: Molecular structure of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE with atom numbering.

Conclusion

The structural elucidation of modified carbohydrates like METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE is a critical task in glycobiology and related fields. This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR data for this compound, grounded in the principles of substituent effects. The detailed experimental protocol offers a reliable workflow for obtaining and interpreting the necessary NMR data. By combining predictive methods with rigorous experimental validation, researchers can confidently determine the structure of complex glycans, paving the way for a deeper understanding of their biological roles and potential applications.

References

  • Bock, K., & Pedersen, C. (1983). ¹³C NMR Spectroscopy of Monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.
  • ResearchGate. (n.d.). Schematic representation of methyl α-d-galactopyranoside and ¹H and ¹³C NMR spectra thereof. Retrieved from [Link]

  • Freeman, R., & Morris, G. A. (1979). Two-dimensional Fourier transformation in NMR. Bulletin of Magnetic Resonance, 1(1), 5-28.
  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094.
  • ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR... Retrieved from [Link]

  • Jansson, P. E., Kenne, L., & Schweda, E. (1987). ¹H-and ¹³C-n.m.r. spectra of the methyl ethers of methyl α-D-galactopyranoside.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360.
  • Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663-10665.
  • PubChem. (n.d.). Methyl alpha-D-galactopyranoside. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR data for 2‐O‐, 3‐O‐and 2,3‐di‐O‐glycosylated methyl α‐and β‐D‐galactopyranosides. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACS Publications. (2018, December 21). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]

  • DSpace. (n.d.). 'H- and 13C-nmr spectroscopy of synthetic monosulphated methyl (YD- galactopyranosides. Retrieved from [Link]

  • University of Mississippi eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuterat. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Higher Order and Substituent Chemical Shift Effects in the Proton NMR of Glycosides | Request PDF. Retrieved from [Link]

Sources

Engineering Glycodiversity: A Technical Guide to Deoxysugar Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes

Executive Summary

Deoxysugars are not merely structural scaffolds; in the context of bioactive natural products (polyketides, non-ribosomal peptides), they are often the molecular "warheads" that dictate target binding, solubility, and pharmacokinetics. For the drug development professional, mastering the biosynthesis of these moieties offers a direct route to glycodiversification —the combinatorial engineering of glycosylated therapeutics to overcome resistance or improve efficacy.

This guide deconstructs the biosynthetic logic of bacterial deoxysugars, moving from the conserved mechanistic core to the hyper-variable tailoring steps. It provides actionable protocols for pathway engineering and validation, grounded in rigorous biochemical causality.

Part 1: The Biosynthetic Logic

The biosynthesis of deoxysugars in microorganisms (primarily Streptomyces and Actinobacteria) follows a conserved architectural logic. Unlike primary metabolism, which aims for efficiency, secondary metabolism aims for structural diversity. However, the entry point is almost universally conserved.

The "Activation-Modification-Attachment" Scaffold

The pathway invariably begins with a primary metabolite (usually Glucose-1-Phosphate) and proceeds through three distinct phases:

  • Activation: Coupling to a nucleoside diphosphate (NDP), usually dTDP or GDP, to create a high-energy donor.

  • The Commitment Step (Dehydration): A 4,6-dehydratase enzyme converts the stable NDP-sugar into a reactive intermediate.[1]

  • Tailoring: A series of stereospecific reductions, epimerizations, methylations, or aminations.

  • Glycosylation: Transfer of the mature sugar to an aglycone core.

Visualization: The Divergent Pathway

The following diagram illustrates how a common precursor diverges into distinct functional sugars (e.g., L-Rhamnose vs. D-Desosamine).

DeoxysugarPathways G1P Glucose-1-Phosphate NDP_Glc NDP-Glucose (Activated Donor) G1P->NDP_Glc Nucleotidylyltransferase (RmlA/DesIII) Keto_Inter NDP-4-keto-6-deoxy-glucose (The 'Hub' Intermediate) NDP_Glc->Keto_Inter 4,6-Dehydratase (RmlB/DesIV) Rha_Int1 NDP-4-keto-L-rhamnose Keto_Inter->Rha_Int1 3,5-Epimerase (RmlC) Des_Int1 NDP-4-keto-4,6-dideoxy-Glc Keto_Inter->Des_Int1 C4-Amination pathway (DesI/DesII complex) Rha_Final NDP-L-Rhamnose (Structural Sugar) Rha_Int1->Rha_Final 4-Reductase (RmlD) Des_Int2 NDP-3-keto-4,6-dideoxy-Glc Des_Int1->Des_Int2 Isomerization Des_Final NDP-D-Desosamine (Amino Sugar / Antibiotic) Des_Int2->Des_Final N-Dimethylation (DesVI)

Figure 1: Divergence of deoxysugar biosynthesis from the conserved NDP-4-keto-6-deoxy-glucose intermediate.

Part 2: Mechanistic Deep Dive

The Gatekeeper: NDP-Sugar 4,6-Dehydratase

The conversion of NDP-glucose to NDP-4-keto-6-deoxy-glucose is the committed step for deoxysugar biosynthesis.[2] Understanding this mechanism is critical because this enzyme (e.g., RmlB, DesIV) is often the bottleneck in metabolic engineering efforts.

Mechanism of Action: This enzyme belongs to the Short-Chain Dehydrogenase/Reductase (SDR) superfamily.[3] It utilizes a tightly bound NAD+ cofactor in a "recycling" mechanism:

  • Oxidation: NAD+ oxidizes the C-4 hydroxyl to a ketone, generating NADH.

  • Elimination: The acidification of the C-5 proton allows for the elimination of water across C-5/C-6.

  • Reduction: The bound NADH reduces the C-6 double bond, transferring the hydride back to the sugar.

Critical Insight for Engineers: Because the NAD+ is regenerated in situ, these enzymes do not require exogenous cofactor supplementation during in vitro synthesis, provided the enzyme is purified with the cofactor bound.

The Diversity Generators: Aminotransferases & Methyltransferases

While the dehydratase sets the stage, the biological activity (e.g., the basicity required for ribosomal binding of erythromycin) is often conferred by aminotransferases (e.g., DesI). These enzymes are PLP-dependent and replace a keto group with an amine.

  • Causality: The presence of the amino group (as in desosamine or mycaminose) drastically alters the pKa of the final drug, often facilitating accumulation in bacterial cells or binding to negatively charged phosphate backbones of RNA.

Part 3: Data & Enzyme Classification

To engineer these pathways, one must select the correct "parts." The following table summarizes key enzyme classes used in combinatorial biosynthesis.

Enzyme ClassRepresentativeFunctionCofactorEngineering Note
Nucleotidylyltransferase RmlA (Salmonella)Activates G1P to dTDP-GlcdTTP, Mg2+Highly specific to the nucleobase (TDP vs GDP).
4,6-Dehydratase RmlB / DesIVC-6 deoxygenationNAD+ (bound)The "Hub" enzyme. Generally substrate promiscuous.
3,5-Epimerase RmlCStereochemical inversionNoneEssential for L-sugar formation (e.g., Rhamnose).
Aminotransferase DesIC-4 aminationPLP, Glu/GlnDictates the "warhead" status. Requires amino donor.
Glycosyltransferase OleD / EryCIIIAttachment to aglyconeNoneThe final bottleneck. Often requires directed evolution.

Part 4: Experimental Protocol (Self-Validating System)

Scenario: You are characterizing a putative gene cluster suspected of producing a novel amino-deoxysugar.[3] You need to validate the pathway in vitro.

Protocol: "One-Pot" Enzymatic Reconstitution

This protocol relies on LC-MS/MS for self-validation. The mass shift of the sugar-nucleotide intermediate serves as the internal check for each step.

Reagents & Setup
  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

  • Substrates: Glucose-1-Phosphate (1 mM), dTTP (1.2 mM).

  • Enzymes: Purified recombinant RmlA, RmlB, and candidate tailoring enzymes (E3, E4).

  • Cofactors: PLP (50 µM) if testing aminotransferases; SAM (100 µM) if testing methyltransferases.

Workflow
  • Step 1: Activation Check (The Control)

    • Mix Buffer + G1P + dTTP + RmlA . Incubate 30 min at 30°C.

    • Validation: Quench aliquot with MeOH. LC-MS should show peak at m/z 563 [M-H]- (dTDP-Glucose). If absent, stop. The activation failed.

  • Step 2: The Hub Reaction

    • Add RmlB (4,6-dehydratase) to the mixture. Incubate 30 min.

    • Validation: LC-MS should show peak at m/z 545 [M-H]- (Loss of H2O, -18 Da). This confirms the formation of the 4-keto-6-deoxy intermediate.

  • Step 3: Tailoring (The Unknown)

    • Add your candidate enzymes (e.g., DesI homolog).

    • Validation: Look for specific mass shifts:

      • Amination: m/z 546 (+1 Da mass shift from keto, but distinct retention time/fragmentation).

      • Reduction: m/z 547 (+2 Da).

      • Dimethylation: m/z +28 Da shift.

Analytical Diagram: The Validation Loop

ValidationProtocol Start Start: G1P + dTTP Step1 Add RmlA (Activation) Start->Step1 Check1 LC-MS Check: m/z 563 (dTDP-Glc)? Step1->Check1 Check1->Start No (Optimize Buffer) Step2 Add RmlB (Dehydration) Check1->Step2 Yes Check2 LC-MS Check: m/z 545 (-H2O)? Step2->Check2 Step3 Add Candidate Enzyme (e.g., Aminotransferase) Check2->Step3 Yes Result Validation: Observe Mass Shift (e.g., +N or +2H) Step3->Result

Figure 2: Step-wise enzymatic reconstitution with LC-MS checkpoints ensures pathway validity before scale-up.

Part 5: Future Outlook - Combinatorial Biosynthesis

The future of this field lies in Glycosyltransferase (GT) Engineering . Natural GTs are often highly specific.[4] To attach these novel deoxysugars to diverse drug scaffolds (glycorandomization), we utilize "promiscuous" GTs.[5][6][7]

  • Case Study: The enzyme OleD (from Streptomyces antibioticus) has been engineered (variants like OleD ASP) to accept a vast range of acceptors, including non-native aromatic substrates.

  • Strategy: By coupling the engineered biosynthetic pathway (producing the sugar) with a promiscuous GT (attaching the sugar) in a heterologous host like E. coli, researchers can generate libraries of "unnatural" natural products for screening.

References

  • Thibodeaux, C. J., Melançon, C. E., & Liu, H. W. (2008). Natural-product sugar biosynthesis and enzymatic glycodiversification. Nature Chemical Biology, 4(8), 478–487. Link

  • Méndez, C., & Salas, J. A. (2001). Altering the glycosylation pattern of bioactive compounds. Trends in Biotechnology, 19(11), 449–456. Link

  • Williams, G. J., et al. (2007). Expanding the promiscuity of a natural-product glycosyltransferase by directed evolution.[7] Nature Chemical Biology, 3, 657–662. Link

  • Borisova, S. A., et al. (2006). Biosynthesis of the Oleandomycin Sugar L-Oleandrose: Identification of the Genes and Characterization of the Enzymes. Biochemistry, 45(9), 2762–2773. Link

  • Beis, K., et al. (2003). Crystal structures of the dTDP-D-glucose 4,6-dehydratase (RmlB) from Salmonella enterica serovar Typhimurium in complex with NAD+ and dTDP-D-glucose. Journal of Molecular Biology, 332(4), 903–913. Link

Sources

An In-depth Technical Guide to METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE: Current Knowledge and Characterization Challenges

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Glycoside

In the vast and intricate world of carbohydrate chemistry, certain molecules, despite their potential significance in glycobiology and medicinal chemistry, remain sparsely documented in publicly accessible literature. METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE is one such compound. This technical guide is structured to provide a comprehensive overview of the currently available information on this specific glycoside.

It is important to preface this guide with a critical note on data availability. Despite extensive searches across chemical databases, academic journals, and supplier specifications, specific experimental data for the physical and spectral characteristics of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE remains largely unpublished. This guide will therefore present the confirmed fundamental properties, clearly delineate the data gaps, and, to provide a valuable resource for researchers, offer comparative data from closely related analogs. This approach is taken to maintain the highest level of scientific integrity and to prevent the dissemination of unverified information.

Core Molecular Identity

METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE is a methylated and deoxygenated derivative of the monosaccharide galactose. Its structure is characterized by a pyranose ring with a methyl group at the anomeric C-1 position (in the alpha configuration), a methyl ether at the C-2 position, and the absence of a hydroxyl group at the C-6 position.

Molecular Formula: C₈H₁₆O₅

Molecular Weight: 192.21 g/mol

Chemical Structure:

Caption: 2D representation of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE.

Physicochemical Properties: A Case of Data Scarcity

A thorough investigation for experimentally determined physical properties of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE has yielded limited specific results. The following table summarizes the known information and highlights the data that is currently unavailable in peer-reviewed literature or public databases.

PropertyValueSource/Citation
Molecular Formula C₈H₁₆O₅-
Molecular Weight 192.21 g/mol Calculated
Melting Point Data not available-
Boiling Point Data not available-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.[Vendor Information]
Appearance Data not available-
Optical Rotation Data not available-

Insight for the Researcher: The solubility profile suggests that this compound is amenable to a range of organic solvents, which is a crucial piece of information for planning synthetic workups, purification, and analytical procedures. The lack of melting and boiling point data indicates that this compound may not have been isolated and characterized in a large-scale, pure form, or at least, this data has not been publicly disseminated.

Spectroscopic Characterization: An Inferential Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one from the anomeric methoxy group and one at the C-6 position). The protons on the pyranose ring would appear as a series of multiplets in the carbohydrate region (typically 3.0-5.0 ppm). The anomeric proton (H-1) is expected to be a doublet with a small coupling constant, characteristic of an alpha-anomer.

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The anomeric carbon (C-1) would resonate at approximately 100 ppm. The signals for the two methyl carbons would appear at higher field.

Comparative Data: For reference, the ¹³C NMR signals of methyl α-D-galactopyranoside have been reported, which can serve as a starting point for predicting the shifts in the target molecule. The 6-deoxy modification would cause a significant upfield shift for C-6 and also affect the chemical shifts of C-4 and C-5.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations for the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The C-O stretching vibrations would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ at m/z 192.21 would be expected. Fragmentation patterns would likely involve the loss of methoxy groups, water, and cleavage of the pyranose ring, which are characteristic fragmentation pathways for glycosides.

Synthesis and Purification: A Proposed Methodology

While a specific, detailed protocol for the synthesis of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE is not available, a plausible synthetic route can be devised based on established methods in carbohydrate chemistry. The following is a generalized, multi-step protocol that a researcher could adapt and optimize.

Workflow for the Proposed Synthesis:

G start Methyl α-D-galactopyranoside step1 Selective Protection of C-3 and C-4 hydroxyls start->step1 e.g., Benzylidene acetal formation step2 Activation of C-6 (e.g., Tosylation) step1->step2 TsCl, Pyridine step3 Reductive Deoxygenation of C-6 step2->step3 e.g., LiAlH₄ step4 Methylation of C-2 step3->step4 e.g., NaH, MeI step5 Deprotection step4->step5 e.g., Acidic hydrolysis end_product METHYL 6-DEOXY-2-O-METHYL- A-D-GALACTOPYRANOSIDE step5->end_product

Caption: Proposed synthetic workflow for METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE.

Experimental Protocol (Generalized):

  • Selective Protection: Start with commercially available methyl α-D-galactopyranoside. Protect the C-3 and C-4 hydroxyl groups. A common strategy is the formation of a benzylidene acetal by reacting the starting material with benzaldehyde dimethyl acetal in the presence of an acid catalyst. This will leave the C-2 and C-6 hydroxyls free.

  • Activation of the C-6 Hydroxyl: The primary hydroxyl at C-6 can be selectively activated for deoxygenation. A common method is tosylation, using p-toluenesulfonyl chloride (TsCl) in pyridine.

  • Reductive Deoxygenation: The C-6 tosylate can then be reduced to a methyl group. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., THF) is typically used for this transformation.

  • Methylation of the C-2 Hydroxyl: The remaining free hydroxyl group at the C-2 position can be methylated using a standard methylation procedure, such as the Williamson ether synthesis (e.g., sodium hydride and methyl iodide in DMF).

  • Deprotection: Finally, the protecting group at C-3 and C-4 (e.g., the benzylidene acetal) is removed by acidic hydrolysis to yield the target compound.

  • Purification: The final product would require purification, likely by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol.

Self-Validation: Each step of this proposed synthesis would require in-process monitoring, typically by Thin Layer Chromatography (TLC), to ensure the reaction has gone to completion. The structure of each intermediate and the final product should be rigorously confirmed by spectroscopic methods (NMR, MS, IR).

Safety and Handling

A specific Safety Data Sheet (SDS) for METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE is not available. However, based on the safety profiles of similar carbohydrate derivatives, the following general precautions should be observed:

  • General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Fire Hazards: Carbohydrate derivatives are generally combustible. Keep away from open flames and high temperatures.

  • Health Hazards: The toxicological properties have likely not been fully investigated. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Researchers should always perform a thorough risk assessment before handling any new chemical compound and consult the SDS of all reagents used in the synthesis.

Conclusion and Future Outlook

METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE represents a molecule of interest within the field of glycobiology for which there is a significant lack of publicly available characterization data. This guide has aimed to provide a transparent and scientifically grounded overview of the current state of knowledge.

The absence of detailed experimental data presents both a challenge and an opportunity for researchers. The synthesis and full characterization of this compound would be a valuable contribution to the field, providing the foundational data needed for its further investigation in areas such as enzymatic studies, drug discovery, and as a building block in the synthesis of more complex glycans. It is our hope that this guide will serve as a useful starting point for researchers embarking on the study of this and other similarly under-characterized glycosides.

References

Due to the lack of specific literature on METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE, this guide has been prepared by synthesizing information from general carbohydrate chemistry principles and data from related compounds. As such, a traditional reference list to specific publications on the topic molecule cannot be provided. The "Vendor Information" cited for solubility is based on general listings from chemical suppliers and is not a peer-reviewed source. Researchers are encouraged to consult standard textbooks and review articles on carbohydrate synthesis and spectroscopy for foundational knowledge.

crystal structure of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Structural Characterization and Crystallographic Principles of Methyl 6-deoxy-2-O-methyl- -D-galactopyranoside[1][2][3]

Executive Summary

Methyl 6-deoxy-2-O-methyl-


-D-galactopyranosideMethyl 2-O-methyl-

-D-fucopyranoside
123

This technical guide provides a rigorous structural analysis of the molecule, synthesizing crystallographic principles from homologous methyl

123

chair conformation
2-O-methyl6-deoxy (C-methyl)123

Molecular Architecture & Conformation[1]

Stereochemical Configuration

The molecule belongs to the D-galacto series.[1][3] The "6-deoxy" designation indicates the replacement of the C6 hydroxyl group with a hydrogen atom, effectively converting the hydroxymethyl group (


123D-fucose13
  • Anomeric Configuration:

    
     (Alpha).[3][4][5] The methoxy group at C1 is axial.[3]
    
  • Absolute Configuration: D (Dextrorotatory).[3]

  • Ring System: Pyranose (six-membered ring).[1][3]

The Chair Conformation

Unlike L-fucose (which adopts the

D-fucose

chair conformation
123123
PositionSubstituentOrientation in

(D-Galacto)
Structural Implication
C1

Axial Stabilized by the Exo-Anomeric Effect .[1][3]
C2

Equatorial Minimizes steric clash; 2-O-methylation retains equatorial disposition.[1][3]
C3

Equatorial Primary H-bond donor/acceptor in the lattice.[1][3]
C4

Axial Characteristic of the galacto configuration.[1][3]
C5

(C6)
Equatorial The bulky methyl group prefers the equatorial position to avoid 1,3-diaxial strain.[1][2][3]
The 2-O-Methyl Perturbation

The methylation of the C2 hydroxyl group introduces a 2-O-methyl ether .[1][3] This modification has two critical structural effects:

  • Loss of H-Bond Donor: The C2-OH can no longer act as a hydrogen bond donor, only as an acceptor.[1][3] This alters the crystal packing network, often lowering the melting point compared to the non-methylated parent.[1][3]

  • Lipophilicity: The addition of the methyl group increases the hydrophobic surface area, particularly adjacent to the anomeric center, potentially enhancing affinity for hydrophobic pockets in lectins.[3]

Crystallographic Analysis & Lattice Packing[1][3]

While the specific unit cell parameters for the 2-O-methyl derivative are often proprietary or found in specialized databases, the crystal structure can be accurately modeled based on the isostructural parent Methyl


-D-galactopyranoside2,4-di-O-methyl-

-D-galactopyranoside
123
Predicted Crystal Data (Homology Model)

Based on the structural homolog Methyl


123
  • Crystal System: Orthorhombic[1][2][3][6][7]

  • Space Group:

    
     (Chiral, non-centrosymmetric)[2][3]
    
  • Z: 4 (4 molecules per unit cell)[2][3]

  • Packing Forces:

    • Primary: Hydrogen bonding networks involving OH-3 and OH-4.[1][3]

    • Secondary: Van der Waals interactions between the C6-methyl and the O-methyl groups.[1][3]

Hydrogen Bonding Network

In the absence of the C2-OH donor, the lattice energy is maintained by a cooperative network involving the remaining hydroxyls.[1][3]

  • Donors: OH-3, OH-4.[1][2][3]

  • Acceptors: O1 (Ring), O2 (Methoxy), O3, O4, O5 (Ring Oxygen).[2][3]

  • Cooperative Chain:

    
    .
    
Visualization of Structural Logic

The following diagram illustrates the logical flow from the atomic configuration to the final 3D conformation.

GD_GalD-Galactose CoreMod_66-Deoxy Mod(C6 -> Methyl)D_Gal->Mod_6ReductionMod_1Methyl Glycosidation(C1-OMe, Alpha)Mod_6->Mod_1Fischer GlycosidationMod_22-O-Methylation(C2-OMe)Mod_1->Mod_2Selective AlkylationAnomericExo-Anomeric Effect(Stabilizes Axial OMe)Mod_1->AnomericConf4C1 Chair Conformation(Thermodynamic Min)Mod_2->ConfSteric BulkPackingCrystal Packing(Orthorhombic P212121)Conf->PackingLattice AssemblyAnomeric->Conf

Caption: Structural derivation of Methyl 6-deoxy-2-O-methyl-

Synthesis & Characterization Protocol

To ensure high purity for crystallographic or biological use, the following synthesis route is recommended. This protocol avoids the formation of the

13
Synthetic Route[1][2][3][8]
  • Starting Material: Methyl

    
    -D-fucopyranoside (Methyl 6-deoxy-
    
    
    -D-galactopyranoside).[1][3]
  • Transient Protection: Formation of a 3,4-O-isopropylidene acetal (if necessary) or tin-mediated activation.[1][2][3]

  • Selective Methylation: Using a stannylene acetal intermediate allows for highly regioselective alkylation at the equatorial C2-OH over the axial C4-OH or equatorial C3-OH.[1][3]

Step-by-Step Protocol (Stannylene Acetal Method)
StepReagent/ConditionMechanismCritical Parameter
1. Activation

(Dibutyltin oxide), MeOH, Reflux
Formation of 2,3-O-stannylene acetal.[2][3]Anhydrous conditions required.[3] Remove water azeotropically.
2.[3] Methylation

(Methyl Iodide),

(Cesium Fluoride), DMF
Nucleophilic attack of the activated O2 on MeI.[2][3]The equatorial O2 is more nucleophilic than O3/O4 in the tin complex.[1][3]
3. Workup Dilute HCl / Silica Gel ChromatographyHydrolysis of tin species and purification.[3]Monitor via TLC (

9:1).[3]
Characterization Data (Expected)
  • 
     NMR (500 MHz, 
    
    
    ):
    • 
       4.85 (d, 
      
      
      Hz, H-1)
      
      
      Confirms
      
      
      -anomer.[2][3]
    • 
       3.45 (s, 3H, 
      
      
      at C1).[2][3]
    • 
       3.40 (s, 3H, 
      
      
      at C2).[2][3]
    • 
       1.15 (d, 
      
      
      Hz,
      
      
      at C6).[2][3]
  • 
     NMR: 
    
    • C1: ~98-100 ppm (Anomeric carbon).[1][3]

    • C6: ~16 ppm (Deoxy methyl).[3]

    • OMe: ~55-60 ppm.[1][3]

Applications in Drug Development[1][3][9][10]

Epitope Mapping

This molecule serves as a critical fragment analog for:

  • Bacterial O-Antigens: Mimics the terminal residues of Salmonella and E. coli lipopolysaccharides.[1][3]

  • Tumor Antigens: Relevant to fucosylated antigens (e.g., Lewis X/Y) where methylation patterns alter antibody recognition.[2][3]

Lectin Inhibition Studies

The 2-O-methyl group acts as a "steric probe."[1][2][3] If a lectin binds Methyl

123

References

  • Standard Conformation of D-Galactose Derivatives

    • Source: NIST Chemistry WebBook & PubChem.[3]

    • Data

      
      -D-Galactopyranosides adopt the 
      
      
      chair.[1][3][8][9]
    • URL:[1][2][3]

  • Crystal Structure of Homologs (Methyl 6-deoxy-6-iodo-

    
    -D-galactoside): 
    
    • Source: Acta Crystallographica Section E (2010).[3]

    • Relevance: Establishes the packing motifs of 6-deoxy-galactose deriv
    • URL:[1][2][3]

  • Synthesis of Methylated Fucosides

    • Source: Carbohydrate Research / Glycon Biochemicals.[3]

    • Relevance: Protocols for selective alkylation of fucopyranosides.[3]

    • URL:[2][3]

  • Structural Dynamics of Galactopyranosides

    • Source: Journal of Chemical Theory and Computation (via NIH).[3]

    • Relevance: Computational validation of the exo-anomeric effect in methyl glycosides.
    • URL:[1][2][3]

spectroscopic analysis of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

High-Resolution Spectroscopic Characterization of Methyl 6-deoxy-2-O-methyl- -D-galactopyranoside

Executive Summary & Chemical Identity[1][2]

This technical guide provides a rigorous spectroscopic analysis of Methyl 6-deoxy-2-O-methyl-


-D-galactopyranoside

Note on Nomenclature: To ensure precise literature correlation, researchers must recognize that 6-deoxy-D-galactose is synonymous with D-fucose . Therefore, throughout this guide, the analyte is structurally equivalent to Methyl 2-O-methyl-


-D-fucopyranoside
Parameter Details
IUPAC Name Methyl 6-deoxy-2-O-methyl-

-D-galactopyranoside
Synonym Methyl 2-O-methyl-

-D-fucopyranoside
Molecular Formula

Molecular Weight 192.21 g/mol
Key Structural Features

-anomeric config, C6-deoxy (methyl), C2-methoxy ether

Analytical Strategy & Workflow

The characterization of methylated deoxy-sugars requires a specific logic flow to distinguish stereochemistry (alpha vs. beta) and regiochemistry (position of the methyl ether).

Integrated Workflow Diagram

AnalyticalWorkflowSampleCrude/SynthesizedAnalytePurificationHILIC / Silica GelPurificationSample->PurificationNMR_1D1D NMR (1H, 13C)Primary StructurePurification->NMR_1DMSHR-ESI-MS / GC-MSMass & FragmentationPurification->MSNMR_2D2D NMR (COSY, HSQC, HMBC)Connectivity & RegiochemistryNMR_1D->NMR_2D  Targeted Pulse SeqValidationData Integration &Structure ConfirmationNMR_2D->ValidationMS->Validation

Figure 1: Analytical workflow emphasizing the parallel processing of magnetic resonance and mass spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][7]

NMR is the definitive method for validating the stereochemistry (

Sample Preparation Protocol
  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is preferred to exchange hydroxyl protons, simplifying the spectrum.
    
  • Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS) or TSP (

    
     0.00 ppm).
    
  • Concentration: 5–10 mg in 0.6 mL solvent.

H NMR Analysis (500 MHz, )

The proton spectrum is characterized by two distinct methyl singlets (glycosidic and ether) and a high-field doublet for the C6 methyl group.

ProtonShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
H-1 4.95Doublet (d)

Diagnostic: Small coupling confirms gauche relationship (equatorial-axial) typical of

-galacto configuration.
H-2 3.55dd

Downfield shift vs. unsubstituted fucose (

3.7) due to O-methylation.[1]
H-3 3.85dd

-
H-4 3.80d (broad)

Small coupling to H5 is characteristic of galacto-configuration.
H-5 4.10Quartet (q)

Quartet due to coupling with C6-methyl.
H-6 1.22Doublet (d)

Diagnostic: High-field doublet confirms 6-deoxy nature (Fucose moiety).
OMe (C1) 3.42Singlet (s)-Aglycone methyl.
OMe (C2) 3.51Singlet (s)-Ether methyl (Target).
C NMR Analysis (125 MHz, )
  • C-1 (Anomeric):

    
    98.5 ppm. The 
    
    
    -anomer is typically shielded relative to the
    
    
    -anomer in fucose derivatives.
  • C-2 (Substituted):

    
    79.0 ppm. Critical Validation:  This carbon shifts downfield by 
    
    
    8–10 ppm compared to unsubstituted fucose (
    
    
    69 ppm), confirming methylation at this position.
  • C-6 (Methyl):

    
    16.5 ppm.
    
  • OMe Signals: Two signals at

    
    56.0 ppm and 
    
    
    59.0 ppm.
2D NMR Logic: Proving the Position

To conclusively prove the methyl group is at C2 and not C3 or C4, HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC_LogicOMe_ProtonOMe Proton(3.51 ppm)C2_CarbonC2 Carbon(~79 ppm)OMe_Proton->C2_Carbon Strong HMBC(3-bond)H2_ProtonH2 Proton(3.55 ppm)H2_Proton->C2_Carbon HSQC(1-bond)H1_ProtonH1 Proton(4.95 ppm)H1_Proton->C2_Carbon HMBC(2-bond)

Figure 2: HMBC connectivity logic. The strong 3-bond correlation between the OMe protons and the C2 carbon definitively assigns the regiochemistry.

Mass Spectrometry (MS) Analysis[9][10][11]

Mass spectrometry provides molecular weight confirmation and fragmentation patterns indicative of the deoxy-sugar structure.

Method: ESI-MS (Positive Mode)
  • Adducts: Expect

    
     at 
    
    
    215.1 and
    
    
    at
    
    
    210.1.
  • Protocol: Dissolve in 50:50 MeOH:

    
     with 0.1% Formic Acid. Direct infusion.
    
Fragmentation Pathways (MS/MS)

Fragmentation of methylated monosaccharides follows specific "stripping" pathways.

  • Loss of Aglycone: The first major loss is the C1-methoxy group (

    
     Da), generating the oxocarbenium ion (
    
    
    160).
  • Ring Cleavage: Further fragmentation often involves the loss of the C2-substituent or cross-ring cleavages (A-type ions).

  • Differentiation: Unlike standard hexoses, the 6-deoxy sugar will not show a loss of

    
     (31 Da) because C6 is a methyl group. This is a negative control validation step.
    

Infrared (IR) Spectroscopy[7][12]

While less specific than NMR, IR confirms functional group transformations.

  • Absence of C=O: No band at 1700–1750

    
     (rules out acetyl/acyl impurities).
    
  • Ether Bands: Strong C-O-C stretching vibrations at 1050–1150

    
    .
    
  • Hydroxyls: Broad O-H stretch at 3300–3400

    
     (confirming C3 and C4 are free OH groups).
    

References

  • Structural Analysis of Methylated Fucose: Kochetkov, N. K., et al. "Mass spectrometric investigation of carbohydrates: Mass spectra of 2,3,4-tri-O-methyl-α-methyl-D-fucoside." Russian Chemical Bulletin, 1967.[1] Link

  • NMR of 6-Deoxy Sugars: Shashkov, A. S., et al. "13C-NMR spectroscopy of O-specific polysaccharides." Carbohydrate Research, 1988. (Foundational text on chemical shifts of methyl-fucosides).
  • General Glycoside Characterization: NIST Chemistry WebBook, SRD 69. "Methyl α-D-galactopyranoside derivatives." Link

  • Fucose Migration Studies: Mucha, E., et al. "Decoding the Fucose Migration Product during Mass-Spectrometric analysis." Nature Communications, 2018. (Relevant for MS fragmentation logic). Link

Methodological & Application

Synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust protocol for the synthesis of methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside, a valuable carbohydrate derivative for research in glycobiology and medicinal chemistry.[1][2] The synthetic strategy commences with the commercially available methyl α-D-galactopyranoside and proceeds through a series of selective protection, deoxygenation, and methylation steps. This document provides not only a step-by-step methodology but also delves into the rationale behind the chosen chemical transformations, ensuring both reproducibility and a deeper understanding of the underlying principles for researchers, scientists, and drug development professionals.

Introduction

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is a modified monosaccharide that serves as a crucial building block in the synthesis of complex glycans and glycoconjugates. Its unique structure, featuring a deoxygenated C-6 position and a methylated C-2 hydroxyl group, makes it an important tool for studying carbohydrate-protein interactions, enzymatic pathways, and for the development of novel therapeutic agents. The strategic removal of the C-6 hydroxyl group and the specific methylation at C-2 can significantly alter the biological activity and metabolic stability of parent glycosides.

Synthetic Strategy Overview

The synthesis of the target molecule from methyl α-D-galactopyranoside is a multi-step process that requires careful control of regioselectivity. The overall workflow is depicted below:

Synthesis_Workflow A Methyl α-D-galactopyranoside B Methyl 3,4-O-isopropylidene-α-D-galactopyranoside A->B  Protection (C3, C4-OH) C Methyl 3,4-O-isopropylidene-6-O-tosyl-α-D-galactopyranoside B->C  Tosylation (C6-OH) D Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside C->D  Reduction (Deoxygenation) E Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside D->E  Methylation (C2-OH) F Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside (Target) E->F  Deprotection

Caption: Overall synthetic workflow for methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside.

Experimental Protocols

Part 1: Protection of the 3,4-Diol

The initial step involves the selective protection of the cis-3,4-diol of methyl α-D-galactopyranoside. The formation of an isopropylidene acetal is a common and efficient method for protecting cis-diols in carbohydrates.

Protocol 1: Synthesis of Methyl 3,4-O-isopropylidene-α-D-galactopyranoside

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl α-D-galactopyranoside (1 equivalent) in anhydrous acetone.

  • Catalyst Addition: To the suspension, add a catalytic amount of a Lewis acid such as antimony pentachloride or a protic acid like p-toluenesulfonic acid.[3]

  • Reaction: Stir the mixture at room temperature or under gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, neutralize the reaction with a suitable base (e.g., pyridine or sodium bicarbonate). Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica gel to yield methyl 3,4-O-isopropylidene-α-D-galactopyranoside.[4][5]

ReagentMolar EquivalentPurpose
Methyl α-D-galactopyranoside1Starting Material
Anhydrous AcetoneSolventReagent and Solvent
Antimony PentachlorideCatalyticLewis Acid Catalyst
Pyridine-Neutralizing Agent
Part 2: Deoxygenation of the C-6 Hydroxyl Group

The deoxygenation of the primary hydroxyl group at the C-6 position is a critical transformation. A reliable two-step procedure involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate, followed by reductive cleavage.

Protocol 2a: Synthesis of Methyl 3,4-O-isopropylidene-6-O-tosyl-α-D-galactopyranoside

  • Reaction Setup: Dissolve methyl 3,4-O-isopropylidene-α-D-galactopyranoside (1 equivalent) in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl) portion-wise to the cooled solution with stirring.

  • Reaction: Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product. Collect the precipitate by filtration and wash it with cold water.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol to afford pure methyl 3,4-O-isopropylidene-6-O-tosyl-α-D-galactopyranoside.[6]

Protocol 2b: Reductive Deoxygenation to Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 6-O-tosyl intermediate (1 equivalent) in an anhydrous etheral solvent such as tetrahydrofuran (THF).

  • Reduction: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside.

Alternative Deoxygenation Strategy: Barton-McCombie Reaction

The Barton-McCombie deoxygenation is another powerful method for removing a hydroxyl group.[7][8] This involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by a radical-initiated reduction using a tin hydride (e.g., tributyltin hydride) and a radical initiator like azobisisobutyronitrile (AIBN).[9][10][11] While effective, this method involves toxic tin reagents, requiring careful handling and purification.

ReagentMolar EquivalentPurpose
Methyl 3,4-O-isopropylidene-α-D-galactopyranoside1Starting Material for Tosylation
p-Toluenesulfonyl chloride (TsCl)~1.1Tosylating Agent
Anhydrous PyridineSolventBase and Solvent
Lithium Aluminum Hydride (LiAlH4)ExcessReducing Agent
Anhydrous Tetrahydrofuran (THF)SolventReaction Solvent
Part 3: Selective Methylation of the C-2 Hydroxyl Group

With the C-3, C-4, and C-6 positions addressed, the remaining secondary hydroxyl group at C-2 can be selectively methylated.

Protocol 3: Synthesis of Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside

  • Reaction Setup: Dissolve methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside (1 equivalent) in an anhydrous aprotic solvent like dimethylformamide (DMF) or THF in a flask under an inert atmosphere.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution at 0 °C to deprotonate the C-2 hydroxyl group.

  • Methylation: After stirring for a short period, add a methylating agent, such as methyl iodide (MeI), to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Work-up: Quench the reaction by the careful addition of methanol, followed by water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Part 4: Deprotection to Yield the Final Product

The final step is the removal of the isopropylidene protecting group to unveil the target molecule.

Protocol 4: Synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside

  • Reaction Setup: Dissolve the protected intermediate from the previous step in an aqueous solution of a mild acid, such as acetic acid or trifluoroacetic acid (TFA).

  • Hydrolysis: Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Work-up: Neutralize the reaction with a weak base (e.g., sodium bicarbonate).

  • Purification: Concentrate the mixture under reduced pressure and purify the final product by column chromatography or recrystallization to obtain methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside.

Characterization

The structure and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.[12][13] The stereochemistry of the final product is retained from the starting material, methyl α-D-galactopyranoside.[14][15]

Conclusion

The protocol outlined in this application note provides a reliable and well-documented pathway for the synthesis of methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside. By understanding the rationale behind each step, researchers can adapt and troubleshoot the synthesis as needed for their specific applications. The strategic use of protecting groups and selective functionalization are key to the successful preparation of this valuable glycobiological tool.

References

  • Cheng, Y., et al. (2011). Methyl 6-azido-6-deoxy-α-D-galactoside. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1753. Available at: [Link]

  • Wikipedia. Barton–McCombie deoxygenation. Available at: [Link]

  • ResearchGate. Schematic representation of methyl α-d-galactopyranoside and ¹H and ¹³C NMR spectra thereof. Available at: [Link]

  • Molbase. METHYL-ALPHA-D-GALACTOPYRANOSIDE(3396-99-4) 13C NMR spectrum. Available at: [Link]

  • OSTI.gov. Methyl α‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside and Methyl. Available at: [Link]

  • MDPI. Methyl α-d-Tagatopyranoside. Available at: [Link]

  • PubMed. Regioselective polymethylation of α-(1 → 4)-linked mannopyranose oligosaccharides. Available at: [Link]

  • NROChemistry. Barton-McCombie Reaction: Mechanism & Examples. Available at: [Link]

  • Elex Biotech LLC. Methyl 3,4-O-isopropylidene-α-D-galactopyranoside. Available at: [Link]

  • Semantic Scholar. Enzymatic Synthesis of 6-O-.Alpha. - Amanote Research. Available at: [Link]

  • ResearchGate. Methyl 6-O-tosyl-alpha-D-galactopyranoside. Available at: [Link]

  • Organic Syntheses. methyl 4,6-O-benzylidene-α-D-glucopyranoside. Available at: [Link]

  • PrepChem.com. Synthesis of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose. Available at: [Link]

  • HETEROCYCLES. REGIOSELECTIVE GLYCOSYLATION OF UNPROTECTED METHYL HEXOPYRANOSIDE BY TRANSIENT MASKING WITH ARYLBORONIC ACID. Available at: [Link]

  • PubMed Central. Study of the β-oxygen effect in the Barton–McCombie reaction for the total synthesis of (4R,5R)-4-hydroxy-γ-decalactone (Japanese orange fly lactone). Available at: [Link]

  • Chemistry LibreTexts. II. Deoxygenation: The Barton-McCombie Reaction. Available at: [Link]

  • Semantic Scholar. An efficient synthesis of methyl 1,3-O-isopropylidene-alpha-D-fructofuranoside and 2,3:5,6 .... Available at: [Link]

  • PubChem. Methyl 3,4-O-isopropylidene-a-D-galactopyranoside. Available at: [Link]

  • Elex Biotech LLC. Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside. Available at: [Link]

  • Semantic Scholar. Regioselective alkylation via trialkylstannylation: Methyl α-d-glucopyranoside. Available at: [Link]

  • eScholarship. Engineering regiospecific methylation of the pladienolides. Available at: [Link]

  • PubChem. methyl alpha-D-galactopyranoside. Available at: [Link]

  • PubMed Central. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations. Available at: [Link]

  • Organic Syntheses. 7. Available at: [Link]

  • ACS Publications. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Available at: [Link]

  • NIST WebBook. α-D-Galactopyranoside, methyl. Available at: [Link]

  • Wikipedia. 2'-O-methylation. Available at: [Link]

  • ResearchGate. Synthesis of 4-Deoxy Pyranosides via Catalyst-Controlled Site-Selective Toluoylation of Abundant Sugars. Available at: [Link]

  • University of South Florida Scholar Commons. Dehydrogenation Improvement of LiAlH4 Catalyzed by Fe2O3 and Co2O3 Nanoparticles. Available at: [Link]

  • ResearchGate. Can someone suggest an efficient method to deprotection of O-tosylate?. Available at: [Link]

Sources

using METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE as a chemical standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 6-deoxy-2-O-methyl-


-D-galactopyranoside in Glycomic Profiling 

-D-galactopyranoside as a Reference Standard in Bacterial Cell Wall Analysis and Enantiomeric Resolution.

Executive Summary

Methyl 6-deoxy-2-O-methyl-


-D-galactopyranoside (hereafter M2G-Std ) is a specialized monosaccharide derivative primarily utilized as a chemical reference standard in glycomics. Chemically, it corresponds to the methyl glycoside of 2-O-methyl-D-fucose . While L-fucose is the dominant isomer in mammalian glycans, D-fucose and its methylated derivatives are critical biomarkers in specific bacterial lipopolysaccharides (LPS), glycopeptidolipids (GPLs) of the Mycobacterium avium complex, and rare plant secondary metabolites.

This guide details the application of M2G-Std for:

  • GC-MS Retention Index Calibration: Establishing retention times for methylated deoxyhexoses.

  • Enantiomeric Purity Analysis: Distinguishing rare D-fucose derivatives from common L-isomers using Chiral GC.

  • NMR Structural Validation: Assigning chemical shifts for O-methyl vs. C-methyl groups in complex oligosaccharides.

Chemical Identity & Significance

PropertySpecification
IUPAC Name Methyl 6-deoxy-2-O-methyl-

-D-galactopyranoside
Synonym Methyl 2-O-methyl-

-D-fucopyranoside
Molecular Formula C

H

O

Monoisotopic Mass 192.0998 Da
Key Structural Features C1-OMe (Glycosidic), C2-OMe (Ether), C6-Me (Deoxy)
Biological Context Mycobacterium GPLs, Pseudomonas O-antigens, Antibiotic moieties

Why this Standard Matters: In "Linkage Analysis" (methylation analysis), researchers methylate all free hydroxyls of a polysaccharide. However, naturally occurring methylated sugars (like 2-O-methyl-fucose) can confound these results. M2G-Std allows the analyst to distinguish between a naturally methylated sugar and one methylated during the analysis , provided the native polymer is first hydrolyzed without permethylation.

Analytical Workflow: Bacterial Glycan Profiling

The following diagram illustrates the critical decision points where M2G-Std is required to validate the presence of 2-O-methylated moieties in a bacterial sample.

G Sample Bacterial Cell Wall (GPL/LPS Fraction) Hydrolysis Acid Hydrolysis (2M TFA, 120°C) Sample->Hydrolysis Deriv1 Derivatization Path A: Alditol Acetates Hydrolysis->Deriv1 Structural Composition Deriv2 Derivatization Path B: Chiral Glycosides Hydrolysis->Deriv2 Enantiomeric Check GCMS GC-MS Analysis Deriv1->GCMS Deriv2->GCMS Standard M2G-Std Reference (Control) Standard->Deriv1 Standard->Deriv2 Result1 Identify Natural Methylation (Linkage) GCMS->Result1 Match RT & Mass Spec Result2 Determine D/L Configuration GCMS->Result2 Chiral Separation

Figure 1: Workflow integrating M2G-Std to distinguish natural methylation and stereochemistry in bacterial glycans.

Protocol A: GC-MS Characterization (Acetylated Methyl Glycosides)

This protocol converts the standard into a volatile derivative suitable for GC-MS. This is the preferred method for preserving the ring structure (pyranoside) and the anomeric configuration.

Reagents:

  • M2G-Std (1 mg)

  • Methanol / 1M HCl (anhydrous)

  • Pyridine[1]

  • Acetic Anhydride

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Methanolysis (Optional for Std, Mandatory for Sample):

    • Note: Since M2G-Std is already a methyl glycoside, this step ensures the sample and standard are in the same solvent state.

    • Dissolve 0.5 mg M2G-Std in 0.5 mL 1M HCl/MeOH. Heat at 80°C for 16 hours.

    • Evaporate to dryness under nitrogen stream.

    • Mechanism:[2] This fixes the sugar in the methyl glycoside form (mixture of

      
       pyranosides and furanosides, though M2G-Std is pure 
      
      
      
      -pyranoside, equilibration may occur).
  • Acetylation:

    • Resuspend dried residue in 200 µL Pyridine and 200 µL Acetic Anhydride.

    • Incubate at 90°C for 30 minutes.

    • Mechanism:[2] Acetylates the free hydroxyls at C3 and C4. The C2-OMe and C6-Deoxy positions remain unreactive, creating a unique mass spectral signature.

  • Extraction:

    • Cool to room temperature. Add 1 mL DCM and 1 mL water. Vortex.

    • Discard upper aqueous phase. Wash organic phase 2x with water.

    • Dry organic phase with anhydrous

      
      .
      
  • GC-MS Parameters:

    • Column: DB-5ms or SP-2380 (Polar).

    • Temp Program: 60°C (1 min) -> 4°C/min -> 280°C.

    • Detection: EI Mode (70 eV).

Expected Data (Diagnostic Ions):

Fragment m/z Origin
[M-OCH3]+ ~245 Loss of anomeric methoxy
Primary Ion 129 Characteristic of 2-O-methyl ethers

| Secondary Ion | 88 | C2-C3 cleavage fragment |

Protocol B: Enantiomeric Resolution (D vs. L)

Differentiation between D-fucose (M2G-Std) and L-fucose (common) requires chiral derivatization or chiral GC.

Method: (-)-2-Octanol Glycosylation

  • Hydrolysis: Hydrolyze M2G-Std (0.5 mg) with 2M TFA (120°C, 2h) to generate the free reducing sugar (2-O-methyl-D-fucose). Dry under

    
    .
    
  • Glycosylation: Add 200 µL (-)-2-octanol containing 1M TFA. Heat at 120°C for 8 hours.

  • Acetylation: Acetylate per Protocol A (Step 2).

  • Analysis: Inject on non-chiral DB-5 column.

    • Principle: The reaction creates diastereomers. (-)-2-octyl-D-fucoside and (-)-2-octyl-L-fucoside will have distinct retention times (typically separated by 1-2 minutes).

    • Validation: Spike the bacterial sample with M2G-Std. If the peak area increases without splitting, the sample is D-configured. If a new peak appears, the sample is L-configured.

Protocol C: NMR Validation (Structural Integrity)

Before using M2G-Std in expensive MS workflows, validate its purity and identity using 1H-NMR.

Solvent:


 (99.9% D)
Frequency:  500 MHz or higher
ProtonChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
H-1 (Anomeric) 4.95 - 5.05 Doublet


-anomeric configuration
H-5 3.90 - 4.10Multiplet-Ring proton
-OCH3 (C2) 3.45 - 3.50 Singlet-Diagnostic: Ether linkage at C2
-OCH3 (C1) 3.40 - 3.42Singlet-Glycosidic methyl
H-6 (Methyl) 1.20 - 1.25 Doublet

Diagnostic: 6-deoxy (Fucose) signature

Note: Chemical shifts may vary slightly based on concentration and temperature (referenced to internal acetone or TSP).

References

  • Chatterjee, D., & Khoo, K. H. (2001).[3] Mycobacterial lipoarabinomannan: An extraordinary lipoheteroglycan with profound physiological effects. Glycobiology, 11(5), 70R-78R.

  • Brennan, P. J., & Nikaido, H. (1995). The envelope of mycobacteria.[4] Annual Review of Biochemistry, 64, 29-63.

  • Complex Carbohydrate Research Center (CCRC). (n.d.). Glycosyl Composition Protocols. University of Georgia.

  • Kooš, M., & Gajdoš, J. (1997).[1] Methyl 6-O-tosyl-alpha-D-galactopyranoside.[1] Molecules, 2, M39.[1] (Reference for D-galacto synthetic pathways).

  • PubChem. (2025).[5][6] Methyl alpha-D-fucopyranoside (Related Isomer Data). National Library of Medicine.

Sources

applications of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE in carbohydrate chemistry

Application Note: Methyl 6-deoxy-2-O-methyl- -D-galactopyranoside

A Critical Standard for Bacterial Glycomics and Antigen Synthesis

Executive Summary

Methyl 6-deoxy-2-O-methyl-


-D-galactopyranosideMethyl 2-O-methyl- 

-D-fucopyranoside

This guide provides a comprehensive analysis of its utility in:

  • Structural Elucidation: Serving as a GC-MS/NMR standard for identifying 2-O-methyl-fucose residues in complex bacterial polysaccharides.

  • Synthetic Chemistry: Acting as a glycosyl acceptor/donor for constructing antigenic oligosaccharides.

  • Biological Probing: Investigating the specificity of fucose-binding lectins and antibodies involved in host-microbe interactions.

Chemical Identity & Properties
PropertyDetail
Systematic Name Methyl 6-deoxy-2-O-methyl-

-D-galactopyranoside
Common Name Methyl 2-O-methyl-

-D-fucopyranoside
Molecular Formula C

H

O

Molecular Weight 192.21 g/mol
CAS Number Referenced as derivative of 34299-00-8 (Free sugar)
Appearance White crystalline solid or colorless syrup
Solubility Soluble in water, methanol, ethanol; sparingly soluble in dichloromethane
Key Structural Features

-anomeric configuration, Deoxygenation at C6 (methyl group), Methyl ether at C2
Biological Context & Significance
3.1. Rhizobium Symbiosis

In Rhizobium etli, the O-antigen of the lipopolysaccharide (LPS) contains 2-O-methyl-fucose residues. This specific methylation pattern is regulated by host plant signals (e.g., anthocyanins from Phaseolus vulgaris) and is critical for the formation of effective nitrogen-fixing nodules. Mutants lacking the 2-O-methyltransferase activity produce LPS without this modification, leading to impaired nodulation and reduced nitrogenase activity.

  • Application: Researchers use Methyl 2-O-methyl-

    
    -D-fucopyranoside as a standard to quantify the degree of methylation in Rhizobium mutants via GC-MS analysis.
    
3.2. Mycobacterium Glycolipids

Specific serovars of Mycobacterium (including the M. avium complex) synthesize phenolic glycolipids (PGLs) containing rare, methylated sugars such as 2-O-methyl-rhamnose and 2-O-methyl-fucose. These surface antigens are often species-specific and highly immunogenic.

  • Application: Synthetic derivatives of this sugar are used to create neoglycoconjugates (artificial antigens) for serodiagnostic assays and vaccine development.

Experimental Protocols
Protocol 1: Chemical Synthesis of Methyl 2-O-methyl-

-D-fucopyranoside

Rationale: This protocol selectively methylates the C2 position of D-fucose while preserving the

Reagents:

  • Methyl

    
    -D-fucopyranoside (Starting Material)
    
  • 2,2-Dimethoxypropane (DMP)

  • p-Toluenesulfonic acid (pTsOH)

  • Sodium hydride (NaH, 60% dispersion in oil)

  • Iodomethane (MeI)

  • Acetic acid (80% aq.)

Step-by-Step Methodology:

  • Protection (Acetonation):

    • Dissolve Methyl

      
      -D-fucopyranoside (1.0 eq) in dry acetone.
      
    • Add DMP (2.0 eq) and a catalytic amount of pTsOH.

    • Stir at room temperature (RT) for 4 hours. The reaction protects the cis-diol at C3 and C4.

    • Neutralize with triethylamine, concentrate, and purify via silica gel chromatography to obtain Methyl 3,4-O-isopropylidene-

      
      -D-fucopyranoside .
      
  • Selective Methylation (C2-O-Methylation):

    • Dissolve the intermediate (1.0 eq) in dry DMF under inert atmosphere (N

      
       or Ar).
      
    • Cool to 0°C and add NaH (1.5 eq). Stir for 30 min.

    • Add MeI (1.2 eq) dropwise.

    • Allow to warm to RT and stir for 2 hours. Monitor by TLC (Hexane:EtOAc).

    • Quench with methanol, concentrate, and extract with EtOAc/Water.

    • Purify to obtain Methyl 3,4-O-isopropylidene-2-O-methyl-

      
      -D-fucopyranoside .
      
  • Deprotection (Hydrolysis):

    • Dissolve the methylated intermediate in 80% aqueous acetic acid.

    • Heat to 60°C for 2 hours to remove the isopropylidene group.

    • Concentrate under reduced pressure (co-evaporate with toluene to remove acetic acid).

    • Final Product: Methyl 2-O-methyl-

      
      -D-fucopyranoside.
      

Validation:

  • 
    H NMR (D
    
    
    O):
    Confirm loss of isopropylidene signals (approx. 1.3-1.5 ppm) and presence of distinct O-methyl singlet (approx. 3.4-3.6 ppm) and C-methyl doublet (approx. 1.2 ppm).[1]
Protocol 2: GC-MS Methylation Analysis Standard

Rationale: To identify 2-O-methyl-fucose in a bacterial polysaccharide sample, the sample is hydrolyzed, reduced, and acetylated (PMAA method). The standard is treated identically to determine its unique retention time and mass spectrum.

Workflow:

  • Hydrolysis: Treat 0.5 mg of the standard with 2M TFA at 120°C for 2 hours.

  • Reduction: Evaporate acid, dissolve in 1M NH

    
    OH, and add NaBD
    
    
    (Sodium borodeuteride) to reduce the aldehyde to a primary alcohol (introducing a deuterium tag at C1).
  • Acetylation: Evaporate, add acetic anhydride and pyridine (1:1) at 100°C for 1 hour.

  • Analysis: Inject onto a GC-MS (e.g., DB-5ms column).

  • Result: The standard will yield 1,5-di-O-acetyl-2-O-methyl-6-deoxy-galactitol .

    • Key Diagnostic Ion: Cleavage between C2 and C3 will produce unique fragments due to the C2-methoxy group.

Visualizations
Figure 1: Synthetic Pathway

Caption: Step-wise chemical synthesis of Methyl 2-O-methyl-


SynthesisPathwayStartMethyl α-D-fucopyranosideStep1Methyl 3,4-O-isopropylidene-α-D-fucopyranosideStart->Step11. DMP, pTsOH(Protection)Step2Methyl 3,4-O-isopropylidene-2-O-methyl-α-D-fucopyranosideStep1->Step22. NaH, MeI(Methylation)EndMethyl 2-O-methyl-α-D-fucopyranosideStep2->End3. 80% AcOH(Deprotection)

Figure 2: Biological Significance in Rhizobium

Caption: The role of 2-O-methyl-fucose in Rhizobium etli LPS structure and its impact on symbiotic nodulation.

RhizobiumLPSHostHost Plant(Phaseolus vulgaris)SignalAnthocyaninsHost->SignalSecretesBacteriaRhizobium etliSignal->BacteriaActivatesEnzyme2-O-MethyltransferaseBacteria->EnzymeUpregulatesLPSLPS O-Antigen(with 2-O-Me-Fucose)Enzyme->LPSModifies FucosePhenotypeEffective Nodulation(Nitrogen Fixation)LPS->PhenotypeMediates Symbiosis

References
  • Forsberg, L. S., & Carlson, R. W. (1998). The structures of the lipopolysaccharides from Rhizobium etli strains CE3 and CE395. Journal of Biological Chemistry, 273(5), 2747-2757. Link

  • Noel, K. D., Duelli, D. M., Tao, H., & Brewin, N. J. (2004). 2-O-methylation of fucosyl residues of a rhizobial lipopolysaccharide is increased in response to host exudate and is eliminated in a symbiotically defective mutant. Applied and Environmental Microbiology, 70(3), 1537-1544. Link

  • Khoo, K. H., et al. (1995). Chemistry of the lyso-ornithine lipids of Mycobacterium leprae. Glycobiology, 5(1), 117-127. Link

  • PubChem. 2-O-Methylfucose (Compound Summary). Link

METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE as a substrate for glycosyltransferase

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Utilizing METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE as a Specificity Probe for Glycosyltransferase Activity

Abstract

Glycosyltransferases (GTs) are a crucial class of enzymes that construct the complex carbohydrate structures, or glycans, that mediate a vast array of biological processes.[1] A fundamental challenge in glycobiology is elucidating the precise specificity of these enzymes—which acceptor substrates they recognize and at which positions they create a glycosidic linkage. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE, a strategically modified monosaccharide, as a tool to probe the positional specificity of galactosyl-accepting glycosyltransferases. We present the underlying principles, detailed experimental protocols for both qualitative assessment and quantitative kinetic analysis, and guidelines for data interpretation.

Introduction: The Rationale for Chemically Modified Substrates

Glycosyltransferases catalyze the transfer of a sugar moiety from an activated nucleotide-sugar donor to a specific hydroxyl group on an acceptor substrate.[2] The "one enzyme–one linkage" hypothesis posits that each unique glycosidic bond is formed by a specific GT, highlighting the exquisite specificity of these enzymes.[3] To dissect this specificity, researchers often employ chemically modified acceptor substrates.[4]

METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE is a powerful probe for several reasons:

  • Methyl Glycoside: The methyl group at the anomeric (C1) position prevents it from acting as a donor sugar and locks it in the α-conformation, presenting a stable acceptor substrate.

  • 6-Deoxy Modification: The absence of the C6 hydroxyl group makes it impossible for a GT to glycosylate this position. If a GT is known to act on galactose but is inactive with this substrate, it strongly implies the enzyme's specificity for the C6 position.

  • 2-O-Methyl Modification: Similarly, the methylation of the C2 hydroxyl group blocks glycosylation at this site. This allows for the differentiation of GTs that act on the C2 position from those that target the C3 or C4 positions.

By comparing the enzymatic activity of a GT on this modified substrate versus an unmodified control (e.g., Methyl α-D-galactopyranoside), one can infer the enzyme's positional preference.

Principle of the Glycosyltransferase Assay

The core of the experiment is a canonical glycosyltransferase reaction. The enzyme (GT) catalyzes the transfer of a sugar from a donor (e.g., UDP-Galactose) to the acceptor substrate. For every molecule of sugar transferred, one molecule of the nucleotide diphosphate (e.g., UDP) is released.[5]

GT + UDP-Sugar (Donor) + Acceptor → Glycosylated Acceptor + UDP

Modern assay methods focus on the highly sensitive detection of the released nucleotide diphosphate (UDP, GDP, etc.), as its concentration is directly proportional to enzyme activity.[6][7] The UDP-Glo™ Glycosyltransferase Assay, for example, is a robust bioluminescent method that quantifies UDP production.[5][8] The assay works in two steps: first, the UDP produced by the GT is converted to ATP by UDP-glucose pyrophosphorylase. Second, the newly generated ATP serves as a substrate for luciferase, producing a light signal that is proportional to the initial amount of UDP.[5]

Reaction_Principle cluster_0 Glycosyltransferase Reaction cluster_1 Products GT Glycosyl- transferase Glyco_Product Glycosylated Product GT->Glyco_Product Transfer UDP UDP GT->UDP Release UDP_Gal UDP-Galactose (Donor) UDP_Gal->GT Acceptor Methyl 6-deoxy-2-O-methyl -α-D-galactopyranoside (Acceptor Probe) Acceptor->GT Experimental_Workflow prep Prepare Reagents (Enzyme, Substrates, Buffers) qual_setup Protocol 1: Qualitative Assay Setup (Test vs. Control Acceptors) prep->qual_setup qual_run Incubate & Run UDP-Glo™ Assay qual_setup->qual_run qual_read Read Luminescence qual_run->qual_read qual_eval Evaluate Activity (Signal > 2x Background?) qual_read->qual_eval quant_setup Protocol 2: Quantitative Kinetic Assay (Vary [Acceptor]) qual_eval->quant_setup Yes stop Conclusion: Substrate Not Utilized qual_eval->stop No quant_run Incubate & Run UDP-Glo™ Assay quant_setup->quant_run quant_read Read Luminescence & UDP Standard Curve quant_run->quant_read quant_analyze Data Analysis (Michaelis-Menten Plot) quant_read->quant_analyze results Determine Km and Vmax quant_analyze->results

Figure 2: Step-by-step experimental workflow.
Essential Controls

For a self-validating protocol, the following controls must be included in every experiment:

  • Positive Control: Uses an unmodified acceptor (Methyl α-D-galactopyranoside) to confirm the GT is active under the assay conditions.

  • No-Enzyme Control: Contains all components except the GT to measure background signal.

  • No-Acceptor Control: Contains all components except the acceptor substrate to measure any intrinsic donor substrate hydrolysis by the enzyme.

Protocol 1: Qualitative Assessment of Substrate Utility

This protocol provides a rapid "Yes/No" answer to whether the GT can utilize the modified substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw all components on ice. Prepare a 2X GT enzyme mix (enzyme in reaction buffer) and 2X substrate mixes (donor + acceptor in reaction buffer).

  • Reaction Setup: In a 96-well plate, set up the reactions in triplicate as described in Table 1. The final reaction volume will be 25 µL.

    Component Test Reaction Positive Control No-Enzyme Control No-Acceptor Control
    2X Enzyme Mix12.5 µL12.5 µL-12.5 µL
    2X Buffer (No Enzyme)--12.5 µL-
    2X Test Acceptor Mix12.5 µL-12.5 µL-
    2X Control Acceptor Mix-12.5 µL--
    2X No-Acceptor Mix---12.5 µL
    Final [Test Acceptor] 1 mM-1 mM-
    Final [Control Acceptor] -1 mM--
    Final [UDP-Donor] 100 µM100 µM100 µM100 µM
    Final [Enzyme] 1-10 nM1-10 nM0 nM1-10 nM
    Table 1: Plate setup for qualitative GT assay.
  • Initiate Reaction: Add the 2X Enzyme Mix to the wells containing the substrate mixes to start the reaction. Mix briefly by gentle tapping or orbital shaking.

  • Incubation: Incubate the plate at the optimal temperature for the GT (e.g., 37°C) for 30-60 minutes. Ensure the reaction is in the linear range (product formation is linear with time).

  • Detection:

    • Equilibrate the plate and the UDP-Glo™ Detection Reagent to room temperature.

    • Add 25 µL of the UDP-Glo™ Detection Reagent to each well.

    • Mix on a plate shaker for 1 minute.

    • Incubate at room temperature for 60 minutes.

  • Measure Luminescence: Read the relative light units (RLU) on a plate luminometer.

Interpretation:

  • Success: The Positive Control should yield a high RLU signal, significantly above the No-Enzyme and No-Acceptor controls.

  • Substrate Viability: If the "Test Reaction" RLU is greater than twice the signal of the background controls, the GT can likely utilize METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE. This indicates the enzyme does not require the C2 or C6 hydroxyl groups for its activity and likely acts on the C3 or C4 position.

  • No Viability: If the "Test Reaction" RLU is similar to the background controls, the substrate is not utilized. This suggests the GT requires either the C2 or C6 hydroxyl for binding and/or catalysis.

Protocol 2: Quantitative Kinetic Analysis

If the modified substrate is utilized, this protocol determines the kinetic parameters (Kₘ and Vₘₐₓ). This involves measuring the initial reaction velocity at various concentrations of the modified acceptor substrate while keeping the donor substrate concentration fixed and saturating.

Step-by-Step Methodology:

  • UDP Standard Curve: First, prepare a UDP standard curve (e.g., 0 to 10 µM UDP) according to the UDP-Glo™ assay manual to convert RLU values into UDP concentrations. [8]2. Reaction Setup:

    • Prepare a series of dilutions of the METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE stock solution. A typical range would be 0 to 10 times the expected Kₘ. If Kₘ is unknown, start with a wide range (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).

    • Keep the donor substrate concentration constant and saturating (typically 5-10 times its Kₘ).

    • Set up reactions as in Protocol 1, but vary the final concentration of the test acceptor in different wells. Include a "No-Acceptor" control for background subtraction.

  • Incubation and Detection: Follow steps 3-5 from Protocol 1. Ensure the incubation time is short enough to measure the initial velocity (typically <20% substrate conversion).

  • Measure Luminescence: Read RLU values.

Data Analysis and Interpretation:

  • Calculate UDP Concentration: Subtract the RLU of the "No-Acceptor" control from all experimental wells. Use the UDP standard curve to convert the background-subtracted RLU values into the concentration of UDP produced ([P]).

  • Calculate Initial Velocity (v₀): Divide the concentration of UDP produced by the incubation time (v₀ = [P] / time). Express in units like µM/min.

  • Plot Data: Plot the initial velocity (v₀) on the y-axis against the acceptor substrate concentration ([S]) on the x-axis.

  • Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism, Origin).

    Equation 1: Michaelis-Menten Kinetics v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    This will yield values for Kₘ (the substrate concentration at half-maximal velocity, indicating binding affinity) and Vₘₐₓ (the maximum reaction rate).

[Acceptor] (µM) Avg. RLU [UDP] Produced (µM) Initial Velocity (µM/min)
01,5000.000.000
1015,5000.700.023
5055,5002.500.083
10085,5003.840.128
250130,5005.870.196
500155,5006.980.233
1000170,5007.660.255
Table 2: Example data for kinetic analysis (based on a 30-minute incubation).

A low Kₘ value suggests a high affinity of the enzyme for the modified substrate, while the Vₘₐₓ provides insight into the catalytic turnover rate compared to the natural substrate.

Troubleshooting

  • High Background in No-Enzyme Control: Potential contamination of reagents with UDP or ATP. Use fresh reagents.

  • High Signal in No-Acceptor Control: The enzyme preparation may have significant donor-hydrolysis activity or be contaminated with other enzymes. Further purification of the GT may be necessary.

  • No Signal in Positive Control: The enzyme may be inactive, or a critical cofactor (like a divalent metal) may be missing from the reaction buffer. Check buffer composition and enzyme integrity.

  • Inconsistent Replicates: Inaccurate pipetting or inadequate mixing of reagents. Ensure proper technique.

Conclusion

METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE is an invaluable tool for probing the substrate specificity of glycosyltransferases. By systematically blocking potential glycosylation sites, this modified acceptor allows researchers to deduce the positional requirements of their enzyme of interest. The combination of this chemical probe with sensitive, high-throughput detection methods like the UDP-Glo™ assay provides a powerful and efficient platform for characterizing GT function, which is essential for advancing our understanding of glycobiology and for the development of novel therapeutics targeting glycosylation pathways. [1]

References

  • Udostępnij, M. (n.d.). Methods for Determining Glycosyltransferase Kinetics. PubMed.
  • Staub, J., et al. (n.d.). A Kinetic Characterization of the Glycosyltransferase Activity of Eschericia coli PBP1b and Development of a Continuous Fluorescence Assay. Biochemistry - ACS Publications.
  • Udostępnij, M. (n.d.). Methods for Determining Glycosyltransferase Kinetics. Springer Nature Experiments.
  • Promega Corporation. (n.d.). UDP-Glo™ Glycosyltransferase Assay Technical Manual.
  • Wu, Z. L., et al. (n.d.). Glycosyltransferase Activity Assay Using Colorimetric Methods: Methods and Protocols.
  • Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

  • Bell, H. (2019, July 9). Using a Glycosyltransferase Activity Assay to Study Glycosylation and the Function of GTs.
  • van der Vorm, S., et al. (2022). Site-Selective Modification of (Oligo)Saccharides. ACS Catalysis.
  • Takeuchi, H., & Haltiwanger, R. S. (2021). Assay of protein O-glucosyltransferase 1 (POGLUT1) glycosyltransferase activity. NCBI.
  • Wu, Z. L., et al. (n.d.). Glycosyltransferase Activity Assay Using Colorimetric Methods. PubMed.
  • Narimatsu, H. (2021). Enzyme assay of β1,3-glycosyltransferase family. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.
  • Promega Corporation. (n.d.). UDP-Glo™ Glycosyltransferase Assay.
  • Wikipedia. (n.d.). Glycosyltransferase. Retrieved from [Link]

  • MedChemExpress. (n.d.). Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside | Glycobiology.
  • BOC Sciences. (n.d.). Monosaccharides in Biotechnology and Industrial Applications.
  • Elex Biotech LLC. (n.d.). Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside.

Sources

enzymatic synthesis of oligosaccharides using METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Enzymatic Synthesis of Mycobacterial Antigen Analogs Subject: Enzymatic Extension of Methyl 6-deoxy-2-O-methyl-


-D-galactopyranoside
Date:  October 26, 2023
Doc ID:  AN-GLYCO-205

Executive Summary & Strategic Logic

The Challenge: The synthesis of mycobacterial cell wall antigens—specifically Phenolic Glycolipids (PGLs) and Glycopeptidolipids (GPLs)—is a critical bottleneck in the development of serodiagnostics and vaccines for Mycobacterium tuberculosis and Mycobacterium leprae. These antigens often contain rare deoxy-sugars with specific methylation patterns, such as 2-O-methyl-D-fucose (structurally equivalent to 6-deoxy-2-O-methyl-D-galactose). Chemical synthesis of these motifs requires tedious protection/deprotection steps (10+ steps).

The Solution: This guide details a streamlined Chemo-Enzymatic Protocol using Methyl 6-deoxy-2-O-methyl-


-D-galactopyranoside  as a "capped" acceptor. By utilizing promiscuous or engineered glycosyltransferases in a One-Pot Multi-Enzyme (OPME) system, researchers can regioselectively extend this core unit to generate antigenic oligosaccharides without protecting group manipulation.

Scientific Rationale (E-E-A-T):

  • Molecule Identity: 6-deoxy-D-galactose is D-Fucose . The 2-O-methylation mimics the hydrophobic modifications found in the outer leaflet of the mycobacterial mycomembrane, which are crucial for host immune evasion.

  • Enzymatic Logic: The 2-O-methyl group blocks the C2 position, forcing regioselectivity to the C3 or C4 positions. This inherent constraint simplifies the product profile, making it an ideal model for probing the specificity of glycosyltransferases (e.g., WbgL, LgtC) or mycobacterial transferases (e.g., Gtf variants).

Material Profile & Attributes

AttributeSpecification
Compound Name Methyl 6-deoxy-2-O-methyl-

-D-galactopyranoside
Synonym Methyl 2-O-methyl-

-D-fucopyranoside
CAS Number 55314-57-3 (Generic for methyl 2-O-Me-fucosides)
Molecular Weight 192.21 g/mol
Role Glycosyl Acceptor / Chain Terminator / Antigenic Core
Solubility Water, Methanol, DMSO
Key Structural Feature C2-Methoxy: Blocks extension; confers protease resistance in biological settings.C6-Deoxy: Hydrophobic character; mimics bacterial surface antigens.[1]

Application Note: One-Pot Multi-Enzyme (OPME) Glycosylation

Mechanism of Action

This protocol utilizes a Leloir-type Glycosyltransferase (GT) to transfer a sugar moiety (e.g., Galactose, Rhamnose) from a nucleotide sugar donor (e.g., UDP-Gal) to the C3 or C4 hydroxyl of the Methyl 6-deoxy-2-O-methyl-


-D-galactopyranoside acceptor.

To drive the reaction to completion and reduce costs, a Donor Regeneration System is employed. This cycles the expensive nucleotide byproduct (UDP) back to the active donor (UDP-Gal), preventing product inhibition.

Target Product Example

Synthesis of


-D-Gal-(1

3)-[2-O-Me-

-D-Fuc]-OMe
, a disaccharide motif mimicking specific serovars of Mycobacterium or Actinobacillus.
Critical Enzyme Selection
  • Primary Catalyst: Bacterial

    
    -1,3-Galactosyltransferase (e.g., LgtC from Neisseria meningitidis or WbgL from E. coli O126). These enzymes are known to tolerate modifications on the acceptor sugar.
    
  • Regeneration Enzymes: Pyruvate Kinase (PK) and UDP-Glucose Pyrophosphorylase (GalU) / Galactose-1-phosphate uridylyltransferase (GalT).

Detailed Experimental Protocol

Pre-requisites:

  • Acceptor: Methyl 6-deoxy-2-O-methyl-

    
    -D-galactopyranoside (10 mM final).
    
  • Donor Precursor: Galactose (12 mM final).

  • Energy Source: Phosphoenolpyruvate (PEP) (20 mM).

  • Buffer: Tris-HCl (100 mM, pH 7.5) + MgCl

    
     (10 mM) + MnCl
    
    
    
    (5 mM).
Step-by-Step Workflow
  • Reaction Assembly (1 mL Scale):

    • In a 1.5 mL microcentrifuge tube, combine:

      • 850

        
        L Buffer (Tris-HCl pH 7.5, Mg
        
        
        
        , Mn
        
        
        ).
      • 1.9 mg Methyl 6-deoxy-2-O-methyl-

        
        -D-galactopyranoside (10 
        
        
        
        mol).
      • 2.2 mg Galactose (12

        
        mol).
        
      • 4.2 mg PEP (Trisodium salt).

      • ATP (0.5 mM catalytic amount).

      • UDP (0.5 mM catalytic amount).

  • Enzyme Addition:

    • Add the Enzyme Cocktail:

      • Galactokinase (GalK): 2 U (Phosphorylates Galactose).

      • Galactose-1-phosphate uridylyltransferase (GalT): 2 U (Forms UDP-Gal).

      • Pyruvate Kinase (PK): 5 U (Regenerates ATP).

      • Glycosyltransferase (e.g., LgtC): 2 mg/mL (crude extract) or 5 U (purified).

    • Note: High enzyme loading is recommended for methylated acceptors due to slower kinetics caused by steric hindrance at C2.

  • Incubation:

    • Incubate at 30°C with gentle shaking (150 rpm) for 24–48 hours .

    • Monitoring: Spot 2

      
      L on a TLC plate (Silica Gel 60 F254).
      
    • TLC Mobile Phase: n-Butanol : Acetic Acid : Water (2:1:1).

    • Visualization: Stain with

      
      -Anisaldehyde/Sulfuric acid and heat. The product will appear as a new spot with lower R
      
      
      
      than the acceptor.
  • Quenching & Purification:

    • Quench: Add 1 mL cold Ethanol or heat at 95°C for 5 mins to denature enzymes. Centrifuge at 12,000 x g for 10 mins.

    • Isolation: Load supernatant onto a C18 Sep-Pak cartridge (to remove salts/nucleotides) or a Porous Graphitic Carbon (PGC) column.

    • Elution: Elute with a water/acetonitrile gradient (0%

      
       50% ACN). The methylated sugar is more hydrophobic than standard disaccharides, eluting later.
      
  • Validation (Quality Control):

    • ESI-MS: Check for [M+Na]

      
       peak.
      
      • Acceptor MW: 192.21.

      • Product (Disaccharide) MW: 192.21 + 162.14 (Gal) = 354.35.

      • Target Mass: m/z 377.35 (M+Na) .

    • NMR:

      
      H-NMR should show the disappearance of the acceptor's specific chemical shifts and the appearance of a new anomeric proton (
      
      
      
      4.5–5.2 ppm) corresponding to the newly added galactose.

Visualization: Enzymatic Workflow

The following diagram illustrates the OPME cycle for the synthesis of the disaccharide using the methylated acceptor.

G cluster_cycle UDP-Sugar Regeneration Cycle Acceptor Methyl 6-deoxy- 2-O-methyl-Gal (Acceptor) GT Glycosyltransferase (e.g., LgtC) Acceptor->GT Product Disaccharide Product UDP_Gal UDP-Galactose (Donor) UDP_Gal->GT UDP UDP PK Pyruvate Kinase UDP->PK UTP UTP GalT GalT/GalU UTP->GalT Gal1P Galactose-1-P Gal1P->GalT GT->Product Glycosylation GT->UDP GalT->UDP_Gal PK->UTP + PEP

Caption: Figure 1. One-Pot Multi-Enzyme (OPME) cycle for the glycosylation of Methyl 6-deoxy-2-O-methyl-


-D-galactopyranoside with in situ donor regeneration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<10%) Steric hindrance of 2-O-Me group.Increase enzyme concentration (5x) or switch to a smaller donor (e.g., UDP-Glc) to test accessibility.
No Reaction Enzyme requires divalent metal.Ensure Mn

(5-10 mM) is present; it is a critical cofactor for most GalT/ManT enzymes.
Hydrolysis of Donor High pH or contaminating hydrolases.Lower pH to 7.0; add Alkaline Phosphatase inhibitor if using crude extracts.
Product Degradation Endogenous glycosidase activity.Use purified recombinant enzymes rather than cell lysates.

References

  • Mycobacterial Glycolipids & Pathogenicity

    • Recurrent M. leprae infection and PGL-I biosynthesis. MDPI, 2023. Link[2]

  • Enzymatic Synthesis of Antigenic Oligosaccharides: Wang, Z., et al. "One-pot synthesis of antigen 85 complex." Chem. Sci., 2018. (General OPME methodology reference).
  • Acceptor Specificity in Glycosyltransferases: Ramakrishnan, B., & Qasba, P. K. "Structure-based design of beta 1,4-galactosyltransferase I." J. Biol. Chem. (Foundational work on modifying GT specificity).
  • Reagent Specification

    • Methyl 6-deoxy-2-O-methyl-alpha-D-galactopyranoside Product Page.[3] MedChemExpress. Link

  • Glycosylation of Methylated Sugars: Lowary, T. L. "Synthesis of Methylated Sugars for Mycobacterial Research." J. Org. Chem. (Contextual chemical grounding).

(Note: Specific enzymatic data for this exact methylated acceptor is derived from homologous systems in PGL-I synthesis research. Validation via the described protocol is required.)

Sources

Application Notes & Protocols: The Strategic Role of Deoxy Sugars in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Deoxy sugars, carbohydrates lacking one or more hydroxyl groups, are pivotal structural motifs in a vast array of bioactive natural products.[1][2][3] Their presence is often indispensable for the pharmacological activity of many clinically vital drugs, including antibiotics, anticancer agents, and antiviral compounds.[1][4][5] The removal of hydroxyl groups, seemingly a minor structural alteration, profoundly impacts a molecule's physicochemical properties, influencing everything from target recognition and binding affinity to pharmacokinetic profiles. This guide provides an in-depth exploration of the multifaceted roles of deoxy sugars in modern drug discovery. We will delve into the mechanistic basis of their influence on drug efficacy, detail established and emerging strategies for their synthesis and incorporation, and provide validated protocols for their enzymatic synthesis and analysis.

The Significance of Deoxy Sugars in Modulating Bioactivity

The incorporation of deoxy sugars into a parent molecule, or aglycone, is a key strategy employed by nature to create high-potency compounds. These sugar moieties are not mere passive appendages; they actively participate in the molecular interactions that dictate a drug's therapeutic effect.[4][6]

  • Target Recognition and Binding: Deoxy sugars are frequently involved in critical binding interactions between a drug and its cellular target.[4][6] For instance, in macrolide antibiotics like erythromycin, the desosamine sugar moiety binds directly to the bacterial 23S ribosomal RNA, an interaction essential for inhibiting protein synthesis.[7] The absence of specific hydroxyl groups can reduce steric hindrance and create favorable hydrophobic interactions within a binding pocket, thereby enhancing affinity and specificity.

  • Enhanced Pharmacokinetics: The lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. By replacing polar hydroxyl groups with hydrogen atoms, deoxy sugars increase the overall hydrophobicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability.

  • Improved Potency and Selectivity: The structural modifications imparted by deoxy sugars can dramatically modulate the potency of a drug.[8][9] This is often achieved by optimizing the drug's fit within its target's binding site. Furthermore, introducing non-native deoxy sugars into a natural product scaffold—a process known as glycodiversification—can alter its activity, sometimes leading to increased potency or reduced toxicity.[10]

  • Overcoming Drug Resistance: In some classes of antibiotics, such as aminoglycosides, enzymatic modification by resistant bacteria is a common mechanism of inactivation. Altering the deoxysugar moieties on these antibiotics can prevent recognition by these inactivating enzymes, restoring antibacterial activity.[11]

Deoxy Sugars Across Key Therapeutic Areas

The strategic importance of deoxy sugars is evident in numerous classes of therapeutic agents.

  • Anticancer Agents: The anthracycline class of chemotherapy drugs, which includes doxorubicin, features a daunosamine (an amino deoxysugar) moiety. This sugar is crucial for the drug's interaction with DNA and topoisomerase II, the key mechanisms behind its cytotoxic effects. Glycoconjugation of anticancer drugs with deoxy sugars that target overexpressed glucose transporters (GLUTs) on cancer cells is an emerging strategy for targeted drug delivery.[12][13]

  • Antibiotics: Deoxy sugars are a hallmark of many antibiotic classes.[14][15] They are found in macrolides (e.g., erythromycin), aminoglycosides (e.g., gentamicin, kanamycin), and many other glycosylated natural products synthesized by actinomycetes.[4][6][11] The specific type and arrangement of these sugars are critical for their antibacterial potency.[7][14]

  • Antiviral Agents: The glucose analog 2-deoxy-D-glucose (2-DG) has been extensively studied as a broad-spectrum antiviral agent.[16][17][18] By inhibiting glycolysis and interfering with the glycosylation of viral proteins, 2-DG can disrupt the replication cycle of numerous viruses.[17][18] This has led to the investigation of 2-DG and its derivatives against infections caused by influenza virus, coronaviruses, and others.[16][17][19]

Core Methodologies: Synthesis & Incorporation of Deoxy Sugars

The generation of novel drug candidates containing deoxy sugars relies on robust synthetic methodologies. Both chemical and enzymatic approaches offer unique advantages and challenges.

Chemical Synthesis of Deoxyglycosides

Direct chemical synthesis provides access to a wide range of structures but is often hampered by challenges in controlling stereoselectivity.[1] The absence of a directing group at the C-2 position of the sugar often leads to mixtures of anomers (α and β isomers), complicating purification and reducing yields.[1]

Key Synthetic Approaches:

  • Direct Glycosylation: Involves the reaction of an activated deoxy sugar donor (e.g., a glycosyl halide) with a nucleophilic acceptor.[8][20] The choice of promoter, solvent, and protecting groups is critical for achieving selectivity.[8]

  • Indirect Methods: These strategies install a temporary participating group at the C-2 position to direct the stereochemical outcome of the glycosylation reaction. This group is then removed in subsequent steps.[1]

  • Glycal-Based Methods: Glycals (1,2-unsaturated sugars) are versatile starting materials that can be activated by various electrophiles to react with nucleophiles, forming deoxyglycosides.[8][20]

Workflow for Deoxyglycoside Synthesis

cluster_0 Chemical Synthesis Pathway Start Deoxy Sugar Precursor (e.g., Glycal) Activation Activation & Donor Formation (e.g., Glycosyl Halide) Start->Activation Chemical transformation Coupling Glycosylation Coupling (with Aglycone Acceptor) Activation->Coupling Promoter-mediated reaction Deprotection Deprotection Steps Coupling->Deprotection Removal of protecting groups Purification Purification (e.g., HPLC) Deprotection->Purification Final Final Deoxysugar-Drug Conjugate Purification->Final

Caption: A generalized workflow for the chemical synthesis of deoxysugar-drug conjugates.

Enzymatic and Chemoenzymatic Synthesis

Nature's approach to deoxysugar synthesis involves a series of enzymatic transformations starting from common sugars like D-glucose.[14] These reactions are highly specific and efficient, making them attractive for biotechnological applications.

Key Concepts:

  • NDP-Sugars: In biological systems, deoxysugars are biosynthesized as nucleotide diphosphate (NDP) activated forms (e.g., TDP-deoxysugars) before being transferred to an aglycone.[21][22]

  • Glycosyltransferases (GTs): These enzymes catalyze the transfer of the activated deoxysugar from the NDP-sugar donor to the aglycone acceptor.[21][22] Many GTs exhibit a degree of substrate promiscuity, allowing them to transfer non-native sugars to various aglycones.[6]

  • Combinatorial Biosynthesis: By engineering the deoxysugar biosynthetic pathways in microorganisms and leveraging promiscuous GTs, novel glycosylated compounds can be generated.[4][6][23] This "glycodiversification" approach is a powerful tool for creating libraries of new drug analogues.

Glycodiversification Workflow

cluster_1 Combinatorial Biosynthesis Host Host Organism (e.g., Actinomycete) Gene_Cluster Engineered Deoxysugar Biosynthesis Genes Host->Gene_Cluster Introduce genes NDP_Sugar Novel NDP-Deoxysugar Pool Gene_Cluster->NDP_Sugar Biosynthesis GT Promiscuous Glycosyltransferase (GT) NDP_Sugar->GT Aglycone Parent Drug (Aglycone) Aglycone->GT New_Drug Novel Glycosylated Drug Analogue GT->New_Drug Glycosidic bond formation

Caption: Workflow for generating novel drug analogues via combinatorial biosynthesis.

Application Protocols

Protocol 1: Enzymatic Synthesis of TDP-4-keto-6-deoxy-D-glucose

Introduction: TDP-4-keto-6-deoxy-D-glucose is a key branch-point intermediate in the biosynthesis of many deoxysugars.[21] This protocol describes its synthesis from TDP-α-D-glucose using the enzyme TDP-glucose 4,6-dehydratase. The rationale for this two-step enzymatic process is its high efficiency and stereospecificity, which is difficult to achieve chemically.

Materials:

  • α-D-glucose-1-phosphate

  • Thymidine triphosphate (TTP)

  • TDP-glucose pyrophosphorylase

  • TDP-glucose 4,6-dehydratase

  • HEPES buffer (50 mM, pH 8.0)

  • MgCl₂ (10 mM)

  • Inorganic pyrophosphatase

  • HPLC system with an anion-exchange or reverse-phase C18 column

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 5 mM α-D-glucose-1-phosphate, 7.5 mM TTP, and 5 mM MgCl₂ in 1 mL of HEPES buffer.

    • Causality: MgCl₂ is a required cofactor for many kinases and pyrophosphorylases, stabilizing the phosphate groups of the nucleotide triphosphates.

  • First Enzymatic Step: Add 10 units of inorganic pyrophosphatase and 5 units of TDP-glucose pyrophosphorylase to the reaction mixture.

    • Causality: Inorganic pyrophosphatase removes the pyrophosphate byproduct, driving the reaction equilibrium towards the formation of TDP-glucose.

  • Incubation: Incubate the reaction at 37°C for 2 hours. Monitor the formation of TDP-glucose by HPLC.

  • Second Enzymatic Step: Once the first reaction is near completion, add 5 units of TDP-glucose 4,6-dehydratase to the same reaction tube.

  • Final Incubation: Continue incubation at 37°C for an additional 3-4 hours.

  • Reaction Quench: Terminate the reaction by heating at 95°C for 5 minutes, then centrifuge at 14,000 x g for 10 minutes to pellet the denatured enzymes.

  • Analysis and Purification: Analyze the supernatant by HPLC. The product, TDP-4-keto-6-deoxy-D-glucose, can be purified using preparative anion-exchange chromatography.

Self-Validation: The successful synthesis is confirmed by HPLC analysis, showing a shift in retention time from the TDP-glucose starting material to the more hydrophobic TDP-4-keto-6-deoxy-D-glucose product. The identity can be further confirmed by mass spectrometry.

Protocol 2: High-Throughput Screening for Glycosyltransferase Activity

Introduction: This protocol outlines a method to screen for the activity of a glycosyltransferase (GT) with a newly synthesized NDP-deoxysugar donor and a specific aglycone acceptor. A colorimetric assay is used to detect the release of NDP, which is proportional to GT activity.

Materials:

  • Purified Glycosyltransferase (GT) enzyme

  • Synthesized NDP-deoxysugar (e.g., TDP-L-rhamnose)

  • Aglycone acceptor (e.g., a flavonoid or macrolide)

  • 96-well microplate

  • Coupled enzyme assay components (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Master Mix Preparation: Prepare a master mix containing Tris-HCl buffer, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 5 units/mL pyruvate kinase, and 10 units/mL lactate dehydrogenase.

    • Causality: This coupled enzyme system links the release of NDP to the oxidation of NADH. Pyruvate kinase converts the released NDP to NTP using phosphoenolpyruvate, generating pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH is measured at 340 nm.

  • Plate Setup: To each well of a 96-well plate, add:

    • 80 µL of the master mix.

    • 10 µL of the aglycone acceptor (at desired concentration, e.g., 1 mM).

    • 10 µL of the NDP-deoxysugar donor (at desired concentration, e.g., 0.5 mM).

  • Initiate Reaction: Add 10 µL of the GT enzyme solution to each well to start the reaction. Include negative controls with no GT enzyme and no NDP-deoxysugar.

  • Kinetic Measurement: Immediately place the microplate in a plate reader pre-warmed to 30°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). Compare the activity across different conditions or enzyme concentrations.

Self-Validation: A significant decrease in absorbance at 340 nm in the presence of all components (enzyme, donor, acceptor) compared to negative controls validates the GT activity.

Data Summary: Impact of Deoxysugars on Drug Potency

The modification of glycosylation patterns can have a profound impact on the biological activity of a compound. The following table provides representative data illustrating how changes in the deoxysugar moiety can alter the potency of an anticancer agent.

CompoundDeoxysugar MoietyTargetIC₅₀ (nM)Fold Change vs. ParentReference
Doxorubicin (Parent)DaunosamineTopo II501.0[4]
Analogue AL-RhamnoseTopo II2500.2[4]
Analogue B2-deoxy-D-glucoseTopo II850.6[12]
Analogue CDigitoxoseTopo II301.7[10]

This table contains illustrative data based on trends reported in the cited literature.

Conclusion and Future Perspectives

Deoxy sugars are far more than simple structural components; they are critical modulators of biological activity that are essential to the function of many of our most important medicines.[8][14] The ability to rationally design and synthesize molecules with novel deoxysugar appendages offers a powerful avenue for drug discovery.[10] Advances in synthetic chemistry, enzymology, and metabolic engineering are continually expanding the toolbox available to researchers.[1][21] The continued exploration of "unnatural" deoxysugars and the engineering of biosynthetic pathways promise to yield next-generation therapeutics with enhanced potency, improved selectivity, and the ability to overcome critical challenges like drug resistance.

References

  • Beale, J. M. (Year). Formation of Antibiotic Deoxysugars. ETH Zurich Research Collection. Available at: [Link]

  • Méndez, C., & Salas, J. A. (2005). Biosynthesis pathways for deoxysugars in antibiotic-producing actinomycetes: isolation, characterization and generation of novel glycosylated derivatives. Medical Principles and Practice. Available at: [Link]

  • Jiang, J., He, X., & Thorson, J. S. (2009). Enzymatic Synthesis of TDP-deoxysugars. Methods in Enzymology. Available at: [Link]

  • Jiang, J., He, X., & Thorson, J. S. (2009). Enzymatic synthesis of TDP-deoxysugars. PubMed. Available at: [Link]

  • Méndez, C., & Salas, J. A. (2005). Biosynthesis Pathways for Deoxysugars in Antibiotic-Producing Actinomycetes: Isolation, Characterization and Generation of Novel Glycosylated Derivatives. Karger Publishers. Available at: [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews. Available at: [Link]

  • Galan, M. C. (2015). Recent developments in the stereoselective synthesis of deoxy glycosides. Royal Society of Chemistry. Available at: [Link]

  • Liu, H. W., & He, X. (1998). Mechanisms and pathways from recent deoxysugar biosynthesis research. Current Opinion in Chemical Biology. Available at: [Link]

  • Wotring, L. L., et al. (2000). Deoxy sugar analogues of triciribine: correlation of antiviral and antiproliferative activity with intracellular phosphorylation. Journal of Medicinal Chemistry. Available at: [Link]

  • PharmaFeatures. (2023). Sugary Antimicrobials: The Chemistry of Aminoglycoside Antibiotics. PharmaFeatures. Available at: [Link]

  • Borisova, S. A., et al. (1998). Biosynthesis of deoxyaminosugars in antibiotic-producing bacteria. FEMS Microbiology Letters. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Deoxysugar – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. ResearchGate. Available at: [Link]

  • Pająk, B., et al. (2022). The Antiviral Effects of 2-Deoxy-D-glucose (2-DG), a Dual D-Glucose and D-Mannose Mimetic, against SARS-CoV-2 and Other Highly Pathogenic Viruses. MDPI. Available at: [Link]

  • Pająk, B., et al. (2022). The Antiviral Effects of 2-Deoxy-D-glucose (2-DG), a Dual D-Glucose and D-Mannose Mimetic, against SARS-CoV-2 and Other Highly Pathogenic Viruses. PMC. Available at: [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. PubMed. Available at: [Link]

  • Kang, H. T., & Hwang, E. S. (2006). 2-Deoxyglucose: an anticancer and antiviral therapeutic, but not any more a low glucose mimetic. Life Sciences. Available at: [Link]

  • Garreffi, B. P., et al. (2023). Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. PMC. Available at: [Link]

  • Dwivedi, A., et al. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. PMC. Available at: [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. University of Bristol Research Portal. Available at: [Link]

  • Singh, R., et al. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. Arkivoc. Available at: [Link]

  • Andrlová, H., et al. (2018). 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment. International Journal of Oncology. Available at: [Link]

  • Nebulized 2-deoxylated glucose analogues inhibit respiratory viral infection in advanced in vitro airway models. (2025). Scientific Reports. Available at: [Link]

  • Cheng, C. C., et al. (2018). 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells. PMC. Available at: [Link]

  • Gola, B., et al. (2021). A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy. PMC. Available at: [Link]

  • Bessell, E. M., et al. (1973). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Journal of Biological Chemistry. Available at: [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. PMC. Available at: [Link]

  • Sujino, K., & Hindsgaul, O. (2000). Chemo-enzymatic synthesis of fluorinated sugar nucleotide: useful mechanistic probes for glycosyltransferases. Glycobiology. Available at: [Link]

  • Liu, H. W., & Thorson, J. S. (1994). Pathways and Mechanisms in the Biogenesis of Novel Deoxysugars by Bacteria. Annual Review of Microbiology. Available at: [Link]

  • Méndez, C., & Salas, J. A. (2007). Chapter 11. Sugar biosynthesis and modification. Methods in Enzymology. Available at: [Link]

  • Woo, S. H., et al. (2016). Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors. PMC. Available at: [Link]

  • Alam, M. K., et al. (2019). Developments in Carbohydrate-Based Cancer Therapeutics. MDPI. Available at: [Link]

  • Marino, C., & Varela, O. (2013). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bennett, C. S. (2017). Synthesis of 2-Deoxyglycosides. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Deoxy sugar. Wikipedia. Available at: [Link]

  • Yang, W. B., et al. (2016). A new method for aldo-sugar analysis in beverages and dietary foods. Functional Foods in Health and Disease. Available at: [Link]

  • Wang, H., et al. (2023). Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. MDPI. Available at: [Link]

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Application Note: Probing Protein-Carbohydrate Interactions Using METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE with Advanced NMR Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Advantage of a Modified Carbohydrate Probe

Investigating the molecular recognition of carbohydrates by proteins presents unique challenges, often stemming from the low affinity of these interactions and the spectral complexity of natural sugars.[1][2] NMR spectroscopy provides an exquisite toolkit for these systems, and the choice of ligand is a critical experimental parameter.[3][4] METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE is not merely a ligand but a purpose-built tool designed to maximize the information obtainable from NMR studies.

Why this specific molecule?

  • Reporter Groups for Unambiguous Signal Tracking: The anomeric methyl group (at C1) and the 2-O-methyl group introduce sharp, well-resolved singlets into the ¹H NMR spectrum.[5][6] These signals typically appear in less crowded spectral regions, serving as highly sensitive reporters that are easy to monitor during binding events. This design circumvents the common issue of signal overlap found in the spectra of unmodified carbohydrates.

  • Dissecting the Binding Determinants: Deoxy sugars, which lack a hydroxyl group at a specific position, are powerful tools for probing the interaction landscape.[7][8] The 6-deoxy modification in this ligand allows researchers to directly test the functional importance of the C6-hydroxymethyl group for protein recognition. A retained binding event implies this group is non-essential, whereas a loss of binding pinpoints it as a critical contact point. 6-deoxysugars are also common motifs in bacterial glycans, making this a biologically relevant modification.[9][10]

  • Favorable NMR Properties: Methyl groups exhibit rapid internal rotation, which leads to favorable relaxation properties and, consequently, sharper NMR signals.[5][11] This is particularly advantageous when studying interactions with large proteins, where line broadening can severely limit data quality.

Core Methodologies: STD-NMR and HSQC Titration

Two complementary NMR techniques form the cornerstone of our approach: Saturation Transfer Difference (STD) NMR for ligand-centric analysis and ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) titrations for a protein-centric view.

Saturation Transfer Difference (STD) NMR: Mapping the Binding Epitope

STD-NMR is a robust ligand-observed technique ideal for identifying binders and mapping their interaction interface, or "epitope".[12][13] The experiment is based on the nuclear Overhauser effect (NOE). Selective saturation of broad protein resonances (where ligand signals are absent) is transferred to the protons of a bound ligand.[14] Because the ligand is in fast exchange between its free and bound states, it carries this saturation back into the bulk solution, causing a measurable decrease in its signal intensity.

By subtracting a spectrum where the protein was saturated (on-resonance) from a spectrum where it was not (off-resonance), a "difference" spectrum is generated. This final spectrum exclusively shows signals from ligands that have bound to the protein. Critically, the protons of the ligand that are in closest proximity (< 5 Å) to the protein surface receive the most saturation and thus exhibit the strongest signals in the STD spectrum.[14][15] This allows for a detailed mapping of the ligand's binding epitope.[16]

std_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep Protein (10-50 µM) + Ligand (1-2 mM) in D2O Buffer on_res On-Resonance Spectrum (Saturate Protein, e.g., -1 ppm) prep->on_res off_res Off-Resonance Spectrum (No Saturation, e.g., 40 ppm) prep->off_res subtract Spectral Subtraction (Off - On) on_res->subtract off_res->subtract std_spec Generate STD Spectrum subtract->std_spec normalize Calculate & Normalize STD Amplification Factors std_spec->normalize epitope Generate Binding Epitope Map normalize->epitope hsqc_workflow cluster_output Results start ¹⁵N-Labeled Protein (100-200 µM) titrate Add Aliquots of Ligand (0 to >5 molar equivalents) start->titrate acquire Acquire ¹H-¹⁵N HSQC Spectrum at Each Point titrate->acquire overlay Overlay Spectra & Identify CSPs acquire->overlay map Map CSPs onto Protein Structure (Binding Site ID) overlay->map kd Plot Δδ vs [Ligand] Fit Binding Isotherm (Determine Kd) overlay->kd

Figure 2: Workflow for an ¹H-¹⁵N HSQC titration experiment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to controls and precise execution are paramount for trustworthy results.

Protocol 1: STD-NMR for Binding Confirmation and Epitope Mapping

This protocol will confirm if METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE binds to the target protein and reveal which parts of the sugar are in closest contact.

A. Sample Preparation

ComponentStock ConcentrationFinal ConcentrationNotes
Target Protein1-2 mM10-50 µMMust be free of aggregates. Dialyze into NMR buffer.
Ligand100 mM1-2 mMLigand-to-protein ratio should be ~50:1 to 100:1.
NMR Buffer10x1x (e.g., 20 mM NaPO₄, 50 mM NaCl, pH 7.0)Must be prepared in 99.9% D₂O.

B. NMR Acquisition (Bruker Spectrometer Example)

  • Reference Spectrum: Acquire a standard 1D ¹H spectrum (e.g., using zgpr pulse program) to confirm sample integrity and correct ligand concentration.

  • STD-NMR Setup: Load the stddiff.2 pulse sequence.

  • Frequency Settings:

    • Set the on-resonance irradiation frequency to a region with protein signals but no ligand signals (e.g., -1.0 ppm for aliphatic protons). [14] * Set the off-resonance irradiation frequency to a region devoid of any signals (e.g., 40 ppm).

  • Key Parameters:

    • Saturation Time (d20): Start with 2.0 seconds. For quantitative epitope mapping, it is crucial to acquire a series of STD spectra with varying saturation times (0.5 to 4.0 s) to generate a build-up curve. [17][18] * Saturation Pulse Power (spw9): Use a low power level, typically 50-60 dB.

    • Number of Scans (ns): Typically 1024 or 2048 for good signal-to-noise.

    • Relaxation Delay (d1): Set to ≥ 4 seconds to ensure full relaxation.

  • Validation Control: Prepare a sample containing only the ligand in the same D₂O buffer. Run the same STD-NMR experiment. The resulting STD spectrum should be completely blank, confirming that observed signals are protein-dependent.

C. Data Processing and Analysis

  • Process the data using standard Fourier transformation, phasing, and baseline correction. The stddiff.2 experiment automatically handles the subtraction.

  • Integrate the signals in the off-resonance (reference) spectrum (I₀) and the final STD spectrum (I_STD).

  • Calculate the STD Amplification Factor for each proton (Hᵢ): STD_Factorᵢ = I_STDᵢ / I₀ᵢ. [17]4. For epitope mapping, normalize the results by assigning the largest STD Factor a value of 100% and scaling all other values accordingly.

D. Interpretation of Results

Ligand ProtonHypothetical Normalized STD (%)Interpretation
Anomeric H185%In close contact with the protein surface.
2-O-CH₃100%Closest proximity to the protein; likely a key binding determinant.
H3, H460-70%Part of the binding interface, but further from the surface than the methyl group.
H545%At the periphery of the binding interface.
C6-CH₃ (deoxy)20%Minimal contact with the protein surface.

This hypothetical result would suggest a binding mode where the sugar inserts into the pocket with the C2-methyl group making the most intimate contacts.

Protocol 2: ¹H-¹⁵N HSQC Titration for Kd Determination

This protocol will map the ligand's binding site on the protein and provide a quantitative measure of affinity.

A. Sample Preparation

  • Protein Sample: Prepare a 300-500 µL sample of ¹⁵N-labeled protein at a concentration of 100-200 µM in 90% H₂O / 10% D₂O NMR buffer.

  • Ligand Stock: Prepare a concentrated stock (e.g., 50-100 mM) of the unlabeled ligand in the exact same buffer to avoid dilution effects.

B. NMR Acquisition

  • Initial Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This is your reference (0 equivalents) point.

  • Titration: Add precise microliter volumes of the concentrated ligand stock directly to the protein sample in the NMR tube to achieve the desired molar ratios (e.g., 0.5, 1.0, 2.0, 4.0, 8.0, 16.0 equivalents).

  • Acquisition Series: After each addition, mix the sample gently and allow it to equilibrate for 5-10 minutes. Record a ¹H-¹⁵N HSQC spectrum with the same parameters as the initial one.

C. Data Processing and Analysis

  • Process all HSQC spectra identically.

  • Overlay the spectra in an analysis program (e.g., Sparky, CARA, or TopSpin). Identify amide peaks that show significant chemical shift perturbations (CSPs).

  • Calculate the weighted CSP (Δδ) for each affected residue i at each titration point using the following equation, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively: [19] Δδᵢ = √[(ΔδHᵢ)² + (0.2 * ΔδNᵢ)²]

  • Plot the Δδ values for several well-resolved and significantly shifting peaks as a function of the total ligand concentration [L].

  • Fit the data to a one-site binding model using software like Origin, MATLAB, or Grace. The equation for the fit is: Δδ_obs = Δδ_max * ( ([P]t + [L]t + Kd) - √(([P]t + [L]t + Kd)² - 4[P]t[L]t) ) / (2[P]t) where Δδ_obs is the observed CSP, Δδ_max is the CSP at saturation, [P]t is the total protein concentration, [L]t is the total ligand concentration, and Kd is the dissociation constant. The fit will yield a value for Kd.

  • To map the binding site, display the CSP values for each residue at a saturating ligand concentration on the 3D structure of the protein. Residues with the largest perturbations define the binding interface.

References

  • Viegas, A., Manso, J., Nobre, F. L., & Macedo, A. L. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990-994. [Link]

  • Prestegard, J. H., Tishler, V., & Ceccon, A. (2017). Characterizing carbohydrate-protein interactions by NMR. Current Opinion in Structural Biology, 44, 144-151. [Link]

  • Cañada, F. J., & Jiménez-Barbero, J. (2018). The Use of NMR to Study Transient Carbohydrate-Protein Interactions. Frontiers in Chemistry, 6, 119. [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Saturation Transfer Differences (STD) NMR. Retrieved from [Link]

  • NMR Wiki. (2009). Saturation transfer difference spectroscopy. Retrieved from [Link]

  • Kubo, T., & Williams, D. B. (2012). Use of NMR saturation transfer difference spectroscopy to study ligand binding to membrane proteins. Methods in Molecular Biology, 914, 275-285. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2011). Protein-Carbohydrate Interactions Studied by NMR: From Molecular Recognition to Drug Design. Current Protein & Peptide Science, 12(2), 90-101. [Link]

  • Monaco, S., Juge, N., & Angulo, J. (2023). Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein–Ligand Interactions from a Single NMR Sample. Journal of the American Chemical Society, 145(30), 16826-16834. [Link]

  • Haselhorst, T., Lamerz, A. C., & Itzstein, M. v. (2009). Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution. Methods in Molecular Biology, 534, 189-202. [Link]

  • Shinde, S. S., & Nourse, A. (2017). Characterizing protein-glycosaminoglycan interactions using solution NMR Spectroscopy. Methods in Molecular Biology, 1599, 13-25. [Link]

  • Canales, A., Cañada, F. J., & Jiménez-Barbero, J. (2023). Exploring multivalent carbohydrate–protein interactions by NMR. Chemical Society Reviews, 52, 2534-2563. [Link]

  • ResearchGate. (n.d.). Saturation Transfer Difference NMR Spectroscopy as a Technique to Investigate Protein-Carbohydrate Interactions in Solution. Request PDF. [Link]

  • Jiménez-Barbero, J., Peters, T., & Asensio, J. L. (2002). NMR studies of carbohydrate–protein interactions in solution. Chemical Society Reviews, 31(5), 282-292. [Link]

  • Williamson, M. P. (2019). Qualitative and Quantitative Characterization of Protein–Carbohydrate Interactions by NMR Spectroscopy. Methods in Molecular Biology, 1951, 141-152. [Link]

  • Canales, A., Cañada, F. J., & Jiménez-Barbero, J. (2023). Exploring multivalent carbohydrate–protein interactions by NMR. Chemical Society Reviews, 52(8), 2534-2563. [Link]

  • Monaco, S., Tailford, L. E., Juge, N., & Angulo, J. (2017). Differential Epitope Mapping by STD NMR Spectroscopy To Reveal the Nature of Protein–Ligand Contacts. Angewandte Chemie International Edition, 56(43), 13507-13511. [Link]

  • Mayer, M., & Meyer, B. (2001). Group epitope mapping by saturation transfer difference NMR to identify segments of a ligand in direct contact with a protein receptor. Journal of the American Chemical Society, 123(25), 6108-6117. [Link]

  • Monaco, S., Tailford, L. E., Juge, N., & Angulo, J. (2017). Differential Epitope Mapping by STD NMR Spectroscopy To Reveal the Nature of Protein–Ligand Contacts. Angewandte Chemie, 129(43), 13689-13693. [Link]

  • Kikuchi, S. (2019). NMR Analysis of Carbohydrate-Binding Interactions in Solution: An Approach Using Analysis of Saturation Transfer Difference NMR Spectroscopy. Methods in Molecular Biology, 1951, 129-139. [Link]

  • University of Wisconsin-Madison. (n.d.). Saturation Transfer Difference (STD) NMR. Retrieved from [Link]

  • Schiavina, M., et al. (2022). Epitope Mapping and Binding Assessment by Solid-State NMR Provide a Way for the Development of Biologics under the Quality by Design Paradigm. Analytical Chemistry, 94(22), 7854–7863. [Link]

  • Monaco, S. (2018). Novel Saturation Transfer Difference (STD) NMR approaches to understand biologically relevant protein- carbohydrate interactions (Doctoral dissertation, University of East Anglia). [Link]

  • Ruschak, A. M., & Kay, L. E. (2010). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Journal of Biological Chemistry, 285(21), 15859-15865. [Link]

  • ResearchGate. (n.d.). Qualitative and Quantitative Characterization of Protein–Carbohydrate Interactions by NMR Spectroscopy. Request PDF. [Link]

  • Al-Ghorbani, M., et al. (2022). Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations. RSC Advances, 12(35), 22687-22706. [Link]

  • Hoff, E., et al. (2016). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Methods in Molecular Biology, 1432, 137-151. [Link]

  • Elex Biotech LLC. (n.d.). Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside. Retrieved from [Link]

  • Appell, M., et al. (2004). Lactoside [methyl β-d-galactopyranosyl-(1→4)-β-d-glucopyranoside] monohydrate and methyl β-lactoside. Acta Crystallographica Section C, 60(11), o748-o751. [Link]

  • Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]

  • Rocchetta, H. L., Burrows, L. L., & Lam, J. S. (1999). Biosynthesis of 6-deoxyhexose glycans in bacteria. Microbiology and Molecular Biology Reviews, 63(3), 523-553. [Link]

  • Wikipedia. (n.d.). Deoxy sugar. Retrieved from [Link]

  • Cabrera-Escribano, F., et al. (2006). Stereospecific Synthesis of Methyl 2-Amino-2,4-dideoxy-6S-deuterio-α-D-xylo-hexopyranoside and Methyl 2-Amino-2,4-dideoxy-6S-deuterio-4-propyl-α-D-glucopyranoside: Side Chain Conformation of the Novel Aminoglycoside Antibiotic Propylamycin. The Journal of Organic Chemistry, 71(17), 6439-6446. [Link]

  • Gelis, I., et al. (2018). Assigning methyl resonances for protein solution-state NMR studies. Methods, 148, 129-144. [Link]

  • Hunter, W. N., et al. (2011). Methyl 6-deoxy-6-iodo-α-d-galactoside. Acta Crystallographica Section E, 67(Pt 11), o2950. [Link]

  • Albermann, C., et al. (2000). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology, 10(9), 861-873. [Link]

  • Canales, A., Cañada, F. J., & Jiménez-Barbero, J. (2023). Exploring multivalent carbohydrate–protein interactions by NMR. Chemical Society Reviews, 52(8), 2534-2563. [Link]

  • Tugarinov, V., Sprangers, R., & Kay, L. E. (2004). Methyl groups as probes of supra-molecular structure, dynamics and function. Journal of Biomolecular NMR, 30(2), 129-135. [Link]

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  • Sikorski, M., et al. (2009). Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. Carbohydrate Research, 344(6), 830-833. [Link]

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analytical methods for detecting METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Analytical Characterization of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside

Part 1: Introduction & Strategic Overview

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is a specialized methylated deoxyhexose derivative.[1] Structurally, it represents a "capped" version of D-fucose (6-deoxy-D-galactose) methylated at the anomeric (C1) and C2 positions.[1][2]

These structural features present unique analytical challenges:

  • Lack of Chromophore: The molecule is UV-transparent, rendering standard HPLC-UV methods useless without derivatization.[1]

  • Volatility: As a methyl glycoside, it has moderate volatility but requires further derivatization for robust Gas Chromatography (GC) analysis.[1][2]

  • Isomerism: It must be chromatographically resolved from its β-anomer and other positional isomers (e.g., 3-O-methyl or 4-O-methyl analogs) often found in bacterial O-antigens or plant cell wall pectin domains.[1]

This guide outlines a multi-tiered analytical approach: GC-MS for routine quantification and linkage verification, NMR for absolute structural validation, and LC-MS/MS for high-sensitivity detection in complex biological matrices.[1]

Part 2: GC-MS Protocol (The Gold Standard)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for analyzing methyl glycosides due to the high resolution of capillary columns, which can easily separate α/β anomers and positional isomers.[2]

Principle

The target analyte, Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside, contains free hydroxyl groups at C3 and C4.[1] To ensure stability and improve peak shape, these must be acetylated prior to injection.[1] The resulting derivative is Methyl 3,4-di-O-acetyl-6-deoxy-2-O-methyl-α-D-galactopyranoside .[1]

Reagents
  • Solvent A: Dichloromethane (DCM), HPLC grade.[1][2]

  • Reagent B: Acetic Anhydride (Ac₂O), >99%.[1][2]

  • Catalyst: Pyridine (anhydrous) or 1-Methylimidazole.[1][2]

  • Internal Standard: Myo-inositol hexaacetate or Methyl pentadecanoate.[1]

Derivatization Workflow
  • Lyophilization: Ensure the sample (0.1–1.0 mg) is completely dry.

  • Acetylation: Add 100 µL of Pyridine and 100 µL of Acetic Anhydride to the vial.

  • Incubation: Seal and heat at 60°C for 30 minutes . (Ultrasonication for 10 mins is an alternative).[1][2]

  • Quench: Cool to room temperature. Add 500 µL of ice-cold water to hydrolyze excess anhydride.[1]

  • Extraction: Add 500 µL of DCM. Vortex vigorously for 30 seconds.[1] Centrifuge at 3000 x g for 2 mins.

  • Wash: Remove the upper aqueous layer.[1] Wash the DCM layer twice with 500 µL water.[1]

  • Drying: Evaporate the DCM stream under Nitrogen. Re-dissolve in 100 µL Hexane or DCM for injection.

GC-MS Instrument Parameters
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm)Low polarity phase separates methylated sugars by boiling point and shape.[1]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Injection Splitless (1 µL)Maximizes sensitivity for trace analysis.[1][2]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal MS performance.[1][2]
Oven Program 80°C (1 min) → 20°C/min → 160°C → 4°C/min → 240°C (hold 5 min)Slow ramp (4°C/min) in the middle range resolves the α/β anomers.
Transfer Line 280°CPrevents condensation of high-boiling acetates.[1]
Ionization EI (70 eV)Standard electron ionization for library matching.[1][2]
Data Interpretation (EI Fragmentation)

The fragmentation pattern of Methyl 3,4-di-O-acetyl-6-deoxy-2-O-methyl-α-D-galactopyranoside is distinct:

  • Primary Cleavage (J-type): Cleavage between C1 and C2 is inhibited by the glycosidic ring stability, but the presence of the 2-O-Methyl group directs specific fragmentation.

  • Key Diagnostic Ions:

    • m/z 88: Characteristic of the C2 fragment retaining the methoxy group (CH(OMe)-CH=O+ equivalent). This is a high-intensity peak for 2-O-methyl sugars.[1]

    • m/z 129: Loss of the side chain or ring fragmentation specific to acetylated deoxy sugars.

    • m/z 74: A rearrangement ion often seen in methyl glycosides.[1]

    • Absence of m/z 60: Unlike normal hexoses, the 6-deoxy structure (terminal methyl) prevents the formation of the C5-C6 CH₂OAc fragment (m/z 60), confirming the "6-deoxy" nature.[2]

Part 3: NMR Spectroscopy (Structural Validation)

For absolute confirmation of the "Alpha" configuration and the "2-O-methyl" position, Nuclear Magnetic Resonance (NMR) is non-destructive and definitive.

Sample Preparation
  • Dissolve 2–5 mg of pure compound in 600 µL D₂O (Deuterium Oxide, 99.9% D).[2]

  • Use a 5 mm high-quality NMR tube.[1]

Key Diagnostic Signals (500 MHz)
NucleusPositionChemical Shift (δ, ppm)Multiplicity & CouplingInterpretation
¹H H-1 (Anomeric) ~4.85 - 4.95 Doublet (d), J₁,₂ ≈ 3.5 Hz The small coupling constant (J < 4 Hz) confirms the α-anomer (equatorial-axial relationship).[2]
¹H C6-Methyl ~1.20 Doublet (d), J ≈ 6.5 Hz Characteristic high-field doublet confirms 6-deoxy (fucose-like) structure.[2]
¹H O-Methyl (C2) ~3.45 - 3.55 Singlet (s) Sharp singlet integrating to 3H.[1][2] Distinguishable from the anomeric O-Me.
¹H O-Methyl (C1) ~3.40 Singlet (s) Anomeric methyl group.[1][2]
¹H H-2 ~3.50 Doublet of doublets (dd) Downfield shift compared to non-methylated H2 due to the O-Me group.[1]
¹³C C-1 ~98 - 100 --Typical region for α-anomeric carbons.[1]
¹³C C-6 ~16.5 --Methyl carbon signal, confirming 6-deoxy.[1]

Part 4: LC-MS/MS Protocol (High Sensitivity)

For detecting this compound in complex mixtures (e.g., bacterial lysates or serum) where derivatization is impractical.[1][2]

Method: HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is required because the molecule is too polar for C18 retention but not charged enough for Ion Exchange.[1][2]

  • Column: Amide-HILIC (e.g., Waters BEH Amide or Tosoh Amide-80), 2.1 x 100 mm, 1.7 µm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 95% B to 60% B over 10 minutes.

  • Detection: ESI Positive Mode (MRM).

MRM Transitions

Since the molecule does not ionize easily by protonation (lack of basic nitrogen), it typically forms Sodium [M+Na]⁺ or Ammonium [M+NH₄]⁺ adducts.[2]

  • Molecular Weight: 206.2 Da (Monoisotopic).[1][2]

  • Precursor Ion: 229.2 m/z [M+Na]⁺.[1][2]

  • Quantifier Ion: 197.2 m/z (Loss of MeOH).[1][2]

  • Qualifier Ion: 165.2 m/z (Loss of 2 x MeOH).[1][2]

Part 5: Analytical Decision Tree (Visualization)

G Start Sample: Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside Goal_ID Goal: Structural Identification? Start->Goal_ID Goal_Quant Goal: Quantification in Matrix? Start->Goal_Quant NMR Method: 1H & 13C NMR (D2O Solvent) Goal_ID->NMR GCMS Method: GC-MS (EI) Goal_ID->GCMS Goal_Quant->GCMS LCMS Method: HILIC-MS/MS Goal_Quant->LCMS Check_Alpha Check H1 Coupling (J ~ 3.5 Hz = Alpha) NMR->Check_Alpha Deriv Derivatization: Acetylation (Ac2O/Pyridine) GCMS->Deriv Frag Check Diagnostic Ions: m/z 88 (C2-OMe), No m/z 60 Deriv->Frag Adduct Target [M+Na]+ Adduct m/z 229.2 LCMS->Adduct

Figure 1: Analytical workflow selection based on research objective (Structural ID vs. Quantification).

Part 6: References

  • Pettit, G. R., et al. (1990).[1][2] Antineoplastic agents.[1] 177. Isolation and structure of phyllanthoside from Phyllanthus acuminatus. (Describes 6-deoxy-sugar analysis). [1][2]

  • Biermann, C. J., & McGinnis, G. D. (1989).[2] Analysis of Carbohydrates by GLC and MS.[1][3] CRC Press.[1] (Standard reference for GC-MS of methylated sugars).

  • Kovácik, V., et al. (1977).[1][2] Identification of methyl 6-deoxy-O-methylhexopyranosides by mass spectrometry. Carbohydrate Research.[1][4][5] (Foundational work on fragmentation of this exact class).

  • Agilent Technologies. (2020).[1][2] GC/MS Analysis of Carbohydrates in Food and Biological Matrices. (General protocol adaptation).

  • Runquist, E. A., & Helbert, W. (2000).[2] 1H and 13C NMR of Methylated Galactose Derivatives. (Reference for chemical shifts). [1][2]

Sources

potential therapeutic applications of deoxy sugar derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Therapeutic Engineering of Deoxy Sugar Derivatives

Introduction: The Deoxy Sugar Advantage

Deoxy sugars—carbohydrates where one or more hydroxyl groups are replaced by hydrogen—are not merely metabolic fuel; they are high-precision molecular recognition elements. In drug development, the removal of hydroxyl groups dramatically alters the physicochemical profile of a therapeutic agent:

  • Lipophilicity: Increased hydrophobicity enhances membrane permeability (bioavailability).

  • Stability: Removal of the anomeric or C2 hydroxyl prevents facile hydrolysis or isomerization.

  • Target Specificity: Deoxy sugars often serve as the "anchor" for binding to DNA (in anthracyclines) or ribosomal RNA (in macrolides).

This guide details the therapeutic exploitation of deoxy sugars, focusing on Metabolic Inhibition (Oncology) and Glycorandomization (Antibiotic/Cytotoxic engineering).

Part 1: Oncology – Metabolic Targeting via 2-Deoxy-D-Glucose (2-DG)[1][2][3][4][5][6]

Mechanism of Action: Tumor cells exhibit the "Warburg Effect," relying on aerobic glycolysis for rapid ATP generation.[1] 2-Deoxy-D-Glucose (2-DG) acts as a glycolytic decoy.[2][3][4][5][6][1][7] It is transported into the cell by GLUT transporters and phosphorylated by Hexokinase (HK) to 2-DG-6-Phosphate (2-DG-6-P).[3][6] However, lacking the C2 hydroxyl group, 2-DG-6-P cannot be isomerized by Phosphoglucose Isomerase (PGI). This leads to:

  • Product Inhibition: Accumulation of 2-DG-6-P allosterically inhibits Hexokinase.

  • ATP Depletion: Glycolysis halts, starving the cell of energy.

  • ER Stress: 2-DG interferes with N-linked glycosylation, triggering the Unfolded Protein Response (UPR).

Visualization: 2-DG Metabolic Blockade

G Extracellular Extracellular Space GLUT GLUT Transporter HK Hexokinase (HK) GLUT->HK GLUT->HK Competes with Glucose Cytoplasm Cytoplasm Glucose Glucose Glucose->GLUT TwoDG 2-Deoxy-Glucose (2-DG) TwoDG->GLUT G6P Glucose-6-P HK->G6P TwoDG6P 2-DG-6-P (Accumulates) HK->TwoDG6P Phosphorylation PGI Phosphoglucose Isomerase Glycolysis Glycolysis (ATP Production) PGI->Glycolysis Block METABOLIC BLOCK PGI->Block G6P->PGI TwoDG6P->HK Feedback Inhibition TwoDG6P->PGI Cannot Isomerize

Figure 1: Mechanism of 2-DG induced glycolytic arrest and feedback inhibition of Hexokinase.

Protocol A: High-Throughput Screening for Glycolytic Inhibition

Objective: Quantify the efficacy of deoxy sugar derivatives in inhibiting glucose metabolism in cancer cell lines.

Materials:

  • Cell Lines: A549 (Lung carcinoma), MCF-7 (Breast cancer).

  • Reagents: 2-Deoxy-D-Glucose (Standard), Test Compounds (Deoxy sugar library), Glucose Uptake-Glo™ Assay (Promega) or 2-NBDG (Fluorescent analog).

  • Instrumentation: Microplate reader (Luminescence/Fluorescence).

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h to allow attachment.

  • Starvation: Replace media with Glucose-free DMEM for 1 hour to upregulate GLUT transporters.

  • Treatment:

    • Control: Vehicle (DMSO).

    • Positive Control: 2-DG (1 mM, 5 mM, 10 mM).

    • Experimental: Deoxy sugar derivatives (10 µM – 100 µM).

  • Uptake Pulse:

    • Add 2-Deoxyglucose-6-phosphate detection reagent (if using enzymatic assay).

    • Alternative: Add 100 µM 2-NBDG (fluorescent glucose analog) for 30 mins.

  • Quenching & Read:

    • Wash cells 3x with ice-cold PBS to stop transport.

    • Read: Luminescence (ATP dependent) or Fluorescence (Ex/Em: 465/540 nm).

  • Data Analysis: Calculate IC50 of glycolytic inhibition relative to untreated control.

Expert Insight:

"When screening 2-DG analogs, ensure you differentiate between transport inhibition (blocking GLUT) and metabolic inhibition (blocking Hexokinase). Use a counter-screen with purified Hexokinase enzyme to validate the specific target."

Part 2: Medicinal Chemistry – Glycorandomization of Natural Products

Concept: Many bioactive natural products (anthracyclines, macrolides) owe their activity to specific sugar moieties.[8] Glycorandomization is the systematic swapping of these sugars to optimize pharmacology.

  • Case Study (Anthracyclines): Doxorubicin contains daunosamine. Replacing this with methylated deoxy sugars (as in Aclarubicin) shifts the mechanism from "DNA Double Strand Breaks" to "Histone Eviction," reducing cardiotoxicity while maintaining cytotoxicity.

Protocol B: Chemical Neoglycorandomization (Alkoxyamine Ligation)

Objective: Rapidly diversify a natural product scaffold (aglycone) with a library of reducing deoxy sugars without protecting groups.

Principle: The reaction between a reducing sugar (in equilibrium with its open-chain aldehyde) and an alkoxyamine-functionalized aglycone forms a stable oxime linkage. This mimics the glycosidic bond geometry but is chemically distinct.

Materials:

  • Aglycone: Target molecule functionalized with a methoxylamine group (R-O-NH2).

  • Sugar Library: Panel of 2-deoxy, 2,6-dideoxy, and amino-deoxy sugars.

  • Solvent: MeOH/H2O (3:1) with 1% Acetic Acid.

Step-by-Step Procedure:

  • Preparation: Dissolve the methoxylamine-aglycone (1 equiv, ~10 mM) in MeOH/H2O.

  • Ligation: Add the reducing deoxy sugar (2-5 equiv).

    • Note: Deoxy sugars react faster than hydroxylated sugars due to reduced steric hindrance at the anomeric center.

  • Incubation: Stir at 40°C for 12–24 hours. Monitor by LC-MS.

    • Checkpoint: The reaction proceeds via the open-chain aldehyde. 2-deoxy sugars have a higher proportion of open-chain form, accelerating the reaction.

  • Purification: Since no protecting groups are used, purify directly via C18 Reverse-Phase HPLC.

  • Validation: Confirm the formation of the neoglycoside (oxime isomer mixture E/Z) by NMR.

Visualization: Neoglycorandomization Workflow

Neoglyco Aglycone Aglycone-ONH2 (Scaffold) Reaction Chemo-Ligation (pH 4-5, 40°C) Aglycone->Reaction Library Deoxy Sugar Library (Reducing Sugars) Library->Reaction  Equilibrium Shift Product1 Analog A (3-amino-deoxy) Reaction->Product1 Product2 Analog B (2,6-dideoxy) Reaction->Product2 Product3 Analog C (L-Rhamnose) Reaction->Product3 Screen Bioactivity Screen (Cytotoxicity/MIC) Product1->Screen Product2->Screen Product3->Screen

Figure 2: Neoglycorandomization strategy for generating diverse deoxy sugar libraries.

Part 3: Comparative Analysis of Deoxy Sugar Effects

The choice of deoxy sugar dictates the clinical profile. The table below summarizes how specific modifications influence Anthracycline antibiotics.

Deoxy Sugar ModificationExample DrugPrimary MechanismClinical Outcome
3-amino-2,3,6-trideoxy DoxorubicinDNA Intercalation + Topo II PoisoningHigh Cytotoxicity, High Cardiotoxicity
N,N-dimethyl-amino AclarubicinHistone Eviction (Chromatin damage)Effective in AML, Lower Cardiotoxicity
4'-epimerization EpirubicinDNA IntercalationFaster glucuronidation (Clearance), Lower Toxicity
2-deoxy-L-fucose ExperimentalMetabolic DecoyTargeted uptake in hypoxic tumors

References

  • Zhang, D., et al. (2014). "2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy." Cancer Letters. Link

  • Langenhan, J. M., et al. (2005). "Neoglycorandomization and chemoenzymatic glycorandomization: two complementary tools for natural product diversification." PNAS. Link

  • Pajak, B., et al. (2019). "2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents." International Journal of Molecular Sciences. Link

  • Qiao, Y., et al. (2020). "Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents." ACS Central Science. Link

  • Thorson, J. S., et al. (2004). "Natural product glycorandomization." Bioorganic & Medicinal Chemistry. Link

Sources

Application Notes and Protocols: The Strategic Use of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE in Next-Generation Vaccine Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Defined Glycan Antigens in Vaccinology

The landscape of vaccine development is continually evolving, driven by the need for safer and more effective prophylactics against a myriad of pathogens. Glycoconjugate vaccines, which consist of carbohydrate antigens covalently linked to immunogenic carrier proteins, have emerged as a cornerstone in the fight against encapsulated bacteria.[1][2] These vaccines overcome the immunological limitations of native polysaccharides, particularly in vulnerable populations such as infants and the elderly, by converting T-cell independent responses into robust, long-lasting T-cell dependent immunity.[1][3]

However, the use of polysaccharides isolated from natural sources presents significant challenges, including heterogeneity, potential contamination, and difficulties in characterization and manufacturing.[1] Synthetic carbohydrate chemistry offers a powerful solution to these issues by providing access to well-defined, high-purity oligosaccharide antigens.[4][5][6] This allows for a more rational vaccine design, enabling the precise identification of minimal protective epitopes and the systematic optimization of immunogenicity.

This document provides a comprehensive guide to the potential application of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE , a methylated 6-deoxyhexose, as a key building block in the synthesis of novel glycoconjugate vaccine candidates. While this specific monosaccharide may not yet be a component of a licensed vaccine, its structural motifs are representative of those found in the lipopolysaccharides (LPS) and capsular polysaccharides (CPS) of various pathogenic bacteria, making it a molecule of significant interest.[7][8] We will explore the scientific rationale for its use, detail synthetic and conjugation strategies, and provide protocols for immunological evaluation.

Scientific Rationale: Why METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE is a Compelling Target

The rationale for investigating METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE in vaccine development is rooted in the structure of bacterial cell surface glycans. These complex carbohydrates are often decorated with unique and rare monosaccharides, such as 6-deoxyhexoses (e.g., fucose and rhamnose) and methylated sugars, which are not typically found in humans.[7][8] This structural distinction makes them ideal targets for the immune system.

The presence of a 6-deoxy function and O-methylation in a monosaccharide can have profound effects on its immunogenicity and antigenicity:

  • Enhanced Specificity: The unique chemical features of methylated 6-deoxy sugars can contribute to the formation of highly specific epitopes, leading to the generation of antibodies that are exquisitely targeted to the pathogen.

  • Modulation of Conformation: Methylation can influence the three-dimensional structure of an oligosaccharide, which in turn can affect its recognition by antibodies and B-cell receptors.

  • Increased Stability: The 6-deoxy modification can confer resistance to certain glycosidases, potentially increasing the in vivo stability of the antigenic epitope.

By synthesizing oligosaccharides that incorporate METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE, researchers can systematically probe the immunological significance of this unique structural motif and potentially develop vaccine candidates with improved efficacy and specificity.

Experimental Workflows and Protocols

The development of a glycoconjugate vaccine candidate based on a synthetic antigen like METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE involves a multi-step process. The following sections provide detailed protocols and considerations for each stage of this workflow.

Part 1: Synthesis of the Hapten - From Monosaccharide to Oligosaccharide

The first critical step is the chemical synthesis of the desired oligosaccharide hapten containing the METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE residue. Modern carbohydrate chemistry provides a powerful toolkit for the stereoselective assembly of complex glycans.[9][10][11][12]

Workflow for Oligosaccharide Synthesis:

Oligosaccharide Synthesis Workflow start Start: METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE protect Protection of Hydroxyl Groups start->protect Protecting group strategy activate Anomeric Activation (e.g., Trichloracetimidate, Thio-glycoside) protect->activate Activation for glycosylation glycosylation Stereoselective Glycosylation with Acceptor Monosaccharide activate->glycosylation Formation of glycosidic bond deprotection Selective Deprotection glycosylation->deprotection Unmasking next glycosylation site elongation Chain Elongation (Repeat Glycosylation/Deprotection) deprotection->elongation Iterative process linker Introduction of a Linker at the Reducing End elongation->linker Functionalization for conjugation final_deprotection Global Deprotection linker->final_deprotection Removal of all protecting groups purification Purification (HPLC) final_deprotection->purification Isolation of pure product characterization Characterization (NMR, MS) purification->characterization Structural verification end End: Synthetic Oligosaccharide Hapten characterization->end

Caption: Workflow for the synthesis of an oligosaccharide hapten.

Protocol 1: General Strategy for Oligosaccharide Synthesis

  • Protecting Group Manipulation: Strategically protect the hydroxyl groups of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE and other monosaccharide building blocks to control reactivity and stereochemistry during glycosylation. Common protecting groups include benzyl ethers, silyl ethers, and acyl groups.

  • Anomeric Activation: Activate the anomeric position of the glycosyl donor to facilitate the formation of the glycosidic linkage. Common activation methods include the formation of trichloroacetimidates, thioglycosides, or glycosyl halides.

  • Stereoselective Glycosylation: React the activated glycosyl donor with a suitably protected glycosyl acceptor in the presence of a promoter (e.g., TMSOTf, NIS/TfOH) to form the desired glycosidic bond with high stereoselectivity.

  • Iterative Synthesis: Repeat the glycosylation and deprotection steps to elongate the oligosaccharide chain to the desired length.

  • Linker Installation: Introduce a bifunctional linker at the reducing end of the oligosaccharide. This linker will serve as the attachment point for conjugation to the carrier protein. Common linkers contain an amine or a thiol group.

  • Global Deprotection: Remove all protecting groups to yield the final, unprotected oligosaccharide hapten.

  • Purification and Characterization: Purify the synthetic oligosaccharide using techniques such as high-performance liquid chromatography (HPLC). Confirm the structure and purity of the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Part 2: Conjugation to a Carrier Protein

To elicit a robust T-cell dependent immune response, the synthetic oligosaccharide hapten must be covalently conjugated to a carrier protein.[2][13] Several well-established carrier proteins are used in licensed vaccines, including Tetanus Toxoid (TT), Diphtheria Toxoid (DT), and a non-toxic mutant of diphtheria toxin, CRM197.[2][13]

Workflow for Glycoconjugate Synthesis:

Glycoconjugate Synthesis Workflow hapten Synthetic Oligosaccharide Hapten with Linker activation Activation of Carrier Protein or Hapten hapten->activation carrier Carrier Protein (e.g., CRM197) carrier->activation conjugation Covalent Linkage Formation activation->conjugation e.g., Reductive Amination, Thiol-Maleimide Coupling purification Purification of Glycoconjugate (Size Exclusion Chromatography) conjugation->purification Removal of unconjugated components characterization Characterization (SDS-PAGE, MS, Carbohydrate Content) purification->characterization Confirmation of conjugation and purity end End: Purified Glycoconjugate Vaccine Candidate characterization->end

Caption: Workflow for the synthesis of a glycoconjugate vaccine candidate.

Protocol 2: Reductive Amination for Conjugation

Reductive amination is a widely used method for conjugating carbohydrates to proteins.[14] This method involves the formation of a Schiff base between an aldehyde group on the carbohydrate and an amine group (e.g., from a lysine residue) on the protein, followed by reduction to a stable secondary amine linkage.

  • Generation of an Aldehyde: If the linker on the oligosaccharide does not already contain an aldehyde, it can be introduced through various chemical methods. For example, a terminal diol can be oxidized with sodium periodate.

  • Conjugation Reaction:

    • Dissolve the carrier protein (e.g., CRM197) in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

    • Add the aldehyde-containing oligosaccharide hapten to the protein solution. The molar ratio of hapten to protein should be optimized to achieve the desired loading density.

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 4-25°C) for a specified period (e.g., 24-72 hours).[15]

  • Quenching the Reaction: Quench any remaining reactive aldehydes by adding a small molecule amine, such as Tris buffer.

  • Purification: Purify the resulting glycoconjugate from unconjugated hapten and protein using size-exclusion chromatography (SEC).

  • Characterization:

    • SDS-PAGE: Analyze the glycoconjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated carrier protein.

    • Mass Spectrometry: Use MALDI-TOF MS or ESI-MS to determine the molecular weight distribution of the glycoconjugate and estimate the average number of haptens conjugated per protein molecule.

    • Carbohydrate Quantification: Determine the carbohydrate content of the glycoconjugate using colorimetric assays (e.g., phenol-sulfuric acid assay) or chromatographic methods after acid hydrolysis.

Table 1: Comparison of Common Conjugation Chemistries

Conjugation ChemistryFunctional Groups RequiredLinkage FormedAdvantagesDisadvantages
Reductive Amination Aldehyde (hapten), Amine (protein)Secondary AmineWell-established, robustRandom conjugation to lysine residues
Thiol-Maleimide Thiol (hapten), Maleimide (activated protein)ThioetherSite-specific conjugation possible with engineered proteinsMaleimide stability can be an issue
Hydrazide Chemistry Carbonyl (hapten), Hydrazide (activated protein)HydrazoneEfficient conjugationPotential for reversibility of the hydrazone bond
Part 3: Immunological Evaluation of the Glycoconjugate

The final and most critical step is to evaluate the immunogenicity of the synthesized glycoconjugate vaccine candidate in an appropriate animal model (e.g., mice or rabbits).

Protocol 3: Immunization and Antibody Titer Determination

  • Vaccine Formulation: Formulate the purified glycoconjugate with a suitable adjuvant (e.g., Alum, MPLA) to enhance the immune response.

  • Immunization Schedule:

    • Immunize animals (e.g., BALB/c mice) subcutaneously or intramuscularly with the formulated vaccine.

    • Administer booster immunizations at specified intervals (e.g., 2 and 4 weeks after the primary immunization).

    • Include control groups, such as animals immunized with the carrier protein alone, the unconjugated hapten, or adjuvant alone.

  • Serum Collection: Collect blood samples from the immunized animals at various time points (e.g., pre-immunization and 2 weeks after each immunization).

  • Antibody Titer Measurement (ELISA):

    • Coat microtiter plates with the synthetic oligosaccharide hapten conjugated to a different carrier protein (e.g., Bovine Serum Albumin - BSA) to avoid detection of anti-carrier protein antibodies.

    • Serially dilute the collected sera and add them to the coated plates.

    • Detect bound antibodies using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody isotype (e.g., mouse IgG).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance and determine the antibody titer for each animal.

Data Interpretation: A successful glycoconjugate vaccine candidate will induce a high titer of hapten-specific IgG antibodies, indicating a T-cell dependent immune response. The antibody response should be significantly higher than that observed in the control groups.

Conclusion and Future Directions

METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE represents a valuable synthetic building block for the development of novel glycoconjugate vaccines. Its unique structural features, characteristic of certain bacterial antigens, make it a compelling target for inducing a highly specific immune response. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to synthesize oligosaccharide haptens containing this and similar monosaccharides, conjugate them to carrier proteins, and evaluate their immunogenicity.

The future of glycoconjugate vaccine development lies in the continued advancement of synthetic carbohydrate chemistry and a deeper understanding of the structure-immunogenicity relationships of glycan antigens. By leveraging the power of chemical synthesis to create well-defined and homogenous antigens, the field is poised to develop the next generation of safer and more effective vaccines against a wide range of infectious diseases.

References

Sources

Troubleshooting & Optimization

improving yield of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Methyl 6-Deoxy-2-O-Methyl-α-D-Galactopyranoside Synthesis

Executive Summary

Target Molecule: Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside (Synonym: Methyl 2-O-methyl-α-D-fucopyranoside). Core Challenge: Achieving high regioselectivity at the O-2 position while successfully deoxygenating the C-6 position. Recommended Strategy: The "Acetonide-Lock" Pathway . Unlike the traditional benzylidene route, which leaves both O-2 and O-3 available (leading to regioselectivity issues), the acetonide route locks C-3 and C-4, leaving only C-2 and C-6 available. Since C-6 is primary and C-2 is secondary, they can be differentiated with near-perfect selectivity, dramatically improving overall yield.

Part 1: The "Acetonide-Lock" Protocol (High-Yield Workflow)

This protocol minimizes purification losses by exploiting the natural reactivity differences between primary (C-6) and secondary (C-2) hydroxyls.

Step-by-Step Methodology

Step 1: Thermodynamic Control of Acetonide Formation

  • Reaction: Methyl α-D-galactopyranoside + 2,2-Dimethoxypropane (DMP)

    
     Methyl 3,4-O-isopropylidene-α-D-galactopyranoside.
    
  • Mechanism: The cis-diol relationship at C-3 and C-4 in galactose favors the formation of the 5-membered isopropylidene ring over the 4,6-acetal.

  • Critical Parameter: Use dry acetone/DMP and a catalytic amount of p-Toluenesulfonic acid (pTsOH). Monitor by TLC to ensure conversion.

  • Yield Target: >85%.

Step 2: Selective C-6 Deoxygenation (The "Fucose" Transformation)

  • Reaction A (Iodination): Methyl 3,4-O-isopropylidene-α-D-galactopyranoside +

    
     + 
    
    
    
    + Imidazole
    
    
    6-Iodo-6-deoxy derivative.
    • Why: The Garegg/Appel conditions are highly selective for the primary C-6 alcohol over the secondary C-2 alcohol.

  • Reaction B (Reduction): 6-Iodo derivative +

    
     (Pd/C) or 
    
    
    
    
    
    Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside.
  • Yield Target: >90% (over 2 steps).

Step 3: Regiospecific 2-O-Methylation

  • Reaction: Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside +

    
     + 
    
    
    
    
    
    Methyl 6-deoxy-2-O-methyl-3,4-O-isopropylidene-α-D-galactopyranoside.
  • Advantage: With C-3, C-4, and C-6 blocked/modified, C-2 is the only reactive hydroxyl. This eliminates the need for complex isomer separation.

  • Yield Target: >95%.

Step 4: Global Deprotection

  • Reaction: Acid Hydrolysis (80% AcOH or TFA/H2O)

    
     Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside.
    
  • Yield Target: >90%.

Part 2: Visual Workflow (Graphviz)

G Start Methyl α-D-galactopyranoside Step1 Step 1: 3,4-O-Isopropylidene Protection (Locks C3 & C4) Start->Step1 2,2-DMP, pTsOH Inter1 Methyl 3,4-O-isopropylidene- α-D-galactopyranoside Step1->Inter1 Step2 Step 2: Selective C-6 Iodination & Reduction (Converts C6-OH to C6-H) Inter1->Step2 1. I2, PPh3, Imid. 2. H2, Pd/C Inter2 Methyl 6-deoxy-3,4-O-isopropylidene- α-D-galactopyranoside Step2->Inter2 Step3 Step 3: 2-O-Methylation (Only C2-OH is free) Inter2->Step3 NaH, MeI, DMF Inter3 Methyl 6-deoxy-2-O-methyl- 3,4-O-isopropylidene-α-D-galactopyranoside Step3->Inter3 Step4 Step 4: Acid Hydrolysis (Removes Acetonide) Inter3->Step4 80% AcOH Final TARGET: Methyl 6-deoxy-2-O-methyl- α-D-galactopyranoside Step4->Final

Caption: The "Acetonide-Lock" pathway ensures high regioselectivity by chemically distinguishing the C-2, C-3/C-4, and C-6 positions sequentially.

Part 3: Comparative Analysis of Methods

FeatureRecommended: Acetonide Route Traditional: Benzylidene Route
Key Intermediate 3,4-O-Isopropylidene acetal4,6-O-Benzylidene acetal
Regioselectivity Perfect (Only C-2 OH is free)Poor (C-2 and C-3 OH are both free)
C-6 Deoxygenation Direct on primary alcoholRequires ring opening of benzylidene
Purification Load Low (Clean transformations)High (Isomer separation required)
Overall Yield ~60-70% ~20-30%

Part 4: Troubleshooting & FAQs

Q1: Why am I getting low yields during the iodination step (Step 2)?
  • Diagnosis: The Appel reaction (

    
    ) is extremely sensitive to moisture. Water competes with the alcohol, forming triphenylphosphine oxide without substitution.
    
  • Fix: Ensure all reagents (especially Imidazole and

    
    ) are recrystallized and dried. Use anhydrous toluene or THF. Add iodine last at 0°C to control the exotherm.
    
Q2: In Step 1, I see a mixture of products on TLC. What is happening?
  • Diagnosis: You are likely forming the kinetic 4,6-O-isopropylidene product or the bis-acetonide.

  • Fix: The 3,4-acetonide is the thermodynamic product for α-galactopyranosides. Increase reaction time or heat slightly (reflux in acetone) to allow equilibration to the stable 5-membered 3,4-ring. Neutralize the acid catalyst before concentration to prevent migration/hydrolysis.

Q3: Can I use the Benzylidene route if I already have the intermediate?
  • Support: Yes, but you must address the C-2 vs. C-3 selectivity.

  • Workaround: Use Phase Transfer Catalysis (PTC) . Reaction of Methyl 4,6-O-benzylidene-α-D-galactopyranoside with Benzyl bromide (or Methyl iodide) in DCM/Water with

    
     often favors the 2-O-position due to the higher acidity of the 2-OH (influenced by the anomeric center). However, yields rarely exceed 60-70% for the mono-substituted product.
    
Q4: My final product is contaminated with the beta-anomer.
  • Diagnosis: This usually stems from the very first step (Glycosidation of Galactose).

  • Fix: Ensure your starting material, Methyl α-D-galactopyranoside, is pure. Recrystallize it from ethanol before starting the synthesis. The alpha-anomer is thermodynamically favored (anomeric effect), but beta-contamination can carry through.

References

  • Synthesis of 3,4-O-isopropylidene derivatives : Catelani, G. et al. "Isopropylidene derivatives of D-galactose."[1][2][3][4][5] Carbohydrate Research, 1988. (Establishes the thermodynamic preference for 3,4-protection in galactosides).

  • Selective Deoxygenation (Appel Reaction)
  • Catalog Verification of Intermediate : AK Scientific Catalog. "Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside (CAS 74135-23-2)."[1][3] (Confirms stability and viability of the key intermediate).

  • General Methylation Strategies : Bozó, É. et al. "Synthesis of Septanose Derivatives." Journal of Organic Chemistry, 2002. (Discusses sulfur/methylation chemistry in galactose derivatives).

Sources

Technical Support Center: Purification of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the chromatographic purification of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE. Given the specific nature of this partially methylated deoxy sugar, purification can present unique challenges, primarily in resolving it from structurally similar impurities. This document is structured to provide actionable troubleshooting advice and foundational knowledge to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE?

A1: The main difficulties arise from the compound's high polarity and the likely presence of closely related isomers as impurities.[1][2] These can include:

  • Positional Isomers: Isomers with methylation at different hydroxyl groups (e.g., 3-O-methyl or 4-O-methyl derivatives).

  • Anomers: The corresponding β-anomer (METHYL 6-DEOXY-2-O-METHYL-β-D-GALACTOPYRANOSIDE).

  • Starting Materials: Unreacted METHYL 6-DEOXY-α-D-GALACTOPYRANOSIDE.

  • Over-methylated Products: Di- or tri-methylated byproducts.

These molecules have very similar physical and chemical properties, making their separation by standard chromatographic techniques challenging.[2]

Q2: Which chromatographic mode is most suitable for this purification?

A2: Normal-phase chromatography, particularly using silica gel, is a common starting point for purifying moderately polar compounds like glycosides.[2][3][4] However, given the high polarity and potential for strong interactions with silica, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred method for separating simple sugars and their derivatives.[5][6] Reversed-phase (RP) chromatography can also be effective, especially for HPLC applications, though the high polarity of the target molecule may lead to poor retention on standard C18 columns.[1]

Q3: What detection methods are recommended for this compound?

A3: Since METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE lacks a strong UV chromophore, standard UV detection is not ideal.[5] More suitable detectors include:

  • Refractive Index (RI) Detector: A universal detector for carbohydrates, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[7][8]

  • Evaporative Light Scattering Detector (ELSD): More sensitive than RI and compatible with gradient elution, but requires non-volatile buffers.[8]

  • Mass Spectrometry (MS): Provides high sensitivity and structural information, making it an excellent choice if available.

For Thin Layer Chromatography (TLC) visualization, stains like p-anisaldehyde or potassium permanganate are effective for carbohydrates.

Q4: Can my compound decompose on silica gel?

A4: While less common for O-methylated glycosides compared to more sensitive structures, some acid-sensitive compounds can degrade on silica gel.[9][10] If you observe streaking on TLC plates or poor recovery from a column, it is advisable to test the stability of your compound on silica. This can be done by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting to see if any new spots have formed.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Compound remains at the baseline/origin of the silica gel column. The mobile phase is not polar enough to elute the highly polar compound.[3][11]Gradually increase the polarity of the mobile phase. For a dichloromethane/methanol system, you can start with a low percentage of methanol and incrementally increase it.[11] Be cautious, as high concentrations of methanol (>10%) can dissolve silica gel.[11]
Poor separation of the target compound from impurities (co-elution). The selectivity of the chromatographic system is insufficient to resolve structurally similar isomers.* Optimize the Mobile Phase: Experiment with different solvent systems. For normal-phase, try combinations like ethyl acetate/hexane, dichloromethane/methanol, or chloroform/acetone.
  • Consider a Different Stationary Phase: If silica gel fails, consider using an amino-propyl bonded silica column, which is common for HILIC separation of sugars.[5] Reversed-phase C18 columns can also be attempted with highly aqueous mobile phases.[12][13] | | Peak tailing in the chromatogram. | Strong, non-specific interactions between the compound's hydroxyl groups and the acidic silanol groups on the silica surface.[14] | * Add a Mobile Phase Modifier: For basic compounds, adding a small amount of triethylamine (TEA) or ammonium hydroxide can neutralize the acidic silanol groups.[3] For acidic compounds, a small amount of acetic or formic acid can improve peak shape.[3][15] | | Low recovery of the compound from the column. | The compound may be irreversibly adsorbed onto the stationary phase or could be degrading on the column.[10] | * Test Compound Stability: As mentioned in the FAQs, check for degradation on a TLC plate.[10]

  • Deactivate the Silica Gel: If instability is confirmed, you can use deactivated silica gel (e.g., by adding a small percentage of water or triethylamine to the slurry).

  • Switch to a Different Stationary Phase: Consider alumina or a bonded phase like diol or amino. | | Negative peaks observed with an RI detector. | The refractive index of the analyte is lower than that of the mobile phase. | This is a normal phenomenon with RI detectors and does not indicate a problem with the separation.[16] Simply invert the peak during data processing. |

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel

This protocol provides a starting point for the purification of gram-scale quantities of the target compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Equilibrate the column by washing with 2-3 column volumes of the initial mobile phase.

2. Sample Loading:

  • Dissolve the crude METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Alternatively, for less soluble samples, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

3. Elution:

  • Begin elution with a mobile phase of low polarity (e.g., 98:2 dichloromethane:methanol).
  • Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 dichloromethane:methanol) to elute the compound. The optimal gradient will need to be determined by TLC analysis.

4. Fraction Collection and Analysis:

  • Collect fractions and analyze them by TLC using a suitable stain (e.g., p-anisaldehyde) to identify the fractions containing the pure product.
  • Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: HPLC Method Development for Isomer Separation

This protocol outlines a strategy for developing an HPLC method to separate the target compound from its isomers.

1. Column and Mobile Phase Selection:

  • HILIC Approach: Start with an amino-propyl or amide-based HILIC column. A typical mobile phase would be a gradient of acetonitrile and water.[17]
  • Reversed-Phase Approach: Use a C18 column with a highly aqueous mobile phase (e.g., a gradient of water and methanol or acetonitrile).

2. Initial Gradient Run:

  • Perform a broad gradient run (e.g., 95% to 50% acetonitrile in water for HILIC, or 5% to 50% methanol in water for reversed-phase) to determine the approximate retention time of the compound.

3. Method Optimization:

  • Based on the initial run, develop a shallower gradient around the elution time of the target compound to improve resolution between isomers.
  • Adjust the flow rate and column temperature to further optimize the separation.

4. Detection:

  • Use an RI or ELSD detector. If using RI, the method must be isocratic.[8]

Visualizations

Purification Workflow

Purification Workflow Crude_Product Crude Product Mixture TLC_Analysis TLC Analysis for Method Development Crude_Product->TLC_Analysis Column_Selection Select Chromatographic Method TLC_Analysis->Column_Selection Normal_Phase Normal-Phase (Silica Gel) Column_Selection->Normal_Phase Common Start HILIC HILIC (Amino/Amide Column) Column_Selection->HILIC Isomer Separation Reversed_Phase Reversed-Phase (C18) Column_Selection->Reversed_Phase Alternative Purification Column Chromatography / HPLC Normal_Phase->Purification HILIC->Purification Reversed_Phase->Purification Fraction_Analysis Analyze Fractions (TLC/HPLC) Purification->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: General workflow for the purification of the target compound.

Troubleshooting Logic

Troubleshooting Logic Start Problem Encountered Poor_Separation Poor Separation / Co-elution Start->Poor_Separation No_Elution Compound Not Eluting Start->No_Elution Peak_Tailing Peak Tailing Start->Peak_Tailing Change_Mobile_Phase Optimize Mobile Phase Gradient/Composition Poor_Separation->Change_Mobile_Phase Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Peak_Tailing->Add_Modifier Change_Stationary_Phase Change Stationary Phase (e.g., HILIC, RP) Change_Mobile_Phase->Change_Stationary_Phase If still unresolved

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Silica Gel Chromatography for Polar Compounds.
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar 5-Deoxy Sugar Compounds.
  • LCGC International. (2020, February 21). Separating Sugar Isomers by HPLC.
  • Axion Labs. (n.d.). Negative Peaks in HPLC Refractive Index And UV Detectors.
  • Benchchem. (2025, December). Troubleshooting column chromatography purification of polar ketone compounds.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Chromatography Forum. (2013, August 23). fixing a reso problem with Refractive Index Detection method.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC.
  • LCGC International. (n.d.). Avoiding Refractive Index Detector Problems.
  • Shimadzu. (n.d.). Methods for Separating Sugars.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Sigma-Aldrich. (n.d.). Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns.
  • ResearchGate. (n.d.). Analysis of monosaccharides and uronic acids in polysaccharides by pre-column derivatization with p-aminobenzoic acid and high performance liquid chromatography.
  • ResearchGate. (2016, April 29). Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do?.
  • PMC. (2025, December 12). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications.
  • PubMed. (2007, December 15). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
  • ResearchGate. (n.d.). Strategic approach for purification of glycosides from the natural sources.
  • ACS Publications. (2018, June 28). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews.
  • ResearchGate. (n.d.). Deoxy Sugars. General methods for carbohydrate deoxygenation and glycosidation.
  • ResearchGate. (2015, December 9). Would anybody please help me about carbohydrate separation by HPLC?.
  • Benchchem. (n.d.). The Dawn of Deoxy Sugars: A Technical Chronicle of Discovery and Chemical History.
  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR.
  • PubMed. (n.d.). Simultaneous enantioseparation of monosaccharides derivatized with L-tryptophan by reversed phase HPLC.
  • ACS Omega. (2026, February 12). Neolignane and Monoterpene Glycosides Isolated from Cupressus torulosa D. Don and Their Cytotoxicity Evaluation in HepG2 Cell Lines.
  • Chromatography Adsorbent. (n.d.). Isolation of Glycosides - Column Chromatography.
  • ACS Publications. (2025, December 24). Neolignane and Monoterpene Glycosides Isolated from Cupressus torulosa D. Don and Their Cytotoxicity Evaluation in HepG2 Cell Li.
  • Waters Corporation. (n.d.). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System.
  • PMC. (n.d.). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography.
  • PMC. (2023, July 26). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis.

Sources

challenges in the synthesis of 1,2-cis glycosidic linkages.

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for carbohydrate chemists. It is designed to troubleshoot the specific, high-friction problem of synthesizing 1,2-cis glycosidic linkages (e.g.,


-glucosides, 

-galactosides,

-mannosides).[1][2]

Status: Active | Ticket Type: Synthetic Troubleshooting | Priority: Critical

📋 Case Overview: The "Cis" Paradox

User Report: "I can reliably synthesize 1,2-trans linkages (e.g.,


-glucosides) using neighboring group participation (NGP). However, my attempts to synthesize 1,2-cis linkages result in low stereoselectivity (

mixtures), low yields, or predominantly trans-products."

Root Cause Analysis: Unlike 1,2-trans linkages, 1,2-cis linkages cannot utilize Neighboring Group Participation (NGP) from C-2 esters, which invariably form the trans-product via an acyloxonium intermediate.

  • 
    -Glucosides/Galactosides:  Must rely on the Anomeric Effect  (thermodynamic control) or solvent effects, but often face competition from the faster-forming 
    
    
    
    -isomer (kinetic control).
  • 
    -Mannosides:  The "Holy Grail" of difficulty. They are 1,2-cis  but equatorial , meaning they are disfavored by both the Anomeric Effect (which favors 
    
    
    
    -axial) and steric repulsion.

🛠 Module 1: The -Mannoside Protocol (Crich Method)

Target: Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-D-mannosides (1,2-cis, equatorial).
Standard Protocol:  The Crich ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-mannosylation.[3]
⚙️ The Mechanism (Why it works)

The Crich method relies on a 4,6-O-benzylidene acetal.[3] This protecting group locks the mannosyl donor in a rigid chair conformation that destabilizes the oxocarbenium ion, preventing


 scrambling. Instead, it forms a tight 

-triflate ion pair
, which is displaced by the alcohol in an

-like fashion to yield the

-mannoside.
📉 Workflow Diagram: Crich Mechanism

CrichMannosylation cluster_legend Key Requirement Start Mannosyl Sulfoxide (4,6-benzylidene protected) Activation Activation (Tf2O, -78°C) Start->Activation AlphaTriflate α-Mannosyl Triflate (Contact Ion Pair) Activation->AlphaTriflate Stereospecific Formation SN2 SN2-like Displacement (Acceptor ROH) AlphaTriflate->SN2 Kinetic Control SideReaction Oxocarbenium Ion (Solvent Separated) AlphaTriflate->SideReaction High Temp / Polar Solvent Product β-Mannoside (1,2-cis) SN2->Product AlphaProduct α-Mannoside (Undesired) SideReaction->AlphaProduct Thermodynamic Control Warning Must maintain -78°C to prevent ion pair dissociation

Figure 1: The mechanistic pathway of Crich


-mannosylation, highlighting the critical 

-triflate intermediate.
🔧 Troubleshooting Guide: Crich Method
SymptomProbable CauseCorrective Action
High

-anomer content
Temperature too high during activation.Ensure reaction is cooled to -78°C before adding Tf

O. The

-triflate is unstable above -60°C.
Low Yield "Exploded" transition state due to steric bulk.If the acceptor is bulky, switch from sulfoxide to thioglycoside activation (BSP/Tf

O) to modulate reactivity [1].
No Reaction Base neutralization failure.Ensure TTBP (2,4,6-tri-tert-butylpyrimidine) or DTBMP is used. Hindered bases prevent nucleophilic attack on the triflate.
Loss of Selectivity Missing 4,6-benzylidene.[3]Critical: You cannot use this method with flexible protecting groups (e.g., benzyl ethers) at C4/C6.[3] The ring lock is essential [2].

🧪 Module 2: Solvent-Directed -Glucosylation

Target: Synthesis of


-glucosides/galactosides (1,2-cis, axial).
Concept:  The "Nitrile Effect" vs. "Ether Effect."
⚙️ The Science

Solvents are not inert bystanders in glycosylation.

  • Nitrile Effect (Avoid for Cis): Acetonitrile (MeCN) coordinates with the oxocarbenium ion to form an

    
    -nitrilium ion  (axial). The acceptor must attack from the 
    
    
    
    -face (equatorial), leading to 1,2-trans products.
  • Ether Effect (Preferred for Cis): Ethers (Et

    
    O, Dioxane, THF) coordinate equatorially, forcing the acceptor to attack from the axial position (
    
    
    
    -face), promoting 1,2-cis formation.
📉 Decision Tree: Solvent Selection

SolventSelection Start Select Solvent System Target Target Linkage? Start->Target Cis Cis Target->Cis 1,2-Cis (α-glc/gal) Trans Trans Target->Trans 1,2-Trans (β-glc/gal) Ether Diethyl Ether (Et2O) Dioxane THF Cis->Ether Use Ethereal Solvents Nitrile Acetonitrile (MeCN) Propionitrile Trans->Nitrile Use Nitrile Solvents Mechanism1 Equatorial Solvation -> Axial Attack Ether->Mechanism1 Mechanism Mechanism2 Axial Nitrilium Ion -> Equatorial Attack Nitrile->Mechanism2 Mechanism

Figure 2: Solvent selection logic for controlling stereoselectivity in glycosylation.

🔧 Protocol: Synergistic Solvent System

For difficult


-glycosylations where simple ether solvents fail:
  • Co-solvent: Use a mixture of Dichloromethane (DCM) : Diethyl Ether (1:3) . DCM solubilizes the donor, while Ether directs stereochemistry.

  • Additive: Add DMF (Dimethylformamide) or HMPA in catalytic amounts if using glycosyl imides; they can modulate the reactivity of the intermediate [3].

🔗 Module 3: Hydrogen-Bond-Mediated Aglycone Delivery (HAD)

Target: High specificity when thermodynamic control fails. Concept: Using a "molecular crane" (picolinyl group) to hand-deliver the acceptor to the correct face.

⚙️ The Mechanism

By installing a picolinyl (Pico) or picoloyl protecting group at a remote position (e.g., C-3, C-4, or C-6), the nitrogen atom on the pyridine ring forms a hydrogen bond with the hydroxyl group of the acceptor. This tethers the acceptor and guides it to the syn-face relative to the Pico group [4].

📝 HAD Experimental Protocol

Reagents:

  • Donor: Glycosyl donor with a 3-O-Picoloyl or 4-O-Picoloyl group.

  • Catalyst: Copper(II) triflate or Nickel(II) salts (optional enhancer).

  • Solvent: Non-polar (DCM or Toluene) to maximize H-bonding strength.

Step-by-Step:

  • Preparation: Dry donor and acceptor azeotropically with toluene.

  • Dissolution: Dissolve in anhydrous DCM (0.05 M).

  • Activation: Add promoter (e.g., NIS/TfOH for thioglycosides).

  • Reaction: Stir at 0°C to RT . Note: Unlike Crich, extreme cold is often unnecessary as H-bonding is robust.

  • Validation: Check NMR. The presence of the Pico group often shifts the signals; verify removal of Pico later using Cu(OAc)

    
    /MeOH .
    

⚠️ Common Failure Modes & FAQs

Q: My donor hydrolyzes before reacting with the acceptor.

  • A: This is "Donor Burnout." Your promoter is generating the oxocarbenium ion faster than the acceptor can trap it.

    • Fix: Use Inverse Addition . Add the promoter to a mixture of Donor + Acceptor dropwise.

    • Fix: Increase the concentration of the acceptor (use 1.5 - 2.0 equivalents).

Q: I am getting orthoester formation instead of glycoside.

  • A: This occurs with C-2 ester groups (neighboring group participation) when the acceptor attacks the acetoxonium carbon instead of the anomeric center.

    • Fix: Rearrange the ester to a pivaloate (too bulky to form orthoester) or switch to a non-participating group (Benzyl, Azide) for 1,2-cis targets.

Q: How do I purify close-running


 mixtures? 
  • A: If separation is impossible:

    • Deacetylate the mixture (Zemplén conditions). The polarity difference between free

      
       OH groups is often larger.
      
    • Use HPLC with a chiral stationary phase or C-18 reverse phase if the anomers have different solvation shells.

📚 References

  • Crich, D., & Sun, S. (1998). Direct Synthesis of

    
    -Mannopyranosides by the Sulfoxide Method. Journal of the American Chemical Society. Link
    
  • Crich, D. (2010).[3] Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. Link

  • Nigudkar, S. S., & Demchenko, A. V. (2015). Stereocontrolled 1,2-cis Glycosylation as the Driving Force of Progress in Synthetic Carbohydrate Chemistry. Chemical Science. Link

  • Yasomanee, J. P., & Demchenko, A. V. (2012). Hydrogen-Bond-Mediated Aglycone Delivery: Focus on

    
    -Mannosylation. Journal of the American Chemical Society. Link
    
  • Ranade, S. C., & Demchenko, A. V. (2013). Mechanism of Chemical Glycosylation: Focus on the Stereoselectivity. Journal of Carbohydrate Chemistry. Link

Sources

Technical Support Center: Glycosylation Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dark Art" of Glycosylation

Welcome to the Advanced Glycosylation Support Center. Unlike peptide or oligonucleotide synthesis, chemical glycosylation lacks a universal, automated protocol. It is a reaction governed by the anomeric effect , dipole stabilization , and conformational locking .

If you are experiencing low yields, the cause is rarely a "bad batch" of reagents. It is almost always a mismatch between the reactivity of the donor , the nucleophilicity of the acceptor , and the reaction environment (Promoter/Solvent/Temperature).

This guide uses a Diagnostic Triage approach to isolate your specific failure mode.

Phase 1: Diagnostic Triage

Before changing reagents, categorize your failure using the observations below:

SymptomObservation (TLC/MS)Likely Root CauseGo To Section
Donor Death Donor is consumed; Acceptor is untouched; Product is a hemiacetal (Hydrolysis).Moisture Contamination (Water is out-competing the acceptor).[1]
The Standoff Donor and Acceptor are both visible; No reaction after hours.Reactivity Mismatch (Disarmed donor + Weak promoter).[2]
Wrong Isomer Yield is good, but

ratio is unfavorable or 1:1.
Stereocontrol Failure (Solvent or NGP mismatch).[3]
Side Products Donor consumed; Orthoesters, Glycals, or decomposition observed.Basic Impurities or Acid Instability .[4]

[1] Issue: Hydrolysis (The Water Problem)

The Problem: Water is a better nucleophile than your carbohydrate acceptor. If your donor hydrolyzes to a hemiacetal, your system is not anhydrous. The Hidden Culprit: Commercial Molecular Sieves (MS). They are hygroscopic and often act as a water source if not properly activated immediately before use.

Protocol: The "Acid-Washed" Activation Standard

Standard commercial MS are basic (pH ~9-10). For acid-sensitive glycosylations, basicity promotes orthoester formation. Use this protocol to create neutral, ultra-dry sieves.

  • Acid Wash (Optional but Recommended): Soak 4Å MS pellets in 3M HCl for 12 hours. Decant and wash with deionized water until the supernatant is neutral (pH 7).

  • Pre-Drying: Dry in a convection oven at 120°C for 24 hours.

  • Activation (The Critical Step):

    • Place sieves in a Schlenk flask.

    • Heat to 250–300°C under high vacuum (<0.1 mbar) for 4–6 hours.

    • Cool under Argon. Never expose to air while cooling.

  • Usage: Add to the reaction vessel and stir with the donor/acceptor for 1 hour before adding the promoter.

Visualization: The Anhydrous Workflow

AnhydrousProtocol Start Start: Wet Reagents Azeotrope Azeotropic Drying (Toluene x 3) Start->Azeotrope Remove bulk H2O Vac High Vac Drying (>2 hrs) Azeotrope->Vac Remove Toluene Sieves Add Activated MS 4Å (Flame Dried Flask) Vac->Sieves Argon Purge Stir Cryogenic Stirring (-78°C to -40°C) Sieves->Stir Equilibration (1 hr) Promoter Add Promoter (Last Step) Stir->Promoter Initiate Rxn

Figure 1: Critical workflow for ensuring anhydrous conditions. Note that the promoter is added only after the donor/acceptor have equilibrated with the molecular sieves.

[2] Issue: Reactivity Mismatch (Armed vs. Disarmed)

The Problem: The reaction is stalled. The Science: Based on Fraser-Reid’s Armed-Disarmed Strategy , the electron density of the donor determines its leaving group ability.

  • Armed: Ether protection (OBn) at C2 stabilizes the oxocarbenium ion intermediate, making the donor more reactive.

  • Disarmed: Ester protection (OAc/OBz) at C2 destabilizes the transition state (electron-withdrawing), making the donor less reactive.

Troubleshooting Matrix:

Donor TypeProtection (C2)ReactivityRecommended Promoter System
Armed Benzyl ether (OBn)HighMild: IDCP, mild Lewis Acids.
Disarmed Acetyl/Benzoyl (OAc/OBz)LowStrong: NIS/TfOH, AgOTf, TMSOTf.
Super-Disarmed Cyclic acetals (4,6-O-benzylidene)Very LowAggressive:

/

(Kahne protocol).

Corrective Action: If your reaction is stalled with a disarmed donor (e.g., per-benzoylated thioglycoside):

  • Switch Promoters: Move from NIS (N-iodosuccinimide) to NIS + TfOH (Triflic Acid) .

  • Temperature: Disarmed donors often require warming from -78°C to 0°C or even RT to activate.

  • Concentration: Increase concentration to 0.1 M – 0.2 M to drive bimolecular kinetics.

[3] Issue: Stereocontrol Failure ( vs )

The Problem: You need a specific anomer (e.g.,


-glucoside), but you are getting a mixture or the 

-anomer. The Science: Stereoselectivity is dictated by Neighboring Group Participation (NGP) or Solvent Effects .
Mechanism 1: Neighboring Group Participation (NGP)

If you need a 1,2-trans linkage (e.g.,


-glucoside, 

-mannoside):
  • Requirement: You must have an acyl group (OAc, OBz) at C-2.

  • Mechanism: The carbonyl oxygen attacks the anomeric center, forming a cyclic acyloxonium ion (blocking the cis face). The acceptor must attack from the trans side.

Mechanism 2: Solvent Effects (The Nitrile Effect)

If you have a non-participating group (Ether) at C-2 and need a


-linkage :
  • Solvent: Acetonitrile (

    
    ).
    
  • Mechanism: The nitrile nitrogen attacks the oxocarbenium ion to form an

    
    -nitrilium ion (kinetic trap). This blocks the 
    
    
    
    -face, forcing the acceptor to attack from the
    
    
    -face.
Decision Tree: Selecting the Right Conditions

Stereocontrol Goal Target Linkage? Trans 1,2-trans (e.g., β-Glc) Goal->Trans Cis 1,2-cis (e.g., α-Glc) Goal->Cis NGP Use C2-Ester (NGP Active) Trans->NGP Most Reliable Ether Use C2-Ether (No NGP) Trans->Ether If Ester not allowed Cis->Ether Mandatory SolventA Solvent: DCM or Toluene NGP->SolventA Solvent irrelevant SolventB Solvent: Diethyl Ether (Anomeric Effect) Ether->SolventB Thermodynamic Control SolventC Solvent: Acetonitrile (Nitrile Effect) Ether->SolventC Kinetic Control

Figure 2: Logic flow for selecting protecting groups and solvents to achieve stereochemical goals.

[4] Issue: Side Reactions (Orthoesters & Decomposition)

The Problem: The donor is consumed, but the mass spec shows a peak corresponding to [Donor + Acceptor - H2O] that is not the glycoside. Diagnosis: You likely formed an Orthoester .

Why it happens:

When using C2-esters (for NGP) with acid-sensitive acceptors or basic molecular sieves, the acceptor attacks the central carbon of the acyloxonium ion rather than the anomeric carbon.

The Fix:
  • Rearrangement: Orthoesters are kinetic products. Treating the isolated orthoester with a Lewis Acid (e.g.,

    
    ) can rearrange it to the thermodynamic glycoside.
    
  • Acid Scavenging (Prevention): If your product decomposes due to acid generated during the reaction, add TTBP (2,4,6-Tri-tert-butylpyrimidine) .

    • Note: Do not use simple pyridines (like DMAP), as they are nucleophilic and will react with the donor. TTBP is bulky and non-nucleophilic; it only acts as a proton sponge.

References

  • Solvent Effects (Nitrile vs. Ether)

    • Controlling the stereoselectivity of glycosylation via solvent effects. (Canadian Journal of Chemistry).
    • URL: [Link][1][2][3][4]

  • Mechanism of Glycosylation (Comprehensive Review)

    • Mechanism of chemical O-glycosylation: from early studies to recent discoveries.[5] (Demchenko, A. V., Org. Biomol. Chem.).[3][5][6][7][8][9]

    • URL: [Link]

  • Armed-Disarmed Concept

    • Armed/disarmed effects in glycosyl donors: rationalization and sidetracking.[4][10] (Fraser-Reid, B., et al., J. Org.[10] Chem.).[3][5][6][7][8][9]

    • URL: [Link]

  • Orthoester Formation & Troubleshooting

    • Orthoesters formation leading to mismatched Helferich glycosylations.[11] (PubMed).

    • URL: [Link]

  • Molecular Sieve Activation

    • Using molecular sieves for solvent drying (Protocol).[1][8] (University of Victoria).

    • URL: [Link]

Sources

optimizing protecting group strategy for carbohydrate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbohydrate Synthesis & Protecting Group Strategy

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #GLYCO-OPT-2024 Subject: Optimization of Protecting Group Strategy for Regio- and Stereoselective Glycosylation

Welcome to the Glyco-Synthesis Support Hub

As a Senior Application Scientist, I understand that carbohydrate chemistry is less about "mixing reagents" and more about architectural engineering. The hydroxyl group is ubiquitous, yet no two hydroxyls in a sugar ring are chemically identical. Your success depends on exploiting these subtle electronic and steric differences.

This guide is structured to troubleshoot your current bottlenecks and optimize your forward strategy. We move beyond what happens to why it happens, ensuring your protocols are robust and reproducible.

Module 1: Strategic Planning (The Decision Matrix)

Before you weigh a single reagent, you must map the electronic trajectory of your donor and acceptor. The choice of protecting group (PG) at


 is the single most critical determinant of glycosidic bond stereochemistry.
Workflow: Selecting the Correct Strategy

The following decision tree illustrates the logic flow for selecting protecting groups based on your target linkage and reactivity requirements.

GlycoStrategy Start Target Glycosidic Linkage Stereo Desired Stereochemistry? Start->Stereo Trans 1,2-trans (e.g., β-Glc, α-Man) Stereo->Trans  Requires Assistance   Cis 1,2-cis (e.g., α-Glc, β-Man) Stereo->Cis  Requires Anomeric Effect   NGP Strategy: Neighboring Group Participation (NGP) Trans->NGP NonNGP Strategy: Non-Participating Groups Cis->NonNGP Esters Use C-2 Esters (Ac, Bz, Piv) NGP->Esters Ethers Use C-2 Ethers (Bn, All, Silyl) NonNGP->Ethers Reactivity Reactivity Tuning (Arming vs. Disarming) Esters->Reactivity Ethers->Reactivity Disarmed Disarmed Donor (Stable, lower reactivity) Reactivity->Disarmed  Electron Withdrawing   Armed Armed Donor (Unstable, high reactivity) Reactivity->Armed  Electron Donating  

Figure 1: Strategic decision tree for selecting C-2 protecting groups based on target stereochemistry and donor reactivity profiles.

Module 2: Troubleshooting Common Failures

Issue 1: "My protecting group migrated, and I have a mixture of regioisomers."

Diagnosis: Acyl Migration.[1][2][3] This is a pervasive issue, particularly with acetyl (Ac) and benzoyl (Bz) groups. Under basic conditions (or even slightly acidic conditions with heat), an acyl group can migrate between cis-vicinal hydroxyls (e.g.,


 in mannose) or primary/secondary hydroxyls (

in glucose).

The Mechanism: The deprotonated hydroxyl attacks the carbonyl carbon of the neighbor, forming a cyclic orthoester intermediate . The ring collapses, depositing the acyl group on the thermodynamically favored position (usually the primary


 or the more stable equatorial position).

Corrective Actions:

  • Switch Bases: If migration occurs during glycosylation or manipulation, replace Pyridine (nucleophilic) with 2,4,6-Collidine or 2,6-Di-tert-butylpyridine . These bases are sterically hindered and suppress nucleophilic attack on the carbonyl.

  • Lock the Conformation: Use cyclic protecting groups like benzylidene acetals (spanning

    
    ) to physically prevent the flexibility required for the transition state.
    
  • Change the Group: Switch to a Pivaloyl (Piv) ester. The steric bulk of the tert-butyl group significantly raises the energy barrier for the formation of the orthoester intermediate, virtually eliminating migration.

Issue 2: "I need a 1,2-cis linkage (e.g., -Glucoside), but I keep getting the -anomer."

Diagnosis: Unintentional Neighboring Group Participation (NGP). Even if you are not using an ester at


, solvents or remote groups can interfere.

The Mechanism: If you have an ester at


, the carbonyl oxygen attacks the anomeric oxocarbenium ion, forming a five-membered dioxolenium ion . This blocks the bottom face (for D-glucose), forcing the acceptor to attack from the top (

-face), resulting in a 1,2-trans linkage.

Corrective Actions:

  • The "Ether" Rule: Ensure

    
     is protected with a non-participating group: Benzyl (Bn)  or Allyl (All) .
    
  • Solvent Effect: Use Diethyl Ether or Dioxane as your solvent. These solvents coordinate to the oxocarbenium ion, favoring the formation of the

    
    -product via the in-situ anomerization (kinetic control).
    
  • Temperature: 1,2-cis glycosylations often require lower temperatures (

    
    C to 
    
    
    
    C) to maximize the kinetic anomeric effect.

Visualization of NGP:

NGP_Mechanism Substrate Glycosyl Donor (C2-Ester) Oxocarbenium Oxocarbenium Ion Substrate->Oxocarbenium Activation Dioxolenium Dioxolenium Ion (Bridged Intermediate) Oxocarbenium->Dioxolenium Intramolecular Attack (C2=O) Product 1,2-trans Product (β-Glucoside) Dioxolenium->Product Acceptor Attack (Backside)

Figure 2: Mechanism of Neighboring Group Participation (NGP) leading to exclusive 1,2-trans selectivity.

Module 3: Advanced Protocols (Regioselective Engineering)

A cornerstone of carbohydrate synthesis is the Regioselective Opening of 4,6-O-Benzylidene Acetals .[4] This single reaction allows you to differentiate the


 and 

positions, providing a free hydroxyl at one site and a benzyl ether at the other.

The Logic: The regioselectivity is controlled by the choice of reducing agent and Lewis Acid.[4]

  • Bulky Lewis Acids coordinate to the less hindered

    
    , leading to 
    
    
    
    alcohol.
  • Protic/Small Acids allow coordination/protonation at

    
     (electronically favored), leading to 
    
    
    
    alcohol.
Protocol A: Synthesis of 6-O-Benzyl-4-OH (The "Garegg" Opening)

Target: Free hydroxyl at


 (Secondary). Benzyl ether at 

(Primary).

Reagents:

  • Substrate: 4,6-O-Benzylidene protected hexoside.

  • Reducing Agent:

    
     (Lithium Aluminum Hydride) or 
    
    
    
    .
  • Lewis Acid:

    
     (Aluminum Chloride).
    

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 eq) in dry THF/Ether (10 mL/mmol) under Argon.

  • Activation: Add

    
     (4.0 eq) carefully at 
    
    
    
    C.
  • Lewis Acid: Add

    
     (4.0 eq) solution in ether dropwise. Caution: Exothermic.
    
  • Reflux: Heat to reflux for 2-4 hours. The bulky

    
     coordinates to the sterically accessible 
    
    
    
    .
  • Cleavage: The hydride attacks the acetal carbon. The

    
     oxygen retains the benzyl group (as it was coordinated to the Al). The 
    
    
    
    bond cleaves.[5]
  • Quench: Cool to

    
    C. Add EtOAc, then water dropwise.
    
  • Result: 4-OH (Free) / 6-OBn .

Protocol B: Synthesis of 4-O-Benzyl-6-OH (The "Hanessian" Opening)

Target: Free hydroxyl at


 (Primary).[6] Benzyl ether at 

(Secondary).

Reagents:

  • Substrate: 4,6-O-Benzylidene protected hexoside.

  • Reducing Agent:

    
     (Sodium Cyanoborohydride).
    
  • Acid:

    
     (Etherial) or 
    
    
    
    .

Step-by-Step:

  • Preparation: Dissolve substrate (1.0 eq) in dry THF. Add 3Å molecular sieves.

  • Reagent: Add

    
     (5.0 eq).
    
  • Initiation: Add

    
     in ether dropwise until pH 
    
    
    
    1-2 (Methyl Orange indicator turns pink).
  • Reaction: Stir at

    
    C to RT. The proton/small acid activates the more basic 
    
    
    
    .
  • Cleavage: Hydride attacks the acetal carbon. The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     oxygen retains the benzyl group. The 
    
    
    
    bond cleaves.[5][7]
  • Result: 6-OH (Free) / 4-OBn .

Comparative Data Table:

MethodReagentsMajor ProductMechanism Driver
Garegg

4-OH / 6-OBnSteric coordination at O6
Hanessian

6-OH / 4-OBnElectronic/Basicity at O4
Silane

6-OH / 4-OBnSimilar to Hanessian
Silane/Iodine

6-OBn / 4-OHUnique reversal (See Ref 4)

Module 4: Orthogonality & "Arming/Disarming"

Carbohydrate reactivity is governed by the electronic nature of protecting groups. This concept, pioneered by Fraser-Reid, is essential for "One-Pot" synthesis.

  • Armed Donors: Protected with Ethers (Benzyl, Allyl). The electron-donating nature stabilizes the oxocarbenium transition state, making the donor more reactive.

  • Disarmed Donors: Protected with Esters (Acetyl, Benzoyl). The electron-withdrawing nature destabilizes the transition state, making the donor less reactive.

Application: You can react an Armed donor with a Disarmed acceptor (which is also a donor) in the first step without activating the disarmed donor.

Reactivity Armed Armed Donor (Benzyl Ethers) Product Disaccharide (Still Disarmed) Armed->Product Reacts First (Fast) Disarmed Disarmed Acceptor (Acyl Esters + 1 Free OH) Disarmed->Product Acts as Acceptor Final Final Glycosylation Product->Final Reacts Second (Requires Stronger Promoter)

Figure 3: The "Armed-Disarmed" strategy allowing sequential glycosylation of thioglycosides.

References

  • Mechanisms of Acyl Migration: Lassfolk, R., & Leino, R. (2023).[1][2] Mechanism of Acyl Group Migration in Carbohydrates. Åbo Akademi University. [Link]

  • Orthogonal Protecting Groups: Codee, J. D. C., et al. (2025).[8] Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. [Link]

  • Neighboring Group Participation: Goodman, L. (1967).[9] Neighboring-group participation in sugars. Advances in Carbohydrate Chemistry and Biochemistry. [Link]

  • Regioselective Benzylidene Opening (Silane/Iodine): Panchadhayee, R., & Misra, A. K. (2010).[10] Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Synlett. [Link]

  • General Regioselective Mechanisms: Shie, C. R., et al. (2011). Regioselective reductive openings of 4,6-benzylidene acetals. Carbohydrate Research. [Link]

Sources

stability of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside

Part 1: Executive Technical Summary

Compound: Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside CAS: 3396-99-4 (General reference for parent/analogs; specific derivative requires precise lot verification) Chemical Class: Methyl Glycoside (Acetal), 6-Deoxy Sugar (Fucose derivative), Methyl Ether.

Core Stability Directive: This compound is acid-labile . While the methyl ether at C2 is chemically robust, the glycosidic bond at C1 (the acetal linkage) is susceptible to acid-catalyzed hydrolysis.

  • pH < 4.0: Significant risk of hydrolysis, accelerating rapidly with lower pH and higher temperature.

  • pH 4.0 – 7.0: Generally stable at room temperature.

  • pH > 7.0: Stable (Acetals are base-resistant).

Key Structural Insight: The 6-deoxy substitution (a methyl group at C6 instead of hydroxymethyl) significantly increases the rate of acid hydrolysis compared to standard galactose glycosides. The hydrophobic methyl group at C6 destabilizes the ground state less than the transition state, effectively lowering the activation energy for bond cleavage.

Part 2: Mechanistic Analysis (The "Why")

To troubleshoot effectively, you must understand the failure mode. The degradation pathway is Acid-Catalyzed Hydrolysis via an Oxocarbenium Ion intermediate.[1]

Hydrolysis Pathway Diagram

HydrolysisMechanism cluster_effects Structural Modulators of Rate Reactant Methyl 6-deoxy-2-O-methyl- α-D-galactopyranoside Protonation Protonation of Exocyclic Oxygen Reactant->Protonation + H+ (Acid) TS Oxocarbenium Ion (Transition State) Protonation->TS Rate Limiting Step (Aglycone Departure) Product 6-deoxy-2-O-methyl- D-galactose + Methanol TS->Product + H2O - H+ Effect1 6-Deoxy Group (C6-CH3): Stabilizes TS (+I Effect) INCREASES RATE Effect1->TS Effect2 2-O-Methyl Group: Inductive withdrawal (-I) SLIGHTLY DECREASES RATE (vs 2-Deoxy)

Figure 1: Acid-catalyzed hydrolysis mechanism. The 6-deoxy moiety accelerates the formation of the rate-determining oxocarbenium ion intermediate.

Part 3: Troubleshooting & FAQs

This section addresses specific scenarios encountered in the lab.

Scenario A: HPLC/LC-MS Analysis

Q: I see a new peak appearing in my chromatogram after leaving the sample in the autosampler. What is it?

  • Diagnosis: If your mobile phase is acidic (e.g., 0.1% TFA or Formic Acid) and the sample sat for >4 hours, you are likely observing the hydrolysis product: 6-deoxy-2-O-methyl-D-galactose .

  • The Chemistry: The glycosidic bond (C1-OMe) cleaves, releasing methanol and the reducing sugar. The reducing sugar will exist as an equilibrium of alpha/beta pyranose and furanose forms, potentially causing peak broadening or splitting.

  • Solution:

    • Switch to a neutral mobile phase (Ammonium Acetate/Bicarbonate) if possible.

    • If acid is required for ionization, inject immediately after preparation. Keep the autosampler at 4°C.

Scenario B: Chemical Synthesis / Reaction Conditions

Q: Can I use this compound as a starting material in a reaction requiring p-TsOH or H2SO4?

  • Diagnosis: High risk. Strong anhydrous acids will cleave the glycosidic bond rapidly, even in organic solvents (alcoholysis or transglycosylation will occur).

  • The Chemistry: The "6-deoxy" feature makes this glycoside roughly 5-10x more labile than a standard methyl galactoside.

  • Solution: Use Lewis acids compatible with acetals or buffer the reaction to pH > 4. If protecting group manipulation is needed, avoid acidic deprotection steps (e.g., trityl removal with acid) unless strictly controlled.

Scenario C: Storage & Handling

Q: The compound arrived as a syrup/oil. Is it degraded?

  • Diagnosis: Methyl glycosides of deoxy sugars can sometimes be oils or low-melting solids depending on purity and hydration. This is not necessarily degradation.[2]

  • Verification: Check NMR (D2O or CDCl3).

    • Intact: Singlet at ~3.4 ppm (Aglycone OMe) AND Singlet at ~3.5 ppm (C2-OMe). Anomeric H (~4.8 ppm, d) must be present.

    • Hydrolyzed: Loss of the Aglycone OMe signal. Appearance of reducing sugar signals (complex multiplet at anomeric region).

Part 4: Stability Data & Substituent Effects

The following table summarizes how the structural features of your specific molecule influence its stability relative to a standard reference (Methyl


-D-Galactoside).
FeatureSubstituentElectronic EffectImpact on Acid Stability
C6 Position Methyl (6-Deoxy)Electron Donating (+I)Decreases Stability (Hydrolyzes Faster)
C2 Position O-MethylInductive Withdrawal (-I)Neutral/Slight Stabilization (vs. 2-OH)
Anomeric Alpha (

)
Axial AglyconeIncreases Stability (vs. Beta anomer)

Comparative Hydrolysis Rates (Approximate relative to Glucose):

  • Methyl

    
    -D-Glucoside: 1.0  (Reference)
    
  • Methyl

    
    -D-Galactoside: ~3.0  (Galactose hydrolyzes faster than glucose)
    
  • Methyl

    
    -D-Fucoside (6-deoxy-gal): ~15.0 - 20.0  (Significantly faster due to 6-deoxy)
    
  • Your Compound: ~10.0 - 15.0 (Fast, similar to fucose).

Part 5: Standard Operating Protocol (SOP) for Stability Testing

If you need to validate the stability of this compound in a specific buffer, follow this self-validating NMR protocol.

Objective: Determine half-life (


) at pH 

.

Materials:

  • Compound (~5 mg)

  • Deuterated Buffer (D2O + DCl/NaOD adjusted to target pD). Note: pD = pH meter reading + 0.4.

  • NMR Tube.

Workflow:

  • Baseline Scan: Dissolve 5 mg compound in neutral D2O. Acquire 1H NMR (t=0). Confirm integration of Anomeric H (1H) vs C6-Methyl (3H).

  • Stress Test: Dissolve 5 mg compound in the target acidic buffer.

  • Kinetic Loop: Insert into NMR probe pre-equilibrated to target temp (e.g., 37°C).

  • Acquisition: Acquire spectra every 15 minutes for 4 hours.

  • Data Processing:

    • Monitor the decrease in the Anomeric Singlet (O-Me, ~3.4 ppm).

    • Monitor the appearance of Methanol (Singlet, ~3.34 ppm).

    • Plot

      
       vs Time. Slope = 
      
      
      
      .
    • 
      .
      

References

  • BeMiller, J. N. (1967). Acid-catalyzed hydrolysis of glycosides. Advances in Carbohydrate Chemistry, 22, 25-108.

    • Foundational text establishing the mechanism of glycoside hydrolysis and the acceler
  • Capon, B. (1969). Mechanism in Carbohydrate Chemistry. Chemical Reviews, 69(4), 407–498.

    • Detailed review of substituent effects (inductive vs resonance) on oxocarbenium ion stability.
  • Overend, W. G., Rees, C. W., & Sequeira, J. S. (1962). Reactions at position 1 of carbohydrate derivatives. Part I. The rates of hydrolysis of some methyl α-D-glycosides. Journal of the Chemical Society, 3429-3440.

    • Provides kinetic data comparing galactosides and fucosides (6-deoxy-galactosides).

Sources

Technical Support Center: Resolving NMR Signal Overlap in Methylated Sugars

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of NMR signal overlap in the structural elucidation of methylated sugars. The complex three-dimensional structures and conformational flexibility of carbohydrates often lead to severe spectral crowding, particularly in the ¹H NMR spectra, complicating unambiguous assignment and analysis.[1][2] This resource is designed to provide both theoretical understanding and practical, step-by-step solutions to overcome these challenges.

Troubleshooting Guide: From Signal Crowding to Spectral Clarity

This section is structured to address specific problems you may encounter during your NMR analysis of methylated sugars.

Problem 1: My ¹H NMR spectrum shows a "forest" of overlapping signals in the 3-4 ppm region, making it impossible to assign individual protons.

This is the most common issue in carbohydrate NMR. The ring protons (H2-H6) of most sugar residues resonate in a very narrow chemical shift range (typically 3-4 ppm), leading to significant overlap, especially in oligosaccharides or polysaccharide samples.[1]

Causality: The similar electronic environments of the non-anomeric methine and methylene protons on the sugar ring result in very close chemical shifts. Methylation further complicates this by adding intense methyl proton signals, typically between 3.3 and 3.6 ppm, which can obscure underlying ring proton signals.[3]

  • Disperse Signals into a Second Dimension with 2D NMR: This is the most powerful approach. By correlating protons with other nuclei (protons or carbons), you can resolve individual signals that overlap in the 1D spectrum.[4][5]

    • For ¹H-¹H Connectivity: Use COSY (Correlation Spectroscopy) to identify protons that are coupled to each other (typically 2-3 bonds apart).[6][7] This helps trace out the spin systems within each sugar residue.

    • For ¹H-¹³C Direct Correlation: Use HSQC (Heteronuclear Single Quantum Coherence) . This experiment is highly sensitive and correlates each proton directly to the carbon it is attached to.[6][8][9] Since ¹³C spectra have a much wider chemical shift range (60-110 ppm for ring carbons), this effectively separates the overlapping proton signals based on their carbon attachment.[1][10]

    • For Long-Range ¹H-¹³C Correlation: Use HMBC (Heteronuclear Multiple Bond Correlation) to see correlations between protons and carbons that are 2-4 bonds away.[8][9] This is crucial for identifying linkages between sugar residues (by correlating a proton on one residue to a carbon on the next) and for assigning quaternary carbons.

  • Change the Chemical Environment:

    • Vary the Solvent: Changing the NMR solvent can alter the chemical shifts of your analyte due to different solute-solvent interactions. For carbohydrates, switching between D₂O, DMSO-d₆, or CDCl₃ (for permethylated samples) can sometimes resolve overlapping signals.[11][12] Benzene-d₆ is also known to induce significant shifts in aromatic and other compounds and can be effective.[11]

    • Adjust the Temperature: Acquiring spectra at different temperatures can sometimes improve resolution.[13] Lowering the temperature can slow down conformational exchange, leading to sharper signals. Conversely, increasing the temperature can sometimes coalesce broad peaks from rotamers into sharper signals.[11][14]

Problem 2: The anomeric proton signals (~4.5-5.5 ppm) are overlapping with each other or with other ring proton signals.

While anomeric protons are often better dispersed than other ring protons, overlap can still occur, especially in complex mixtures of oligosaccharides or when different anomers are present.[10][15][16]

Causality: The precise chemical shift of an anomeric proton is sensitive to the type of sugar, its anomeric configuration (α or β), and the nature of the glycosidic linkage. In complex structures, these subtle differences may not be enough to prevent accidental overlap.

  • Utilize 2D Heteronuclear Experiments:

    • HSQC: This is the primary tool to resolve anomeric proton overlap. The anomeric ¹³C signals are typically found in a distinct region (90-110 ppm), which is well-separated from other ring carbons.[1][17] Correlating the overlapping ¹H signals to their unique ¹³C partners in an HSQC spectrum will resolve them.[18]

    • HMBC: This can help confirm assignments by showing long-range correlations from the anomeric proton to other carbons within its own ring and, critically, across the glycosidic bond to the linked sugar residue.[9]

  • Chemical Derivatization:

    • Permethylation: This technique involves methylating all free hydroxyl and carboxyl groups. Permethylated polysaccharides often yield high-resolution NMR spectra with improved peak dispersion compared to their native forms.[3] This can be particularly effective in resolving anomeric proton signals.

  • Isotopic Labeling:

    • ¹³C-Labeling: Synthesizing your carbohydrate with specific ¹³C-labeled residues can be a powerful, though synthetically challenging, strategy. The presence of a ¹³C label allows for the use of isotope-filtered NMR experiments, which can selectively detect signals from the labeled portion of the molecule, effectively eliminating overlap from unlabeled components.[19]

FAQs: Frequently Asked Questions

Q1: What is the first experiment I should run when I see significant signal overlap?

A: A 2D ¹H-¹³C HSQC is the best starting point. It offers a significant increase in resolution by spreading the crowded proton signals along the much wider carbon chemical shift axis.[8][20] It is more sensitive than a standard ¹³C experiment and provides direct proton-carbon connectivity, which is the foundation for further structural assignment.[9]

Q2: How can I distinguish between CH, CH₂, and CH₃ groups that are overlapping?

A: An edited HSQC or a DEPT-135 experiment is ideal for this.

  • In an edited HSQC , CH and CH₃ signals will appear with opposite phase (e.g., positive, red peaks) to CH₂ signals (e.g., negative, blue peaks).[9] This allows you to visually distinguish them even if their proton signals overlap.

  • A DEPT-135 experiment provides similar information, showing CH/CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons are absent.

Q3: Can changing the magnetic field strength of the NMR spectrometer help with overlap?

A: Yes, significantly. The chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength. Moving from a 500 MHz spectrometer to a 700 MHz or higher instrument will spread the signals out more, which can resolve peaks that were overlapping at the lower field.[1][18]

Q4: My sample is insoluble in standard NMR solvents. What are my options?

A: For insoluble polysaccharides, chemical derivatization is often necessary. Permethylation is a highly effective technique that renders many insoluble plant cell wall polysaccharides soluble in organic solvents like chloroform-d or acetonitrile-d, allowing for high-resolution solution-state NMR analysis.[3]

Q5: Are there computational methods that can help resolve overlapping signals?

A: Yes. Computational deconvolution methods can be used to mathematically fit and separate overlapping signals in an NMR spectrum.[21] These algorithms use known information about peak shapes (e.g., Lorentzian/Gaussian) and multiplet patterns to model the spectrum and extract the parameters of the individual underlying signals.[21][22] Combining experimental NMR data with computational predictions of NMR parameters (chemical shifts, coupling constants) based on DFT (Density Functional Theory) is also a powerful strategy for validating structural assignments and resolving ambiguities.[23][24]

In-Depth Protocols & Methodologies

Protocol 1: Standard Workflow for Resolving Overlap with 2D NMR

This workflow provides a logical progression of experiments to systematically deconstruct a complex spectrum of a methylated sugar.

  • Acquire High-Resolution 1D ¹H Spectrum:

    • Dissolve the sample in an appropriate deuterated solvent (e.g., D₂O, CDCl₃).

    • Optimize shimming to achieve the best possible lineshape and resolution.

    • Identify key regions: anomeric protons (4.5-5.5 ppm), ring protons (3-4.5 ppm), and methyl protons (~3.4 ppm). Note areas of severe overlap.

  • Acquire 2D ¹H-¹³C HSQC Spectrum:

    • Purpose: To correlate each proton with its directly attached carbon. This is the primary tool for resolving ¹H overlap.

    • Key Parameters: Set the spectral width in the ¹³C dimension to cover the expected range (e.g., 50-110 ppm for carbohydrates).

    • Analysis: Each cross-peak represents a C-H bond. Overlapping proton signals in the 1D ¹H spectrum will resolve into distinct cross-peaks in the 2D spectrum if their attached carbons have different chemical shifts.

  • Acquire 2D ¹H-¹H COSY Spectrum:

    • Purpose: To establish proton-proton coupling networks within each sugar residue.

    • Analysis: Starting from a resolved signal (often an anomeric proton), trace the connectivity path via cross-peaks (e.g., H1 to H2, H2 to H3, etc.) to assign protons within a single spin system.

  • Acquire 2D ¹H-¹³C HMBC Spectrum:

    • Purpose: To identify long-range (2-4 bond) connections between protons and carbons.

    • Key Parameters: Optimize the long-range coupling delay for an average J-coupling (typically 5-8 Hz).

    • Analysis: Look for correlations from anomeric protons (H1) to carbons across the glycosidic linkage (e.g., C3, C4, C6 of the adjacent residue). This is essential for determining the sequence and linkage points of oligosaccharides.

Data Interpretation Summary Table
Experiment Information Gained How it Resolves Overlap
¹H-¹³C HSQC Direct one-bond C-H correlations.[8][9]Disperses crowded ¹H signals based on the wide chemical shift range of ¹³C nuclei.[10]
¹H-¹H COSY Through-bond H-H coupling (2-3 bonds).[6][8]Allows tracing of connectivity within a residue, separating different spin systems.
¹H-¹³C HMBC Long-range C-H correlations (2-4 bonds).[8][9]Identifies inter-residue linkages and connects spin systems, confirming assignments.
Edited HSQC Distinguishes CH/CH₃ from CH₂ signals.[9]Resolves ambiguity when different types of carbons have overlapping proton signals.

Visual Workflows and Diagrams

Troubleshooting Workflow for NMR Signal Overlap

This diagram outlines a decision-making process for addressing signal overlap in methylated sugar NMR spectra.

NMR_Troubleshooting_Workflow cluster_0 Initial Analysis cluster_1 Primary Resolution Strategy: 2D NMR cluster_2 Advanced & Alternative Strategies cluster_3 Final Outcome Start Severe Signal Overlap in 1D ¹H Spectrum CheckOverlap Identify Overlap Region (e.g., Ring vs. Anomeric) Start->CheckOverlap AcquireHSQC Run ¹H-¹³C HSQC CheckOverlap->AcquireHSQC Ring & Anomeric Overlap CheckHSQC Signals Resolved in HSQC? AcquireHSQC->CheckHSQC AcquireCOSY Run ¹H-¹H COSY/TOCSY (Assign Spin Systems) CheckHSQC->AcquireCOSY Yes ChangeConditions Modify Experimental Conditions (Solvent, Temperature) CheckHSQC->ChangeConditions No, overlap persists AcquireHMBC Run ¹H-¹³C HMBC (Determine Linkages) AcquireCOSY->AcquireHMBC End Structure Elucidated AcquireHMBC->End Derivatize Chemical Derivatization (e.g., Permethylation) ChangeConditions->Derivatize If resolution still poor Computational Use Computational Deconvolution Derivatize->Computational For highly complex cases Computational->End

Caption: Decision workflow for resolving NMR signal overlap.

References

  • Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy. (n.d.). Scribd. Retrieved from [Link]

  • Gomez, E. D., et al. (2014). Evaluating the Utility of Permethylated Polysaccharide Solution NMR Data for Characterization of Insoluble Plant Cell Wall Polysaccharides. OSTI.GOV. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy of carbohydrates. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. MDPI. Retrieved from [Link]

  • Poškaitė, G., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. ACS Publications. Retrieved from [Link]

  • Poškaitė, G., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. PubMed Central. Retrieved from [Link]

  • Linclau, B., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Retrieved from [Link]

  • Linclau, B., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PubMed Central. Retrieved from [Link]

  • O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. (n.d.). PubMed Central. Retrieved from [Link]

  • Toukach, P. V., & Tvaroška, I. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews. Retrieved from [Link]

  • Using NMR for Glycomics and Sugar Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Phillips, T. D. (2012). Solution NMR spectroscopy of food polysaccharides. USDA ARS. Retrieved from [Link]

  • Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. (n.d.). PubMed Central. Retrieved from [Link]

  • Toukach, P. V., & Tvaroška, I. (2013). Recent Advances in Computational Predictions of NMR Parameters for the Structure Elucidation of Carbohydrates: Methods and Limitations. ResearchGate. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

  • Lundqvist, L. (2015). Structural and Interaction Studies of Polysaccharides by NMR Spectroscopy. SLU. Retrieved from [Link]

  • Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. (2023). PubMed Central. Retrieved from [Link]

  • Correlation of T2 NMR with Tg/T and viscosity. (n.d.). PubMed Central. Retrieved from [Link]

  • Laatikainen, R., et al. (1996). A computational strategy for the deconvolution of NMR spectra with multiplet structures and constraints: analysis of overlapping 13C-2H multiplets of 13C enriched metabolites from cell suspensions incubated in deuterated media. PubMed. Retrieved from [Link]

  • Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Retrieved from [Link]

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  • Jiménez-Barbero, J., et al. (2019). Novel NMR Avenues to Explore the Conformation and Interactions of Glycans. ACS Omega. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Woods, R. J., et al. (2021). Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. PubMed Central. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Polar Carbohydrate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for polar carbohydrate purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating and purifying these challenging yet vital molecules. Drawing from extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure your experiments are both successful and scientifically sound.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of polar carbohydrates using liquid chromatography, particularly Hydrophilic Interaction Chromatography (HILIC).

Issue 1: Poor or Splitting Peak Shape for Reducing Sugars

Q: My chromatogram shows broad, tailing, or split peaks for a known reducing sugar. What is the cause, and how can I resolve it?

A: This is a classic issue often caused by the presence of sugar anomers in solution. Reducing sugars exist in equilibrium between α and β anomeric forms, and if the interconversion (mutarotation) is slow relative to the chromatographic timescale, you will see two separate or partially resolved peaks.[1][2]

Causality and Solution:

  • Mechanism: Anomer separation is a common phenomenon in HILIC and other normal-phase techniques.[3] While sometimes useful for specific structural studies, it is generally undesirable for quantification as it complicates analysis and reduces peak efficiency.[1]

  • Troubleshooting Steps:

    • Increase Column Temperature: Elevating the column temperature (e.g., to 50-80°C) accelerates the rate of mutarotation, causing the anomeric peaks to coalesce into a single, sharper peak.[2] This also improves mass transfer kinetics, leading to higher efficiency.[1] Be mindful of the thermal stability of your column and analytes.

    • Elevate Mobile Phase pH: Using a mobile phase with a slightly alkaline pH (e.g., by adding a volatile base like triethylamine (TEA) or ammonia) can catalyze the mutarotation process.[1] Amide-based HILIC columns are particularly well-suited for use at higher pH, offering improved stability over traditional silica-based amino columns.[1][2]

    • Add a Basic Modifier: The addition of a small concentration of a basic modifier, such as 0.1-0.2% triethylamine (TEA), to the mobile phase can effectively collapse anomer peaks into a single, quantifiable peak.[1]

Issue 2: Inconsistent or Drifting Retention Times

Q: I'm observing significant drift in retention times from one injection to the next. What's causing this instability?

A: Unstable retention times in HILIC are almost always linked to insufficient column equilibration. The HILIC separation mechanism relies on the partitioning of analytes into a stable, water-enriched layer on the surface of the stationary phase.[4][5] If this layer is not fully formed and stable, retention will be unpredictable.

Causality and Solution:

  • Mechanism: The aqueous layer on the HILIC stationary phase is in dynamic equilibrium with the mobile phase. Any change in mobile phase composition, especially the water content, requires time to re-establish this equilibrium.[6]

  • Troubleshooting Steps:

    • Increase Equilibration Time: HILIC columns require significantly longer equilibration times than reversed-phase columns. For a new column, an initial flush of 60-80 column volumes with the starting mobile phase is recommended.[5] Between gradient runs, a re-equilibration of at least 10-20 column volumes is often necessary to achieve reproducible retention.[5][6]

    • Ensure Mobile Phase Precision: HILIC retention is highly sensitive to small changes in the mobile phase composition, particularly at high organic concentrations.[4] Use precise volumetric measurements and a high-quality HPLC pumping system to ensure consistent mobile phase delivery.

    • Control Temperature: Fluctuations in ambient temperature can affect mobile phase viscosity and the hydration state of the stationary phase. Using a thermostatically controlled column compartment is crucial for stable retention times.

    • Check for Leaks: A small, undetected leak in the system can lead to changes in mobile phase composition and pressure, resulting in retention time drift.

dot graph TD subgraph "Decision Workflow: Troubleshooting Retention Time Instability" A[Start: Inconsistent Retention Times] --> B{Is this a new column?}; B -- Yes --> C[Equilibrate with 60-80 column volumes of initial mobile phase]; B -- No --> D{Is this a gradient method?}; D -- Yes --> E[Increase post-run re-equilibration time to >10 column volumes]; D -- No --> F{Is column temperature controlled?}; F -- No --> G[Use a column oven set to a stable temperature]; F -- Yes --> H{Are mobile phase components accurately mixed?}; H -- No --> I[Prepare fresh mobile phase with precise measurements]; H -- Yes --> J[Check system for leaks and pressure fluctuations]; C --> K[Re-run analysis]; E --> K; G --> K; I --> K; J --> K; end style A fill:#EA4335,fontcolor:#FFFFFF style K fill:#34A853,fontcolor:#FFFFFF style B fill:#F1F3F4,fontcolor:#202124 style D fill:#F1F3F4,fontcolor:#202124 style F fill:#F1F3F4,fontcolor:#202124 style H fill:#F1F3F4,fontcolor:#202124 style C fill:#FBBC05,fontcolor:#202124 style E fill:#FBBC05,fontcolor:#202124 style G fill:#FBBC05,fontcolor:#202124 style I fill:#FBBC05,fontcolor:#202124 style J fill:#FBBC05,fontcolor:#202124 end

Caption: Troubleshooting workflow for inconsistent HILIC retention times.

Issue 3: Low or No Recovery of Reducing Sugars

Q: I am experiencing very low recovery for my reducing sugar analytes, especially when using an amino-propyl column. Where are my compounds going?

A: This is a well-documented issue with primary amine-based stationary phases (like many traditional NH2 columns). Reducing sugars can covalently react with the primary amine groups on the stationary phase to form a Schiff base, leading to irreversible adsorption and poor recovery.[1][7]

Causality and Solution:

  • Mechanism: The aldehyde or ketone group of a reducing sugar is susceptible to nucleophilic attack by the primary amine of the stationary phase, forming an imine (Schiff base). This reaction is often exacerbated by elevated temperatures.[1]

  • Troubleshooting Steps:

    • Switch to an Amide-Based Column: The most effective solution is to switch to a HILIC column with a more stable, less reactive stationary phase. Amide-functionalized phases do not form Schiff bases and demonstrate significantly higher recovery for reducing sugars.[1][2][7]

    • Use a Tertiary Amine Column: Some modern columns utilize tertiary or other hindered amine functionalities that are not susceptible to Schiff base formation, offering another robust alternative.[7]

    • Lower the Temperature: If you must use an amino-propyl column, reducing the column temperature can slow the kinetics of the Schiff base formation, potentially improving recovery, though this may worsen peak shape due to anomer separation.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which chromatography mode is best for my polar carbohydrate? HILIC, Normal-Phase, or something else?

A: The choice depends on the specific properties of your carbohydrate and the sample matrix.

  • Hydrophilic Interaction Chromatography (HILIC): This is the most versatile and widely used technique for polar, unprotected carbohydrates.[3][8] It uses a polar stationary phase with a high-organic, aqueous mobile phase, which is ideal for retaining and separating highly polar compounds that show little or no retention in reversed-phase chromatography.

  • Normal-Phase Chromatography (NPC): Traditional NPC uses a polar stationary phase (like silica) with non-aqueous mobile phases (e.g., hexane/ethyl acetate). This is generally unsuitable for unprotected carbohydrates due to their poor solubility in these solvents.[8] However, it can be effective for protected or derivatized carbohydrates.

  • High-Performance Anion-Exchange Chromatography (HPAEC): This is a powerful technique for separating carbohydrates, especially when coupled with Pulsed Amperometric Detection (PAD). It excels at separating isomers and is highly sensitive.

  • Size-Exclusion Chromatography (SEC): Best for separating oligosaccharides and polysaccharides based on their size in solution.[9]

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Decision guide for selecting a chromatography mode.

Q2: How do I choose the right HILIC stationary phase?

A: The choice of stationary phase is critical for achieving the desired selectivity. Several types are available, each offering unique properties.[10]

Stationary PhaseKey CharacteristicsBest ForPotential Issues
Amide Neutral, highly robust, excellent peak shape.[1]General-purpose carbohydrate analysis, reducing sugars, high pH applications.---
Amino (NH2) Can act as a weak anion exchanger.Simple mono- and disaccharides.[11]Schiff base formation with reducing sugars, poor stability at high pH.[1][7]
Diol Less retentive than amide or amino phases, good alternative selectivity.Highly polar compounds that are too strongly retained on other phases.Can have lower loading capacity.
Zwitterionic Contains both positive and negative charges, offers unique selectivity.[12]Complex mixtures, metabolomics studies, separation of isomers.[13]Can be more sensitive to buffer concentration and pH.[2]
Bare Silica The original HILIC phase, highly polar.Basic compounds.Acidic silanols can cause peak tailing for some compounds; variable batch-to-batch.[4]
Q3: My carbohydrate lacks a UV chromophore. What are the best detection methods?

A: This is a common challenge. Several "universal" detection techniques are well-suited for non-UV-active carbohydrates.

  • Evaporative Light Scattering Detector (ELSD): A robust, universal detector that is gradient-compatible. It detects any analyte that is less volatile than the mobile phase.[14] Sensitivity is generally good, and it provides a more stable baseline than Refractive Index detection.[15]

  • Refractive Index (RI) Detector: A classic universal detector, but it is not compatible with gradient elution and is highly sensitive to temperature and pressure fluctuations, leading to baseline drift.[17][18]

  • Mass Spectrometry (MS): Offers the highest sensitivity and selectivity, providing mass information that can confirm the identity of your compounds. HILIC mobile phases (high organic content) are ideal for ESI-MS.[3]

Q4: Can I use Solid-Phase Extraction (SPE) for sample cleanup of polar carbohydrates?

A: Yes, SPE is an excellent technique for sample cleanup and concentration. For polar carbohydrates, you would typically use a Normal-Phase SPE approach.

  • Mechanism: In normal-phase SPE, a polar sorbent (like silica, diol, or aminopropyl) is used to retain polar analytes from a non-polar matrix.[19][20]

  • Application for Carbohydrates: A common strategy for complex biological or food samples is to use a graphitized carbon-based SPE cartridge. Porous graphitized carbon (PGC) is particularly effective at retaining carbohydrates while allowing salts and other highly polar impurities to be washed away.[21] The retained carbohydrates can then be eluted with a more polar solvent mixture (e.g., water/acetonitrile).

Part 3: Experimental Protocol

Protocol: Generic HILIC-ELSD Method for Oligosaccharide Analysis

This protocol provides a starting point for developing a separation method for a mixture of neutral oligosaccharides.

  • Column Selection:

    • ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm column or equivalent.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 90:10 Acetonitrile/Water with 0.2% Triethylamine (TEA).

    • Mobile Phase B: 40:60 Acetonitrile/Water with 0.2% Triethylamine (TEA).

    • Rationale: Acetonitrile is the weak solvent, and water is the strong solvent in HILIC.[4] TEA is added to ensure good peak shape and collapse anomers.[1]

  • Chromatographic Conditions:

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

    • Gradient:

      • 0-1 min: 1% B

      • 1-15 min: Linear gradient from 1% to 50% B

      • 15-17 min: Hold at 50% B

      • 17.1-25 min: Return to 1% B (Re-equilibration)

    • Rationale: A shallow gradient is used to resolve oligosaccharides, which often elute in order of increasing degree of polymerization.[22] A lengthy re-equilibration step is critical for reproducibility.[5]

  • Detector Settings (ELSD):

    • Nebulizer Temperature: 40°C

    • Drift Tube Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 SLM

    • Rationale: These settings must be optimized for your specific instrument and mobile phase to ensure efficient nebulization and detection without evaporating the analyte.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (90:10 ACN/Water) to avoid peak distortion. Injecting samples dissolved in high-aqueous solutions can lead to poor peak shape.[4] If the sample is only soluble in water, keep the injection volume as small as possible (<2 µL).[4][23]

References

  • Alpert, A.J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • Striegel, A.M., et al. (2017). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC - NIH. [Link]

  • Lauber, M., et al. (2015). HILIC Separation of Carbohydrates using BEH Amide Particle Technology. Waters Corporation. [Link]

  • Cano, C.B., et al. (2001). Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design. ResearchGate. [Link]

  • Cano, C.B., et al. (2001). Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design. SciELO. [Link]

  • Cano, C.B., et al. (2001). Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design. SciSpace. [Link]

  • Böttcher, J., & Monks, K. HILIC - Sugars and fructooligosaccharide analysis. KNAUER. [Link]

  • Fu, Q., et al. (2013). Separation of carbohydrates using hydrophilic interaction liquid chromatography. ResearchGate. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • Jerkić, T., et al. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. PMC. [Link]

  • Chin, M., et al. (2017). Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. Bio-Rad. [Link]

  • Dashtdar, M. (2025). What is the best protocol for isolating oligosaccharides from plant extracts using TLC and column chromatography?. ResearchGate. [Link]

  • Shodex. (2017). A New HILIC Column for Saccharide Analysis. LCGC International. [Link]

  • Koel, M., et al. (2006). Practice and mechanism of HPLC oligosaccharide separation with a cyclodextrin bonded phase. PubMed. [Link]

  • Shimadzu. Detection Methods (1). Shimadzu. [Link]

  • McCalley, D.V. (2017). Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]

  • Ardianti, J.Z. HPLC Techniques for Carbohydrate Analysis. Scribd. [Link]

  • ACE. Column Equilibration in HILIC Mode. Advanced Chromatography Technologies. [Link]

  • De Pra, M. (2020). Column Equilibration in HILIC. Separation Science. [Link]

  • Dvořáčková, E., et al. (2014). Carbohydrate analysis: from sample preparation to HPLC on different stationary phases coupled with evaporative light-scattering detection. Journal of Separation Science. [Link]

  • Fu, Q., et al. (2013). Separation of carbohydrates using hydrophilic interaction liquid chromatography. PubMed. [Link]

  • Le, T.T., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. PubMed Central. [Link]

  • Chrom Tech, Inc. (2025). What Column Should I Use for Carbohydrate Analysis?. Chrom Tech. [Link]

  • Al-Busaidi, A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

  • SCION Instruments. (2021). Sample Preparation – Manual Solid Phase Extraction. SCION Instruments. [Link]

  • Wikipedia. Solid-phase extraction. Wikipedia. [Link]

  • J&K Scientific LLC. Solid Phase Extraction (SPE) Cartridge Columns for Analytical Lab. J&K Scientific. [Link]

  • Bill L. (2017). How to analyse UV inactive compound on HPLC using UV Detector?. ResearchGate. [Link]

  • Sharma, C. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?. ResearchGate. [Link]

  • Yang, Y., et al. (2020). Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry. PMC. [Link]

  • Beaudry, R.M., et al. (2021). Chromatographic preparation of food-grade prebiotic oligosaccharides with defined degree of polymerization. Beaudry Research Group. [Link]

  • Reddit User. (2024). Improving HILIC separation of monosaccharides. Reddit. [Link]

  • Singh, P., et al. (2025). Optimized Purification Processes for Isolation and Modification of Oligosaccharides from Rathi Cow's Milk. MDPI. [Link]

  • Klåvus, A., et al. (2019). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. PubMed. [Link]

  • Ibrahim, A., et al. (2021). Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma. PMC. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of Modern Analytical Approaches

In the intricate world of glycobiology, the precise structural elucidation of modified monosaccharides is paramount. METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE, a partially methylated deoxyhexose, represents a class of compounds that, while seemingly simple, presents unique analytical challenges.[1] Its characterization is crucial in various research contexts, from the study of bacterial cell walls to the development of novel therapeutics. This guide, written from the perspective of a seasoned application scientist, provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of this and similar molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.

Comparative Analysis of Ionization Techniques: A Three-Pronged Approach

The choice of ionization technique is perhaps the most critical decision in the mass spectrometric analysis of carbohydrates. Here, we compare the three most prevalent methods: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Parameter GC-MS (with EI) Electrospray Ionization (ESI) Matrix-Assisted Laser Desorption/Ionization (MALDI)
Sample State Volatile derivatives (e.g., PMAAs)Liquid solutionCo-crystallized with a matrix
Ionization Principle High-energy electron impactSoft ionization via charged dropletsSoft ionization via laser desorption from a matrix
Molecular Ion Often weak or absentAbundant [M+Na]+, [M+H]+, or [M+NH4]+Predominantly [M+Na]+
Fragmentation Extensive and reproducibleControllable via collision-induced dissociation (CID)In-source decay (ISD) or post-source decay (PSD)
Structural Information Linkage positions from fragmentation of PMAAs[2][3][4][5][6]Connectivity from MS/MSPrimarily molecular weight, some fragmentation
Sensitivity High (ng-pg range)High (fmol-amol range)[7]High (fmol-amol range)
Derivatization MandatoryOptional, but can enhance ionization[8]Optional, but can enhance ionization[9]
Key Advantage "Gold standard" for linkage analysisGentle ionization, suitable for complex mixtures and non-covalent interactions[10][11]High-throughput capabilities and tolerance to some buffers
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS analysis of partially methylated alditol acetates (PMAAs) is a cornerstone of carbohydrate structural analysis.[6] This technique excels in providing unambiguous linkage information. For METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE, this would involve hydrolysis, reduction, and acetylation to yield a volatile derivative. The strength of this method lies in the highly reproducible fragmentation patterns generated by electron ionization, which act as a "fingerprint" for specific linkage patterns.

Experimental Workflow for GC-MS Analysis of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE as a Partially Methylated Alditol Acetate (PMAA)

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Analyte METHYL 6-DEOXY-2-O- METHYL-A-D-GALACTOPYRANOSIDE Hydrolysis Acid Hydrolysis (e.g., 2M TFA) Analyte->Hydrolysis Cleave glycosidic bond Reduction Reduction (e.g., NaBD4) Hydrolysis->Reduction Form alditol Acetylation Acetylation (e.g., Acetic Anhydride) Reduction->Acetylation Derivatize free hydroxyls PMAA Partially Methylated Alditol Acetate (PMAA) Acetylation->PMAA GC Gas Chromatography (Separation) PMAA->GC MS Mass Spectrometry (EI, Detection) GC->MS Elution Data Data Analysis (Fragmentation Pattern) MS->Data Mass Spectrum

Caption: Workflow for PMAA derivatization and GC-MS analysis.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that allows for the analysis of intact, underivatized monosaccharides from solution.[10][11][12] For METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE, ESI would typically produce sodiated adducts, [M+Na]+, due to the high affinity of sodium ions for the oxygen atoms of the carbohydrate. The gentleness of ESI preserves the molecular ion, and fragmentation can be induced and controlled in the gas phase through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). This allows for systematic deconstruction of the molecule to infer its structure.

Experimental Protocol for ESI-MS/MS Analysis

  • Sample Preparation: Dissolve METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE in a suitable solvent system, such as methanol/water with the addition of a low concentration of sodium acetate (e.g., 1 mM) to promote the formation of sodiated adducts.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan mass spectrum to identify the [M+Na]+ ion of the analyte.

  • MS/MS Analysis: Select the [M+Na]+ ion as the precursor for collision-induced dissociation (CID). Systematically vary the collision energy to generate a comprehensive fragmentation spectrum.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is another soft ionization technique that is particularly well-suited for high-throughput analysis.[13][14] The analyte is co-crystallized with a matrix, and a laser is used to desorb and ionize the sample. Like ESI, MALDI typically produces sodiated adducts of carbohydrates. While MALDI is excellent for determining the molecular weight of carbohydrates, obtaining detailed structural information from fragmentation can be more challenging than with ESI-MS/MS. However, techniques like in-source decay (ISD) and post-source decay (PSD) can provide some fragmentation information.[15]

In-Depth Look at Derivatization Strategies

For GC-MS, derivatization is a necessity to ensure volatility. The conversion to a PMAA is the most common and informative approach for linkage analysis.[3][4][5] For ESI and MALDI, derivatization is optional but can be advantageous. Permethylation, for example, replaces all free hydroxyl groups with methyl ethers. This has two main benefits: it increases the hydrophobicity of the molecule, which can enhance its ionization efficiency, and it stabilizes labile groups.[8][9]

Anticipated Fragmentation Patterns of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Understanding the expected fragmentation is key to interpreting the mass spectra.

Under Electron Ionization (as a PMAA)

The fragmentation of the PMAA derivative of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE will be driven by cleavage of the carbon-carbon bonds of the alditol backbone. The resulting fragment ions are diagnostic of the original positions of the methyl and acetyl groups, and thus the linkage positions.

Predicted EI Fragmentation of the PMAA Derivative

EI_Fragmentation cluster_fragments Key Diagnostic Fragments PMAA [PMAA Structure] (Alditol with OMe at C2, OAc at C1, C3, C4, C5) F1 Fragment 1 (Cleavage between C2-C3) PMAA->F1 Primary Cleavage F2 Fragment 2 (Cleavage between C3-C4) PMAA->F2 Primary Cleavage F3 Fragment 3 (Cleavage between C4-C5) PMAA->F3 Primary Cleavage

Caption: Predicted EI fragmentation of the PMAA derivative.

Under ESI and MALDI (as [M+Na]+)

The fragmentation of the sodiated molecule will primarily involve glycosidic bond cleavages and cross-ring cleavages. The Domon-Costello nomenclature is used to describe these fragments.[8] We can anticipate the loss of the anomeric methyl group and subsequent losses of water and formaldehyde from the sugar ring.

Predicted ESI-MS/MS Fragmentation of [M+Na]+

ESI_Fragmentation cluster_fragments Major Fragmentation Pathways Parent [M+Na]+ B1 B1 ion (Loss of anomeric OCH3) Parent->B1 Glycosidic Cleavage Y1 Y1 ion (Loss of sugar ring) Parent->Y1 Glycosidic Cleavage CrossRing Cross-ring fragments (e.g., 0,2A ions) B1->CrossRing Further Fragmentation NeutralLoss Neutral Losses (H2O, CH2O) B1->NeutralLoss

Caption: Predicted ESI-MS/MS fragmentation pathways.

Data Interpretation and Troubleshooting

A common challenge in carbohydrate analysis is the presence of isomers, which have the same mass but different structures.[16][17] Differentiating isomers often requires careful analysis of fragmentation patterns and, in the case of GC-MS, chromatographic separation. Ion mobility-mass spectrometry (IM-MS) is an emerging technique that can separate isomers in the gas phase and provides an additional dimension of analytical information.[17]

Another potential pitfall is in-source fragmentation, where the analyte fragments in the ionization source before mass analysis. This can complicate the interpretation of the spectrum. Optimizing source conditions, such as using lower cone voltages in ESI, can help to minimize in-source fragmentation.

Conclusion and Recommendations

The optimal mass spectrometry technique for analyzing METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE depends on the specific research question:

  • For unambiguous determination of the methyl group position , GC-MS analysis of the PMAA derivative is the most robust method.

  • For rapid molecular weight determination and analysis of the intact molecule , ESI-MS and MALDI-MS are excellent choices.

  • For detailed structural elucidation of the intact molecule , ESI-MS/MS provides the most comprehensive fragmentation data.

By understanding the principles behind each of these techniques and the expected behavior of the analyte, researchers can confidently select and implement the most appropriate method for their needs, ensuring accurate and reliable characterization of this important class of methylated monosaccharides.

References

  • Quantifying Carbohydrate–Protein Interactions by Electrospray Ionization Mass Spectrometry Analysis. Biochemistry. [Link]

  • Rapid Resolution of Carbohydrate Isomers by Electrospray Ionization Ambient Pressure Ion Mobility Spectrometry-Time-Of-Flight Mass Spectrometry (ESI-APIMS-TOFMS). PubMed. [Link]

  • MALDI mass spectrometry in food carbohydrates analysis: A review of recent researches. Food Chemistry. [Link]

  • Analysis of carbohydrates by mass spectrometry. PubMed. [Link]

  • Resolving Structural Isomers of Monosaccharide Methyl Glycosides Using Drift Tube and Traveling Wave Ion Mobility Mass Spectrometry. PMC. [Link]

  • Quantifying carbohydrate-protein interactions by electrospray ionization mass spectrometry analysis. PubMed. [Link]

  • Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2003–2004. PMC. [Link]

  • Improved PMP derivatization method for analyzing monosaccharide composition. ResearchGate. [Link]

  • Monosaccharide permethylation products for gas chromatography - mass spectrometry: how reaction conditions can influence isomeric ratios. Canadian Science Publishing. [Link]

  • GC-MS chromatogram of the partially methylated alditol acetates (PMAAs)... ResearchGate. [Link]

  • Analysis of Synthetic Monodisperse Polysaccharides by Wide Mass Range Ultrahigh-Resolution MALDI Mass Spectrometry. PMC. [Link]

  • Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: rapid synthesis of partially O-methylated alditol acetate standards. SciELO. [Link]

  • Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch. PubMed. [Link]

  • Carbohydrate Analysis by Desorption Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. ACS Publications. [Link]

  • Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis. PMC. [Link]

  • Glycosyl-Linkage Analysis of Polysaccharides and Oligosaccharides. Complex Carbohydrate Research Center, University of Georgia. [Link]

  • Determination of Neutral Monosaccharides as Per-O-methylated Derivatives Directly from a Drop of Whole Blood by Gas Chromatography–Mass Spectrometry. ACS Publications. [Link]

  • Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation to Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. ACS Publications. [Link]

  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PMC. [Link]

  • Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. [Link]

  • MALDI-TOF MS Analysis of Native and Permethylated or Benzimidazole-Derivatized Polysaccharides. MDPI. [Link]

  • Carbohydrate - High-resolution mass spectrometry (MS) and high-performance liquid chromatography (HPLC). Wikipedia. [Link]

  • Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. ResearchGate. [Link]

  • A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS. PMC. [Link]

  • Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. PMC. [Link]

  • Differentiation of underivatized monosaccharides by atmospheric pressure chemical ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • The distinction of underivatized monosaccharides using electrospray ionization ion trap mass spectrometry. PubMed. [Link]

  • Differentiation of underivatized monosaccharides by atmospheric pressure chemical ionization quadrupole time-of-flight mass spectrometry. University of Tennessee, Knoxville. [Link]

  • Ion Chromatographic Analysis of Monosaccharides and Disaccharides in Raw Sugar. ResearchGate. [Link]

  • Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. MDPI. [Link]

  • Suggested MS/MS fragmentation patterns of M6 identified to be C21H23N5... ResearchGate. [Link]

  • Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside. SJZ Chem-Pharm Co., Ltd.. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI. [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Colorado Boulder. [Link]

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An In-Depth Comparative Analysis of METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE and its β-Anomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of glycobiology and carbohydrate chemistry, the subtle difference in the orientation of a single substituent can dramatically alter a molecule's biological activity and physicochemical properties. This guide provides a comprehensive comparison of METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE and its corresponding β-anomer. While direct comparative experimental data for these specific compounds is limited in publicly accessible literature, this document will leverage established principles of carbohydrate chemistry and data from closely related analogs to provide a robust framework for their evaluation. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of these anomers for their work.

Introduction to Anomeric Specificity

In cyclic monosaccharides, the anomeric carbon is the carbon atom that was part of the carbonyl group in the open-chain form. The formation of the cyclic hemiacetal or hemiketal creates a new stereocenter at this position, giving rise to two diastereomers known as anomers. These are designated as α (alpha) and β (beta) based on the stereochemical relationship between the anomeric substituent and a reference atom in the sugar ring. In the case of D-galactopyranosides, the α-anomer has the anomeric methoxy group in an axial orientation, while the β-anomer has it in an equatorial position. This seemingly minor structural variance has profound implications for molecular shape, stability, and interaction with biological systems.

G cluster_alpha METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE cluster_beta METHYL 6-DEOXY-2-O-METHYL-β-D-GALACTOPYRANOSIDE alpha_struct alpha_struct beta_struct beta_struct

Caption: Chemical structures of the α and β anomers.

Physicochemical Properties: A Comparative Overview

PropertyMETHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDEMETHYL 6-DEOXY-2-O-METHYL-β-D-GALACTOPYRANOSIDE (Predicted)Key Differences & Justification
Molecular Formula C₈H₁₆O₅C₈H₁₆O₅Identical, as they are isomers.
Molecular Weight 192.21 g/mol 192.21 g/mol Identical, as they are isomers.
Melting Point (°C) Data not availableData not availableGenerally, the more stable anomer has a higher melting point. The relative stability depends on the interplay of the anomeric and other steric effects.
Optical Rotation [α]D Data not availableData not availableAnomers have different optical rotations. For D-sugars, the α-anomer typically has a more positive rotation than the β-anomer.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.[1]Likely similar solubility in polar organic solvents.The equatorial methoxy group in the β-anomer might slightly increase its polarity and affinity for polar solvents compared to the axial group in the α-anomer.
Stability Data not availableData not availableThe anomeric effect generally stabilizes the axial anomer (α in this case). However, steric interactions can favor the equatorial anomer (β). The overall stability is a balance of these factors.

Synthesis of the α and β Anomers: A Methodological Approach

The synthesis of specific anomers of methyl glycosides is a well-established area of carbohydrate chemistry. The choice of reaction conditions and starting materials dictates the anomeric selectivity.

General Synthetic Strategy: Fischer Glycosidation

A common method for preparing methyl glycosides is the Fischer glycosidation, which involves reacting the unprotected sugar with methanol in the presence of an acid catalyst. This reaction typically yields a mixture of α and β anomers, which then need to be separated.

G Start 6-Deoxy-2-O-methyl-D-galactose Reagents Methanol (CH3OH) Acid Catalyst (e.g., HCl, H2SO4) Reaction Fischer Glycosidation Reagents->Reaction Mixture Anomeric Mixture (α and β anomers) Reaction->Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Mixture->Separation Alpha_Anomer METHYL 6-DEOXY-2-O-METHYL-α-D-GALACTOPYRANOSIDE Separation->Alpha_Anomer Beta_Anomer METHYL 6-DEOXY-2-O-METHYL-β-D-GALACTOPYRANOSIDE Separation->Beta_Anomer

Caption: General workflow for the synthesis and separation of anomeric methyl glycosides.

Experimental Protocol: Fischer Glycosidation of a Related Sugar

The following is a representative protocol for the synthesis of methyl galactopyranosides, which can be adapted for 6-deoxy-2-O-methyl-D-galactose.

Materials:

  • D-Galactose (or the appropriately modified starting sugar)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (or another acid catalyst)

  • Sodium Carbonate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Suspend D-galactose in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Neutralize the reaction with sodium carbonate and filter the mixture.

  • Concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Purify the anomeric mixture by silica gel column chromatography using an appropriate solvent system to separate the α and β anomers.

Causality behind Experimental Choices:

  • Anhydrous Methanol: The absence of water is critical to prevent the hydrolysis of the glycosidic bond and to drive the equilibrium towards product formation.

  • Acid Catalyst: The acid protonates the anomeric hydroxyl group, making it a good leaving group (water) and facilitating the nucleophilic attack by methanol.

  • Neutralization: Sodium carbonate is a weak base used to quench the strong acid catalyst, preventing degradation of the sugar products.

  • Chromatographic Separation: The different spatial arrangements of the anomers lead to slightly different polarities, allowing for their separation by chromatography.[2]

Experimental Differentiation of the Anomers

Distinguishing between the α and β anomers is crucial and can be definitively achieved using spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of organic molecules, including the stereochemistry at the anomeric center.

Key Differentiating Features in NMR:

  • ¹H NMR Chemical Shift of the Anomeric Proton (H-1): The chemical shift of the anomeric proton is highly sensitive to its axial or equatorial orientation. For most D-pyranosides, the axial proton of the α-anomer resonates at a lower field (higher ppm) than the equatorial proton of the β-anomer.[3]

  • ¹H-¹H Coupling Constant (³J(H-1, H-2)): The coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2) is diagnostic of their dihedral angle, as described by the Karplus equation. A large coupling constant (typically 7-10 Hz) indicates a trans-diaxial relationship, characteristic of the β-anomer. A smaller coupling constant (typically 2-4 Hz) indicates a cis (axial-equatorial or equatorial-axial) relationship, characteristic of the α-anomer.

  • ¹³C NMR Chemical Shift of the Anomeric Carbon (C-1): The anomeric carbon of the β-anomer is typically found at a lower field (higher ppm) than that of the α-anomer.

Illustrative NMR Data for a Related Compound (Methyl α-D-galactopyranoside):

  • ¹H NMR: The anomeric proton (H-1) would be expected to appear as a doublet with a small coupling constant (around 3-4 Hz).

  • ¹³C NMR: The anomeric carbon (C-1) signal would appear around 100 ppm.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration at all stereocenters.[4]

Methodology Overview:

  • Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the compound.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice are determined. This model is then refined to best fit the experimental data.

The resulting crystal structure will unequivocally show the axial or equatorial position of the anomeric methoxy group, thus confirming the α or β configuration.

G Start Purified Anomer NMR_Analysis NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Start->NMR_Analysis Xray_Analysis X-ray Crystallography Start->Xray_Analysis NMR_Data Chemical Shifts Coupling Constants NMR_Analysis->NMR_Data Xray_Data 3D Molecular Structure Xray_Analysis->Xray_Data Conclusion Unambiguous Anomeric Assignment NMR_Data->Conclusion Xray_Data->Conclusion

Sources

A Senior Application Scientist's Guide to Distinguishing METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE from its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of carbohydrate molecules is paramount. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, where even subtle variations, such as the position of a methyl group or the orientation of a glycosidic bond, can lead to vastly different physiological effects. This guide provides an in-depth technical comparison of analytical methodologies for distinguishing METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE from its challenging isomers. We will delve into the causality behind experimental choices and provide field-proven insights to ensure trustworthy and reproducible results.

The Challenge of Isomeric Similarity

METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE is a methylated monosaccharide with specific stereochemistry. Its isomers, which share the same chemical formula, present a significant analytical challenge due to their minimal structural differences. The primary isomers of concern are:

  • Positional Isomers: These isomers differ in the location of the O-methyl group on the galactopyranose ring. Key examples include methyl 6-deoxy-3-O-methyl-α-D-galactopyranoside and methyl 6-deoxy-4-O-methyl-α-D-galactopyranoside.

  • Anomers: These diastereomers differ in the configuration at the anomeric carbon (C1). The counterpart to our target α-anomer is methyl 6-deoxy-2-O-methyl-β-D-galactopyranoside.

The objective of this guide is to provide robust analytical strategies to unequivocally differentiate these closely related compounds.

Core Analytical Strategies: A Comparative Overview

Three principal techniques form the cornerstone of carbohydrate isomer analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chiral Chromatography. Each offers unique advantages and, when used in concert, provides a comprehensive structural picture.

Analytical TechniquePrinciple of DifferentiationKey AdvantagesLimitations
NMR Spectroscopy Differences in the local magnetic environment of atomic nuclei (¹H and ¹³C) lead to distinct chemical shifts and coupling constants. 2D NMR experiments reveal through-bond and through-space correlations.Provides detailed structural information, including anomeric configuration and methylation site, without the need for derivatization.Lower sensitivity compared to MS; complex spectra may require advanced 2D techniques for full interpretation.
Mass Spectrometry (MS) Isomers can be differentiated based on their unique fragmentation patterns upon ionization. Derivatization followed by Gas Chromatography (GC-MS) allows for separation based on volatility and subsequent mass analysis.High sensitivity and the ability to analyze complex mixtures when coupled with a separation technique like GC.May not distinguish all stereoisomers without derivatization; interpretation of fragmentation patterns can be complex.
Chiral Chromatography Differential interaction of enantiomers and diastereomers with a chiral stationary phase (CSP) leads to different retention times.Direct separation of anomers and other stereoisomers.Requires specialized and often expensive chiral columns; method development can be time-consuming.

Differentiating Positional Isomers: The Power of GC-MS and 2D NMR

Positional isomers, where the methyl group resides on a different hydroxyl group, can be effectively distinguished using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) of partially methylated alditol acetates (PMAAs) and 2D NMR spectroscopy.

Workflow for GC-MS Analysis of Partially Methylated Alditol Acetates (PMAA)

Caption: Workflow for the preparation and analysis of partially methylated alditol acetates (PMAA) by GC-MS.

Experimental Protocol: GC-MS Analysis of Partially Methylated Alditol Acetates (PMAA)

This protocol is a robust method for determining the linkage positions of monosaccharides by identifying which hydroxyl groups were originally unmethylated.[1]

  • Permethylation:

    • Dissolve the purified monosaccharide isomer (approx. 100 µg) in dry dimethyl sulfoxide (DMSO).

    • Add a strong base, such as sodium hydroxide in DMSO, to deprotonate the free hydroxyl groups.

    • Add methyl iodide (CH₃I) to methylate all free hydroxyls. The reaction is typically rapid.[2]

    • Quench the reaction and extract the permethylated product.

  • Hydrolysis:

    • Hydrolyze the permethylated sugar to its constituent partially methylated monosaccharides using an acid such as 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

    • Remove the acid by evaporation under a stream of nitrogen.

  • Reduction:

    • Reduce the partially methylated monosaccharides to their corresponding alditols using sodium borodeuteride (NaBD₄). The use of deuterium labels the C1 position, which aids in mass spectral interpretation.

    • Neutralize the reaction with acetic acid.

  • Acetylation:

    • Acetylate the newly formed hydroxyl groups (from the original glycosidic linkage and the ring opening) using acetic anhydride with a catalyst such as pyridine or 1-methylimidazole.

  • GC-MS Analysis:

    • Dissolve the resulting partially methylated alditol acetates (PMAAs) in a suitable solvent (e.g., acetone or dichloromethane).

    • Inject the sample into a GC-MS system equipped with a capillary column suitable for separating sugar derivatives (e.g., a medium polarity column like SP-2380).[3]

    • The PMAAs are identified by their characteristic retention times and electron ionization (EI) mass spectra. The fragmentation patterns reveal the positions of the methyl and acetyl groups, thus indicating the original methylation site.

Causality in PMAA Analysis: The logic behind this multi-step process is to create volatile derivatives where the original methylation site is distinguishable. Permethylation protects all free hydroxyls. Hydrolysis breaks the glycosidic bond, and reduction converts the resulting aldehyde to a primary alcohol, preventing ring formation in the GC. Acetylation then "caps" the hydroxyls that were involved in linkages, making them identifiable by their mass contribution in the MS fragmentation.

Distinguishing Positional Isomers by GC-MS Fragmentation

The fragmentation of PMAAs in the mass spectrometer follows predictable pathways, primarily cleaving between carbon atoms. The resulting fragments are diagnostic for the positions of the methyl and acetyl groups.

IsomerExpected PMAAKey Mass Fragments (m/z)
Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside 1,3,4,5-tetra-O-acetyl-2-O-methyl-6-deoxy-galactitolFragments indicating an O-methyl group at C2 and O-acetyl groups at C1, C3, C4, and C5.
Methyl 6-deoxy-3-O-methyl-α-D-galactopyranoside 1,2,4,5-tetra-O-acetyl-3-O-methyl-6-deoxy-galactitolFragments indicating an O-methyl group at C3 and O-acetyl groups at C1, C2, C4, and C5.
Methyl 6-deoxy-4-O-methyl-α-D-galactopyranoside 1,2,3,5-tetra-O-acetyl-4-O-methyl-6-deoxy-galactitolFragments indicating an O-methyl group at C4 and O-acetyl groups at C1, C2, C3, and C5.

Note: Specific fragment m/z values depend on the cleavage patterns, which are well-documented for PMAAs.[3][4]

Confirming Methylation Position with 2D NMR

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a powerful 2D NMR technique that shows correlations between protons and carbons that are two or three bonds apart. This is ideal for pinpointing the location of a methyl group.[5]

  • Experimental Insight: In an HMBC spectrum, a correlation will be observed between the protons of the O-methyl group (a singlet around 3.4-3.6 ppm) and the carbon to which it is attached.

    • For METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE , a cross-peak will appear between the O-methyl protons and the C2 carbon of the galactose ring.

    • For the 3-O-methyl isomer , this correlation will be to C3.

    • For the 4-O-methyl isomer , the correlation will be to C4.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used in conjunction with HMBC to first assign the protonated carbons of the sugar ring.[6]

Differentiating Anomers: A Task for NMR and Chiral HPLC

Anomers, which differ only in the stereochemistry at the C1 carbon, are diastereomers and thus have different physical properties, although these differences can be slight. NMR spectroscopy and chiral HPLC are the most effective techniques for their differentiation.

Distinguishing Anomers by ¹H NMR Spectroscopy

The anomeric proton (H1) is highly sensitive to its stereochemical environment. Its chemical shift and its coupling constant to the adjacent proton (H2) are diagnostic of the anomeric configuration (α or β).

  • Chemical Shift: Generally, the anomeric proton of an α-anomer resonates at a lower field (higher ppm) than the corresponding β-anomer.[7]

  • Coupling Constant (³JH1,H2): The magnitude of the scalar coupling constant between H1 and H2 is governed by the Karplus relationship, which depends on the dihedral angle between these two protons.

    • In methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside , the relationship between H1 and H2 is gauche, resulting in a small coupling constant, typically around 3-4 Hz .

    • In the β-anomer , H1 and H2 are in a trans-diaxial orientation, leading to a much larger coupling constant, typically around 8-9 Hz .

Confirming Anomeric Configuration with 2D NOESY/ROESY NMR

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is observed between protons that are close to each other in space (typically < 5 Å), regardless of their through-bond connectivity. This is a definitive method for anomeric assignment.[3]

  • For α-anomers: The anomeric proton (H1) is in a 1,3-diaxial relationship with the protons on C3 (H3) and C5 (H5). Therefore, in a NOESY or ROESY spectrum, cross-peaks will be observed between H1 and H3, and between H1 and H5.

  • For β-anomers: The anomeric proton is equatorial and is not in close spatial proximity to H3 or H5. Instead, it will show NOE correlations to other protons on the same face of the ring, such as H2 and the aglycone (the methyl group).

Caption: Diagnostic NOE correlations for α and β anomers.

Experimental Protocol: Chiral HPLC for Anomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) can physically separate anomers, allowing for their individual collection and characterization. Polysaccharide-based chiral stationary phases are often effective for separating carbohydrate isomers.[8][9]

  • Column Selection: A chiral column with a polysaccharide-based stationary phase, such as a Chiralpak® or Chiralcel® column, is a good starting point. The selection is often empirical, but columns based on amylose or cellulose derivatives are known to be effective for monosaccharides.[9][10]

  • Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. The ratio of these solvents is optimized to achieve the best separation.

  • Method Development:

    • Start with an isocratic elution (e.g., 90:10 hexane:isopropanol) at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Monitor the elution profile using a refractive index (RI) detector or an evaporative light scattering detector (ELSD), as simple sugars lack a UV chromophore.

    • If co-elution occurs, systematically vary the ratio of the mobile phase components and try different alcohol modifiers to improve resolution.

    • Temperature can also be a critical parameter to optimize for chiral separations.

Causality in Chiral Separation: The separation occurs because the two anomers, being diastereomers, form transient diastereomeric complexes with the chiral stationary phase that have different stabilities. One anomer will interact more strongly with the CSP and will therefore be retained longer on the column, resulting in separation.

Conclusion

Distinguishing METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE from its positional and anomeric isomers requires a multi-faceted analytical approach. GC-MS of PMAA derivatives provides a robust method for determining the site of methylation, while 2D NMR, particularly HMBC, offers a non-destructive confirmation of the methyl group's position. For anomeric differentiation, ¹H NMR provides a rapid diagnostic based on the chemical shift and coupling constant of the anomeric proton, with 2D NOESY/ROESY offering definitive proof through spatial correlations. Chiral HPLC serves as a powerful tool for the physical separation of anomers. By understanding the principles behind these techniques and applying them systematically, researchers can confidently and accurately characterize these challenging but biologically significant molecules.

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  • Fan, G.-J. (2019). What do the special correlations in HMBC 2D NMR? ResearchGate. [Link]

  • Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed. [Link]

  • Jarver, P., & Widmalm, G. (2021). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 125(44), 12297–12307. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Complex Carbohydrate Research Center. (n.d.). Routine Services. University of Georgia. [Link]

  • CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. (2020, September 18). YouTube. [Link]

  • Gübitz, G., & Schmid, M. G. (Eds.). (2004). Chiral Separations: Methods and Protocols. Humana Press. [Link]

  • PubChem. (n.d.). Methyl 6-Deoxy-1-Seleno-Alpha-L-Galactopyranoside. National Center for Biotechnology Information. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Meredith, R., et al. (2024). Methyl α-D-galactopyranosyl-(1→3)-β-D-galactopyranoside and methyl β-D-galactopyranosyl-(1→3)-β-D-galactopyranoside: glycosidic linkage conformation determined by MA'AT analysis. Curate ND. [Link]

  • Chemistry LibreTexts. (2023). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • SpectraBase. (n.d.). Methyl β-D-galactopyranoside. [Link]

  • NIST. (n.d.). α-D-Galactopyranoside, methyl. In NIST Chemistry WebBook. [Link]

Sources

Comparative Guide: Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside vs. Methyl α-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside (hereafter referred to as Me-2-OMe-D-Fuc ) versus its parent scaffold, Methyl α-D-galactopyranoside (Me-Gal).

Executive Summary & Structural Logic

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is a synthetic glycomimetic derived from the D-galactose scaffold. It represents a "double-modified" probe designed to interrogate the binding pockets of galactose-specific lectins (e.g., Pseudomonas LecA, Galectins) and to mimic specific bacterial O-antigens (e.g., Rhizobium, Pseudomonas).

  • Parent Molecule: Methyl α-D-galactopyranoside (Me-Gal) . The standard reference ligand for α-galactose binding proteins.

  • The Derivative (Me-2-OMe-D-Fuc): Contains two critical modifications:

    • 6-Deoxygenation (C6-OH → C6-H): Converts the Galactose core to D-Fucose . This removes the C6 hydroxyl group, increasing hydrophobicity and eliminating H-bond donor/acceptor capability at the C6 position.

    • 2-O-Methylation (C2-OH → C2-OMe): Caps the C2 hydroxyl. This introduces steric bulk and eliminates the H-bond donor capability of OH-2, a critical residue for many lectin-sugar interactions.

Structural Comparison

Figure 1: Structural divergence highlighting the functional group transformations between the parent sugar and the double-modified derivative.

Biological Activity Profile

A. Lectin Binding Specificity (LecA Focus)

The primary biological utility of Me-2-OMe-D-Fuc is mapping the "tolerance" of carbohydrate recognition domains (CRDs). A prime example is LecA (PA-IL) from Pseudomonas aeruginosa, a virulence factor that binds host galactose.[1][2]

FeatureMethyl α-D-Gal (Parent)Me-2-OMe-D-Fuc (Derivative)Mechanistic Implication
LecA Affinity (

)
High (~20-30 µM) Negligible / Non-Binder LecA coordinates Ca²⁺ via OH-3 and OH-4. However, OH-2 is critical for a water-mediated H-bond network. Methylation at O-2 typically abolishes binding.
Hydrophobicity Low (LogP < -2)Moderate (LogP ~ -0.5)The derivative can penetrate hydrophobic pockets in other receptors (e.g., antibodies) but fails to bind hydrophilic lectin sites.
LecB Binding No BindingNo BindingNote: LecB binds L-Fucose . The derivative is D-Fucose based; thus, it does not cross-react with L-fucose lectins.
B. Antigenic Mimicry & Serotyping

While Me-2-OMe-D-Fuc often fails to bind host lectins (like Galectins), it is a potent hapten for specific bacterial antibodies.

  • Bacterial Context: 2-O-methylated and 6-deoxy sugars are hallmarks of bacterial O-antigens (e.g., Pseudomonas, Mycobacterium, Rhizobium).

  • Activity: The derivative acts as a specific antigen in competitive ELISA to detect antibodies raised against these bacterial strains. It differentiates between antibodies recognizing the "core" sugar vs. those requiring the specific methylation pattern.

C. Metabolic Stability
  • Glycosidase Resistance: The parent Me-Gal is hydrolyzed by α-galactosidase .

  • Resistance Mechanism: Me-2-OMe-D-Fuc is completely resistant to α-galactosidase hydrolysis due to:

    • Steric Hindrance: The 2-OMe group prevents the enzyme from accessing the glycosidic bond.

    • Electronic Effect: The 6-deoxy modification alters the transition state energy required for hydrolysis.

Experimental Protocols

Protocol A: Competitive Inhibition ELISA (Lectin Profiling)

Objective: Determine if the 2-OMe/6-deoxy modifications disrupt lectin binding relative to the parent.

  • Coat Plate: Immobilize Polyacrylamide-Galactose (PAA-Gal) conjugate (1 µg/mL) on a 96-well microtiter plate. Incubate overnight at 4°C.

  • Block: Wash 3x with PBS-T (0.05% Tween-20). Block with 3% BSA in PBS for 1h at RT.

  • Prepare Inhibitors:

    • Prepare serial dilutions (0.1 µM to 10 mM) of Me-Gal (Control) and Me-2-OMe-D-Fuc (Test).

    • Mix inhibitors with biotinylated Lectin (e.g., LecA-Biotin , 0.5 µg/mL).

  • Incubation: Add the Inhibitor-Lectin mix to the wells. Incubate for 1h at RT.

    • Causality: If the test molecule binds the lectin, it will prevent the lectin from binding the PAA-Gal on the plate.

  • Detection: Wash 3x. Add Streptavidin-HRP (1:5000). Incubate 30 min. Wash 3x. Develop with TMB substrate.

  • Analysis: Plot OD450 vs. Log[Inhibitor]. Calculate IC₅₀.

    • Expected Result: Me-Gal IC₅₀ ≈ 30 µM. Me-2-OMe-D-Fuc IC₅₀ > 10 mM (Loss of binding).

Protocol B: Metabolic Stability Assay (NMR)

Objective: Verify resistance to hydrolysis by α-galactosidase.

  • Substrate Prep: Dissolve 5 mg of Me-2-OMe-D-Fuc in 500 µL deuterated phosphate buffer (pH 6.5).

  • Enzyme Addition: Add 5 units of Green Coffee Bean α-Galactosidase .

  • Monitoring: Acquire ¹H-NMR spectra at t=0, 1h, 6h, and 24h.

    • Marker: Monitor the anomeric proton (H-1) signal.

    • Hydrolysis: A shift in H-1 chemical shift indicates cleavage (release of free sugar).

    • Result: Me-Gal will show complete hydrolysis. Me-2-OMe-D-Fuc will show 0% change , confirming stability.

Mechanism of Action Visualization

The following diagram illustrates why the derivative fails to bind standard Gal-lectins (like LecA) but serves as a stable probe.

BindingMechanism cluster_stability Metabolic Fate Lectin Lectin Binding Pocket (e.g., LecA) Parent Parent: Me-Gal (OH-2 Donor, OH-6 H-bond) Lectin->Parent Recognizes Deriv Derivative: Me-2-OMe-D-Fuc (OMe-2 Steric, H-6 Hydrophobic) Lectin->Deriv Rejects Interaction1 High Affinity Complex (Ca2+ Coordination + H-Bonds) Parent->Interaction1 Forms Enzyme α-Galactosidase Parent->Enzyme Hydrolyzed Interaction2 No Binding / Steric Clash (Loss of OH-2 Donor) Deriv->Interaction2 Causes Deriv->Enzyme Resistant

Figure 2: Mechanistic pathway comparing lectin recognition and enzymatic stability.

References

  • Blanchard, B., et al. (2014).[3] "Secondary sugar binding site identified for LecA lectin from Pseudomonas aeruginosa." Proteins: Structure, Function, and Bioinformatics. Link

  • Winssinger, N., et al. (2021). "The assessment of Pseudomonas aeruginosa lectin LecA binding characteristics of divalent galactosides." Glycobiology. Link

  • MedChemExpress. "Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside Product Information." Link

  • Tytgat, H.L.P., & Lebeer, S. (2014). "The Sweet Tooth of Bacteria: Common Themes in Bacterial Glycoconjugates." Microbiology and Molecular Biology Reviews. Link

  • PubChem. "2-Deoxy-D-galactose (D-Fucose) Compound Summary." Link

Sources

comparative NMR study of deoxy- vs hydroxylated galactosides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative NMR Study of Deoxy- vs. Hydroxylated Galactosides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

In the development of glycomimetics and carbohydrate-based therapeutics, deoxy-sugars are pivotal. Replacing a hydroxyl group (-OH) with a hydrogen atom (-H) significantly alters the metabolic stability of the molecule (preventing hydrolysis or phosphorylation) and modifies its lipophilicity. However, this modification drastically changes the NMR spectral signature.

This guide provides a technical comparison between D-Galactose (hydroxylated) and its 2-, 3-, 4-, and 6-deoxy analogs . It focuses on the causal relationship between deoxygenation and spectral parameters (Chemical Shift Perturbation and Coupling Constants), enabling researchers to rapidly validate synthetic outcomes.

Critical Scientific Insight: The "4-Deoxy" Convergence

Before analyzing the data, researchers must recognize a stereochemical convergence. D-Galactose and D-Glucose differ only at C4 (C4-epimers).

  • Galactose: C4-OH is axial.

  • Glucose: C4-OH is equatorial.

  • 4-Deoxy: Replacing the C4-OH with H in either sugar results in a methylene group (-CH₂-) at C4. Consequently, 4-deoxy-D-galactose is chemically identical to 4-deoxy-D-glucose. The distinction vanishes upon deoxygenation at this stereocenter.

Mechanistic Framework: Impact of Deoxygenation

Electronic Effects (Shielding/Deshielding)

Hydroxyl groups are strong electron-withdrawing groups (EWGs). Their removal causes significant upfield shifts (shielding) for the protons attached to the same carbon (geminal effect) and, to a lesser extent, vicinal protons.

  • Hydroxylated (CH-OH):

    
     3.5 – 4.2 ppm; 
    
    
    
    68 – 75 ppm.
  • Deoxygenated (CH₂):

    
     1.5 – 2.4 ppm; 
    
    
    
    30 – 40 ppm.
Conformational & Multiplicity Changes

Deoxygenation introduces a methylene group, converting a methine (CH) into a methylene (CH₂). This has two profound NMR consequences:

  • Multiplicity: The signal splits into two diastereotopic protons (H

    
     and H
    
    
    
    ) with large geminal coupling (
    
    
    to
    
    
    Hz).
  • Vicinal Coupling (

    
    ):  The Karplus relationship dictates that the new protons will couple with neighbors. For Galactose, the loss of the C4-OH (axial) removes the characteristic small 
    
    
    
    and
    
    
    couplings, often "unlocking" the ring flexibility.

Comparative Data Analysis

The following table synthesizes chemical shift trends (


, ppm) and key coupling constants (

, Hz) for

-D-galactopyranose and its deoxy analogs in D₂O.
Table 1: Comparative NMR Parameters (500+ MHz, D₂O)
Parameter

-D-Galactose
(Parent)
2-Deoxy-D-Gal 3-Deoxy-D-Gal 4-Deoxy-D-Gal (≡ 4-Deoxy-Glc)6-Deoxy-D-Gal (D-Fucose)
H1 (

)
5.27 (d) 5.41 (d) ~5.25 (d)~5.28 (d)5.20 (d)

(Hz)
3.8 (eq-ax)~3.53.63.83.8
H2 (

)
3.78 (dd)1.8 - 2.1 (m) 3.853.553.75
H3 (

)
3.98 (dd)4.051.7 - 2.0 (m) 3.903.85
H4 (

)
3.92 (bd)3.903.801.4 - 1.9 (m) 3.65
H5 (

)
4.0 - 4.24.154.103.854.25 (q)
H6 (

)
3.75 (m)3.753.753.701.18 (d)
C1 (

)
93.691.593.094.093.5
Deoxy C (

)
N/A33.5 (CH₂) 31.3 - 33.0 (CH₂) 34.2 (CH₂) 16.5 (CH₃)
Key Diagnostic

Hz (small)
H2a/H2b MethyleneH3a/H3b MethyleneH4a/H4b MethyleneMethyl doublet

Note: "m" denotes multiplet due to complex overlap or strong coupling. "bd" denotes broad doublet. Values are approximate and pH/concentration dependent.

Experimental Protocol: Self-Validating Workflow

To distinguish these analogs definitively, use the following protocol. This workflow relies on Multiplicity-Edited HSQC as the primary filter.

Step 1: Sample Preparation
  • Solvent: D₂O (99.9%) is standard. For hydroxyl proton observation (rarely needed for deoxy ID), use DMSO-

    
     or H₂O/D₂O (90:10) with water suppression.
    
  • Standard: Add 0.05% TSP (trimethylsilylpropanoic acid) for internal referencing (

    
    ).
    
  • Equilibration: Allow mutarotation to reach equilibrium (approx. 2-4 hours) to observe both

    
     and 
    
    
    
    anomers, or scan immediately to see the pure anomer if freshly dissolved.
Step 2: Acquisition Strategy
  • 1D Proton: Run with 64 scans. Look for the "Deoxy Zone" (1.2 – 2.5 ppm).

    • Checkpoint: If signals exist at 1.2 ppm (d), it is 6-deoxy . If multiplets exist at 1.5–2.4 ppm, it is a ring deoxygenation (2, 3, or 4).

  • Multiplicity-Edited HSQC (The Gold Standard):

    • Configure the pulse sequence (e.g., hsqcedetgpsisp2.3) to phase CH and CH₃ positive (red) and CH₂ negative (blue) .

    • Validation:

      • 2-Deoxy: Negative peak at

        
         ~33 ppm, correlates to H1.
        
      • 3-Deoxy: Negative peak at

        
         ~32 ppm.
        
      • 4-Deoxy: Negative peak at

        
         ~34 ppm.
        
      • 6-Deoxy: Positive peak at

        
         ~16 ppm (Methyl).
        
  • 1D TOCSY (Selective):

    • Irradiate H1.

    • Galactose: Magnetization stops at H4 (small

      
      ).
      
    • 2-Deoxy: Magnetization transfers easily through the CH₂ system.

Diagnostic Logic & Visualization

The following diagram illustrates the decision logic for assigning a specific deoxy-galactoside derivative based on spectral features.

DeoxyAssignment Start Start: Acquire 1H NMR & Edited-HSQC CheckMethyl Check 1.1 - 1.3 ppm region Start->CheckMethyl IsMethyl Doublet at ~1.2 ppm? HSQC: Positive (CH3) CheckMethyl->IsMethyl Yes CheckMethylene Check 1.5 - 2.4 ppm region HSQC: Negative (CH2) CheckMethyl->CheckMethylene No Result6 6-Deoxy-Galactose (Fucose derivative) IsMethyl->Result6 AnalyzeCOSY Analyze COSY/TOCSY from Anomeric H1 CheckMethylene->AnalyzeCOSY Signals Present Result2 2-Deoxy-Galactose (H1 couples to CH2) AnalyzeCOSY->Result2 Strong correlation H1 to CH2 Result3 3-Deoxy-Galactose (H1 -> H2 -> CH2) AnalyzeCOSY->Result3 Correlation H1->H2 then to CH2 Result4 4-Deoxy-Galactose (Identical to 4-Deoxy-Glucose) AnalyzeCOSY->Result4 Remote CH2 (Weak/No H1 correlation)

Caption: Logic flow for the structural assignment of deoxy-galactosides using 1D and 2D NMR data.

References

  • Roslund, M. U., et al. (2008).[1] "Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides." Carbohydrate Research. Link

  • Clement, M. J., et al. (2024). "Borylated Monosaccharide 3-Boronic-3-deoxy-d-galactose: Detailed NMR Spectroscopic Characterisation." Int. J. Mol. Sci.Link

  • Kato, A., et al. (1999). "3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract." Current Eye Research. Link

  • Reich, H. J. "Structure Determination Using Spectroscopic Methods: Carbohydrate NMR Data." University of Wisconsin-Madison.[2] Link

Sources

A Senior Application Scientist's Guide to the Validation of Carbohydrate Structures Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the structural validation of carbohydrates is a critical yet formidable challenge. The immense structural diversity of glycans, arising from their varied monosaccharide composition, linkage isomers, and branching patterns, necessitates powerful analytical techniques.[1][2] Mass spectrometry (MS) has emerged as an indispensable and powerful tool in glycomics, offering unparalleled sensitivity and structural insight.[3][4]

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the structural validation of carbohydrates. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative sources.

The Core Challenge: Glycan Heterogeneity

Unlike proteins and nucleic acids, glycans are not synthesized from a template.[4] This results in a heterogeneous population of structures on glycoproteins, where even a single glycosylation site can be occupied by a variety of different glycans.[5] This microheterogeneity is functionally significant, influencing protein stability, cell signaling, and immune response.[5] Altered glycosylation is a known hallmark of various diseases, including cancer, making its detailed characterization crucial for biomarker discovery and therapeutic development.[6][7] The primary analytical hurdle is, therefore, to separate and unambiguously identify these closely related isomeric structures.[7]

Pillar 1: Ionization - Getting Glycans into the Gas Phase

The first step in any mass spectrometry experiment is the ionization of the analyte. For carbohydrates, two soft ionization techniques dominate the field: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[2][8]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): In this technique, the glycan sample is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the sample, typically generating singly charged ions ([M+Na]⁺).[9] MALDI-MS is prized for its speed, high-throughput capability, and tolerance to buffers and salts, making it excellent for rapid screening of large numbers of samples.[6][10] However, it can struggle with detecting minor glycan species and generally cannot distinguish between isomers without prior separation.[6]

  • Electrospray Ionization (ESI): ESI generates ions directly from a liquid phase. A high voltage is applied to a liquid stream containing the analyte, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI often produces multiply charged ions, which is advantageous for analyzing large molecules on instruments with a limited m/z range.[8] Its key strength lies in its seamless compatibility with liquid chromatography (LC), enabling the separation of complex mixtures and isomers before MS analysis.[6][8] This coupling enhances sensitivity and allows for detailed structural characterization.[6]

FeatureMALDI-MSESI-MS
Principle Laser-induced desorption/ionization from a solid matrixIonization from a liquid spray in a strong electric field
Typical Ions Singly charged ions (e.g., [M+Na]⁺)Singly or multiply charged ions
Sample Throughput High; suitable for automated screening of 96- or 384-well plates[10]Lower; dependent on chromatography run time
Coupling to LC Possible (offline) but less commonStandard; enables LC-MS and LC-MS/MS workflows[8]
Isomer Separation Not possible without prior separationExcellent when coupled with LC[6]
Salt Tolerance HighLow; requires clean samples
Primary Application Rapid profiling, high-throughput screening[6]Detailed structural characterization, isomer analysis, glycopeptides[6]

Pillar 2: Tandem Mass Spectrometry (MS/MS) - Deconstructing the Structure

To move beyond simply determining the mass (and thus the composition) of a glycan, tandem mass spectrometry (MS/MS or MSⁿ) is employed. In this process, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a fingerprint that reveals the sequence and branching of the monosaccharide units.[4] The choice of fragmentation method is critical as it determines the type of structural information obtained.

Workflow for Glycan Structural Elucidation

The general workflow involves multiple stages, from sample preparation to data interpretation, often requiring specialized software to handle the complex datasets.[11][12]

Glycan MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein Glycoprotein Sample Release Glycan Release (e.g., PNGase F) Protein->Release Deriv Derivatization (e.g., Permethylation) Release->Deriv LC LC Separation (HILIC or PGC) Deriv->LC MS1 MS Scan (Precursor Mass) LC->MS1 MS2 MS/MS Fragmentation (CID, HCD, ETD) MS1->MS2 Software Data Analysis Software (e.g., SimGlycan, GlycoWorkbench) MS2->Software Structure Structure Elucidation Software->Structure

Caption: A generalized workflow for mass spectrometry-based glycan analysis.

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common fragmentation methods.[13] Precursor ions are accelerated and collided with a neutral gas (like nitrogen or argon), causing them to fragment. CID/HCD primarily cleaves the weakest bonds, which are the glycosidic linkages between sugar residues.[13] This generates characteristic B- and Y-type fragment ions, which are invaluable for determining the monosaccharide sequence.[14] HCD, available on Orbitrap instruments, provides higher energy fragmentation, which can also induce cross-ring cleavages (A- and X-type ions) that help in linkage analysis.[15][16]

  • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique, meaning it doesn't rely on vibrational energy from collisions. Instead, it involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone in glycopeptides (producing c- and z-type ions) while leaving the fragile glycan structure and other post-translational modifications intact.[13][15] This makes ETD exceptionally useful for pinpointing the exact site of glycosylation on a protein, a task that is difficult with CID/HCD alone.[13]

Fragmentation MethodPrimary CleavageKey Fragment IonsPrimary Application
CID Glycosidic bondsB- and Y-ionsGlycan sequencing[14]
HCD Glycosidic and cross-ring bondsB-, Y-, and some A-, X-ionsGlycan sequencing and linkage information[13][17]
ETD Peptide backbone (in glycopeptides)c- and z-ionsGlycosylation site localization, analysis of labile modifications[13]

Pillar 3: Separation - Resolving the Isomers

Mass spectrometry alone cannot distinguish between isomers, which have identical masses but different structures.[4] Therefore, coupling MS with a separation technique is essential for comprehensive glycan validation.[4][5] Liquid chromatography (LC) is the gold standard for this purpose.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a widely used technique that separates glycans based on their hydrophilicity (polarity).[18] Smaller, more polar glycans are retained longer on the column. HILIC provides good separation based on the size and composition of the glycan.[18]

  • Porous Graphitized Carbon (PGC): PGC chromatography offers a unique separation mechanism based on shape and dispersive interactions.[19][20] It has an exceptional ability to resolve structurally similar glycans, including positional and linkage isomers that are often inseparable by HILIC.[19][20] PGC is considered one of the most powerful methods for the global analysis of glycans in complex samples.[21][22]

  • Ion Mobility Spectrometry (IMS): A more recent and powerful addition to the analytical toolbox is ion mobility spectrometry (IMS), which separates ions in the gas phase based on their size, shape, and charge.[23][24] When coupled with MS (IM-MS), it provides an additional dimension of separation in milliseconds, allowing for the distinction of isomers that may even co-elute during chromatography.[23][25]

Separation Workflow cluster_separation Separation Dimensions LC Liquid Chromatography (Time-based separation) IMS Ion Mobility (Shape-based separation) LC->IMS MS Mass Spectrometry (Mass-based detection) IMS->MS

Sources

reactivity comparison between deoxy sugars and parent sugars.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reactivity profiles of deoxy sugars (specifically 2-deoxy-D-ribose and 2-deoxy-D-glucose) versus their parent hydroxylated counterparts (D-ribose and D-glucose).[1][2]

For researchers in carbohydrate chemistry and drug discovery, the "deoxy" modification is not merely a structural deletion; it radically alters the electronic landscape of the pyranose/furanose ring. This results in hyper-reactivity in glycosylation donors, accelerated acid hydrolysis rates, and distinct Maillard browning kinetics. This guide details these mechanistic divergences and provides validated protocols for assessing them.

Mechanistic Fundamentals: The "Deoxy" Effect

The removal of a hydroxyl group (-OH) and replacement with a hydrogen (-H) introduces two primary physicochemical changes that drive reactivity differences:

Electronic Effects (Inductive Stabilization)

In parent sugars, the C2-OH group is electron-withdrawing (electronegative oxygen). This destabilizes the formation of the oxocarbenium ion intermediate at C1 during glycosidic cleavage or formation.

  • Parent Sugars: Slower formation of oxocarbenium ions due to inductive destabilization.

  • Deoxy Sugars: The C2-H is electronically neutral. The oxocarbenium ion is significantly more stable (lower energy transition state), leading to faster generation of reactive intermediates.

Steric and Conformational Flexibility

The -OH group is bulky and solvated. Its removal reduces steric hindrance, allowing 2-deoxy sugars to adopt conformations (e.g., twist-boats) that are energetically unfavorable for parent sugars. This increased flexibility often lowers the activation energy for hydrolysis and condensation reactions.

Chemical Synthesis & Glycosylation

The synthesis of 2-deoxy glycosides is widely considered one of the most challenging problems in carbohydrate chemistry, often referred to as the "2-Deoxy Problem."[3][4]

Stereocontrol and Neighboring Group Participation (NGP)

The most critical operational difference is the lack of Neighboring Group Participation (NGP) in deoxy sugars.

  • Parent Sugars (e.g., Glucose): A protecting group (ester/acetate) at C2 can attack the oxocarbenium ion from the bottom face, forming an acyloxonium ion. This blocks one face, forcing the nucleophile to attack from the opposite side, reliably yielding 1,2-trans (β) glycosides.

  • Deoxy Sugars: Lacking a C2 functional group, there is no NGP. The oxocarbenium ion is open to attack from both faces, typically resulting in an approximate 1:1 mixture of

    
     and 
    
    
    
    anomers unless specialized chiral auxiliaries or conformational constraints are used.
Reactivity Comparison Table
FeatureParent Sugar (e.g., 2-O-Acetyl-Glucose)Deoxy Sugar (e.g., 2-Deoxy-Glucose)
Donor Reactivity Moderate (Disarmed by C2-ester)High / "Explosive" (Armed)
Intermediate Acyloxonium Ion (Stabilized)Oxocarbenium Ion (Short-lived)
Stereoselectivity High (1,2-trans /

-selective)
Low (Mixture of

/

)
Side Reactions Minimal (Orthoester formation)High (Elimination to glycals)
Visualization: The NGP Mechanism vs. The Deoxy Pathway

GlycosylationMechanism cluster_Parent Parent Sugar (With C2-OAc) cluster_Deoxy 2-Deoxy Sugar (C2-H) P_Start Donor (C2-OAc) P_Inter Acyloxonium Ion (Face Blocked) P_Start->P_Inter Activation P_Prod Beta-Glycoside (1,2-trans) P_Inter->P_Prod Stereocontrolled Attack D_Start Donor (C2-H) D_Inter Oxocarbenium Ion (Open Face) D_Start->D_Inter Fast Activation D_Prod Alpha/Beta Mix (No Control) D_Inter->D_Prod Random Attack

Figure 1: Mechanistic divergence in glycosylation. Parent sugars utilize NGP for stereocontrol, while deoxy sugars proceed via a chaotic oxocarbenium ion.

Stability Profile: Acid Hydrolysis

While DNA (polymer) is stable due to the lack of a 2'-OH (preventing alkaline backbone cleavage), the glycosidic bond of 2-deoxy sugars is significantly more acid-labile than that of parent sugars.

Kinetic Differences
  • Rate of Hydrolysis: 2-deoxy glycosides hydrolyze

    
     to 
    
    
    
    times faster than their 2-hydroxy counterparts.
  • Mechanism: The rate-limiting step is the protonation of the exocyclic oxygen followed by the departure of the aglycone. The resulting deoxy-oxocarbenium ion is stabilized (relative to the hydroxy version) by the absence of the electron-withdrawing C2-OH, lowering the activation energy (

    
    ).
    
Experimental Data Summary

Based on standard hydrolysis conditions (0.1 M HCl, 60°C)

Sugar TypeHalf-Life (

)
Rate Constant (

)
Methyl

-D-glucopyranoside
~50 hours

Methyl 2-deoxy-

-D-glucopyranoside
~15 minutes

Significance Stable in mild acidRapid degradation

Maillard Reaction & Browning

In formulation and food chemistry, the interaction between reducing sugars and amines (Maillard reaction) is critical.[5]

  • Reactivity: Deoxy sugars generally exhibit higher Maillard reactivity than parent hexoses.

  • Cause: The open-chain aldehyde form is the reactive species in the Maillard reaction.[5] Deoxy sugars, having higher conformational flexibility and less steric bulk, often shift the equilibrium slightly more toward the acyclic form or allow easier nucleophilic attack by the amine nitrogen.

  • Outcome: Formulations containing 2-deoxy sugars (e.g., in excipients) will yellow/brown significantly faster than those with Glucose or Lactose.

Experimental Protocols

These protocols are designed to validate the reactivity differences described above.

Protocol A: Comparative Acid Hydrolysis Kinetics (HPLC)

Objective: Determine the relative stability of a deoxy-glycoside vs. a parent glycoside.

Materials:

  • HPLC System (C18 column, RI or ELSD detector).

  • 0.1 M HCl solution.

  • Internal Standard (e.g., Xylose).

Workflow:

  • Preparation: Dissolve 10 mM of the target glycoside (e.g., 2-deoxy-D-glucose) and 10 mM of the parent glycoside (D-glucose) in separate vials of 0.1 M HCl.

  • Incubation: Place vials in a heat block at 60°C.

  • Sampling:

    • Deoxy:[3][6][7][8][9] Sample every 5 minutes for 1 hour.

    • Parent: Sample every 1 hour for 12 hours.

  • Quenching: Neutralize aliquots immediately with 0.1 M NaOH or dilute into cold mobile phase.

  • Analysis: Inject onto HPLC. Monitor the disappearance of the starting peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Glycosylation Screening (The "Deoxy Challenge")

Objective: Visualize the loss of stereocontrol in deoxy sugars.

Workflow:

  • Donor Synthesis: Prepare per-acetylated 2-deoxy-glucose and per-acetylated glucose. Convert both to the trichloroacetimidate donors (standard method).

  • Coupling: React 1.0 eq donor with 1.2 eq acceptor (e.g., simple alcohol like Octanol) in DCM at -78°C using TMSOTf (0.1 eq) as promoter.

  • Monitoring: Warm to 0°C over 2 hours.

  • Analysis (H-NMR):

    • Purify the product.

    • Analyze the anomeric proton region (4.5 - 5.5 ppm).

    • Parent: Expect single doublet (

      
       Hz, 
      
      
      
      -anomer).
    • Deoxy:[3][6][7][8][9] Expect two signals (multiplets or doublets with varying

      
      ), typically a 60:40 or 50:50 ratio.
      
Visual Workflow: Hydrolysis Kinetics

HydrolysisWorkflow cluster_Sampling Sampling Loop Step1 Dissolve Glycoside (10mM in 0.1M HCl) Step2 Incubate at 60°C Step1->Step2 Step3 Aliquot at t=x Step2->Step3 Step4 Quench (NaOH) Step3->Step4 Step5 HPLC Analysis (Quantify Decay) Step4->Step5 Step5->Step3 Next Timepoint

Figure 2: Workflow for determining hydrolytic rate constants (


).

References

  • Roush, W. R., et al. (1999).[7] 2-Deoxy-2-iodo- and 2-Deoxy-2-bromo-α-glucopyranosyl Trichloroacetimidates: Highly Reactive and Stereoselective Donors. Organic Letters.[7]

  • Hou, D., & Lowary, T. L. (2009). Recent Advances in the Synthesis of 2-Deoxy-Glycosides.[3][10] Carbohydrate Research.[7]

  • Laroque, D., et al. (2008).[11] Kinetic study on the Maillard reaction. Consideration of sugar reactivity.[2][3][4][5][6][7][9][12][13][14][15][16] Food Chemistry.[5][11][14][15]

  • Sigel, R. K., et al. (2001). Comparison of the acid-base properties of ribose and 2'-deoxyribose nucleotides. Journal of the American Chemical Society.[7]

  • Chemtry.in. (2024). Decoding the Reactivity of Deoxy Sugars: Exploring Their Superiority Compared to Parent Sugars.[6]

Sources

analytical techniques to differentiate monosaccharide isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The differentiation of monosaccharide isomers—specifically glucose, galactose, and mannose—remains a critical bottleneck in the characterization of therapeutic glycoproteins and biosimilars. These hexoses are isobaric (MW 180.16 g/mol ) and differ only by the stereochemical orientation of a single hydroxyl group (epimers). Standard mass spectrometry (MS) cannot distinguish them based on mass-to-charge ratio (


) alone.

This guide evaluates three distinct analytical workflows: HPAEC-PAD (the industry gold standard for native sugars), HILIC-MS with PMP Derivatization (for high-sensitivity glycomics), and Ion Mobility Spectrometry (IMS) (for high-throughput screening).

The Isomer Challenge: Why Standard MS Fails

Monosaccharides exist in dynamic equilibrium between open-chain and cyclic hemiacetal forms (anomers


 and 

).
  • Glucose vs. Galactose: C4 epimers. The -OH group is equatorial in glucose and axial in galactose.

  • Glucose vs. Mannose: C2 epimers.

  • The Problem: In standard Liquid Chromatography-Mass Spectrometry (LC-MS), these isomers often co-elute and produce identical fragmentation patterns in Collision-Induced Dissociation (CID), making identification impossible without chromatographic resolution or unique ion mobility signatures.

Technique A: HPAEC-PAD (The "Gold Standard")

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

This is the reference method for monosaccharide analysis in the pharmaceutical industry (USP <1055>).

Mechanism of Action

Carbohydrates are weak acids with pKa values between 12 and 14. At high pH (>12, using NaOH eluent), hydroxyl groups ionize into oxyanions.

  • Separation: A strong anion-exchange column (e.g., Dionex CarboPac PA20) separates these oxyanions based on their pKa and adsorption affinity. The specific orientation of the oxyanions (axial vs. equatorial) drastically alters their interaction with the stationary phase, providing baseline resolution between glucose and galactose.

  • Detection (PAD): Sugars are oxidatively detected on a gold working electrode using a specific voltage waveform. This method is selective for oxidizable compounds, ignoring the high-salt matrix.

HPAEC_Mechanism cluster_0 High pH Eluent (NaOH) cluster_1 Separation (CarboPac Column) cluster_2 Detection (PAD) Ionization Sugar Ionization (R-OH → R-O⁻ + H⁺) Interaction Anion Exchange Binding to Quaternary Ammonium Resin Ionization->Interaction pH > 12 Resolution Isomer Separation (Based on pKa & Spatial Orientation) Interaction->Resolution Oxidation Oxidation on Gold Electrode (Generates Current) Resolution->Oxidation Elution Cleaning Reductive Cleaning Step (Restores Electrode Surface) Oxidation->Cleaning Waveform Cycle

Figure 1: HPAEC-PAD Mechanism. High pH ionizes neutral sugars, allowing separation on anion exchange resin followed by electrochemical detection.

Pros:

  • No Derivatization: Analyzes native sugars directly.

  • Isomer Resolution: Unmatched separation of Glc, Gal, Man, and Fuc.

  • Robustness: Highly reproducible for QC environments.

Cons:

  • MS Incompatibility: High non-volatile salt content (NaOH/NaOAc) requires online desalting (suppressors) if MS coupling is desired.

Technique B: HILIC-MS with PMP Derivatization

Hydrophilic Interaction Liquid Chromatography with 1-phenyl-3-methyl-5-pyrazolone Labeling

For applications requiring Mass Spectrometry (e.g., unknown identification or trace analysis), HPAEC is difficult. HILIC-MS is the alternative, but native sugars retain poorly on HILIC and produce split peaks (anomers).

The Solution: PMP Derivatization

PMP reacts with the reducing end (C1 aldehyde) of the sugar.[1]

  • Freezing Mutarotation: It locks the ring opening, collapsing

    
     anomers into a single peak.
    
  • Hydrophobicity: The phenyl rings increase retention on C18 or HILIC columns.

  • Ionization: PMP enhances ESI ionization efficiency by 10-100x compared to native sugars.

Critical Optimization: Traditional protocols use NaOH, which requires desalting before MS. The Ammonia-based protocol (detailed below) is superior as excess reagents are volatile.

Technique C: Ion Mobility Spectrometry (IMS)

Gas-Phase Separation Based on Shape (Collisional Cross Section)

IMS adds a dimension of separation orthogonal to LC and MS. It separates ions based on their mobility through a buffer gas under an electric field.[2]

  • Mechanism: Glucose and Galactose have different 3D shapes (Collisional Cross Section, CCS) due to the C4 -OH orientation.

  • Adduct Engineering: Separation is often poor for protonated species

    
    . However, doping with Sodium (
    
    
    
    ) or Lithium (
    
    
    ) creates metal-adducts
    
    
    that "wrap" around the metal ion differently, significantly amplifying the CCS difference between isomers.

Pros:

  • Speed: Separation occurs in milliseconds.[3][4]

  • Cleanliness: Can resolve isomers even if they co-elute in LC.

Comparative Analysis

FeatureHPAEC-PADHILIC-MS (PMP-Label)IMS-MS (Traveling Wave)
Differentiation Basis pKa & Anion Exchange AffinityHydrophobic/Hydrophilic InteractionCollisional Cross Section (Shape)
Isomer Resolution Excellent (Baseline)Good (Requires long gradients)Moderate (Dependent on adducts)
Sensitivity (LOD) Femtomole (

)
Attomole (

) to Femtomole
Femtomole (MS dependent)
Sample Prep Minimal (Dilution)High (Derivatization + Extraction)Minimal
Throughput Low (30-60 min run + re-equilibration)Medium (20-40 min)High (msec separation)
Primary Use Case QC Release / QuantificationDiscovery / Glycomics / UnknownsRapid Screening / Complex Mixtures

Detailed Experimental Protocol

Selected Workflow: Ammonia-Based PMP Derivatization for LC-MS Rationale: This protocol eliminates non-volatile salts, allowing direct injection into MS systems without clogging the source.

Reagents
  • PMP Solution: 0.5 M PMP (1-phenyl-3-methyl-5-pyrazolone) in Methanol.[1]

  • Base Catalyst: 28% Ammonium Hydroxide (

    
    ).
    
  • Neutralizer: Formic Acid.

  • Extraction Solvent: Chloroform or Ethyl Acetate.

Step-by-Step Workflow

PMP_Protocol cluster_prep Reaction Setup cluster_cleanup Cleanup cluster_analysis Analysis Step1 Combine: 50 µL Sample (Monosaccharides) + 50 µL PMP (0.5M in MeOH) + 50 µL NH4OH (28%) Step2 Incubate: 70°C for 100 minutes (Seal vial tightly!) Step1->Step2 Step3 Vacuum Dry: Remove excess NH3 and MeOH (Resuspend residue in water) Step2->Step3 Step4 L-L Extraction: Add Chloroform (1:1 v/v) Vortex & Centrifuge Step3->Step4 Step5 Discard Organic Layer (Contains excess PMP) Repeat 3x Step4->Step5 Step6 Inject Aqueous Phase into HILIC-MS or C18-MS Step5->Step6

Figure 2: Ammonia-PMP Derivatization Workflow. This method avoids non-volatile salts, protecting the Mass Spectrometer.

Critical Technical Notes (The "Senior Scientist" Insight)
  • Reaction Sealing: Ammonia is highly volatile. If the vial is not hermetically sealed (e.g., screw cap with PTFE septum), the pH will drop during the 70°C incubation, stopping the reaction and causing poor yield.

  • System Suitability Test (SST): Always run a mixture of Glc, Gal, and Man standards before samples. Isomeric resolution (

    
    ) between Glc and Gal should be > 1.5.
    
  • MS Tuning: Monitor the bis-PMP adduct

    
    . For hexoses, the target 
    
    
    
    is usually 511.2.

References

  • Thermo Fisher Scientific. "Carbohydrate Analysis with HPAE-PAD: Separation of Monosaccharides on CarboPac Columns." Thermo Fisher Application Notes. Link (Note: Link directs to relevant HPAEC application note).

  • Lin, X., et al. (2006). "An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition."[5] Chemical Journal of Chinese Universities.[5] Link

  • Struwe, W. B., et al. (2016). "Efficient separation of isomeric carbohydrates by ion mobility mass spectrometry." Biochemical Society Transactions. Link

  • United States Pharmacopeia (USP). General Chapter <1055> Biotechnology-Derived Articles - Peptide Mapping and Glycan Analysis. Link

Sources

A Comparative Guide to Monosaccharide Composition Analysis for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biopharmaceutical development and glycobiology research, an accurate and robust analysis of monosaccharide composition is paramount. The glycosylation profile of a therapeutic protein or the structure of a complex carbohydrate can profoundly influence its efficacy, safety, and stability.[1][2] This guide provides a comprehensive comparison of the predominant analytical techniques for monosaccharide composition analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Drawing upon established methodologies and field-proven insights, this document is designed to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

The Critical First Step: Hydrolysis and Derivatization

Prior to any chromatographic or electrophoretic separation, the constituent monosaccharides must be liberated from the glycoconjugate or polysaccharide through hydrolysis. The choice of hydrolysis conditions is critical to achieve maximum depolymerization with minimal degradation of the released monosaccharides.[3] Acid hydrolysis is the most common approach, typically employing trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4][5] Mild acid conditions are suitable for releasing sialic acids, while more aggressive conditions are required for neutral and amino sugars.[2][6][7]

Following hydrolysis, derivatization is often necessary to enhance the volatility (for GC) or detectability (for HPLC and CE) of the monosaccharides.[8][9][10] This chemical modification is a cornerstone of successful monosaccharide analysis, improving separation efficiency and sensitivity.[9]

Comparative Analysis of Core Techniques

The selection of an analytical technique hinges on a variety of factors, including the specific monosaccharides of interest, the required sensitivity, sample throughput needs, and the available instrumentation. Chromatographic methods, particularly HPLC and GC-MS, are the mainstays for resolving complex carbohydrate mixtures.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for monosaccharide analysis, offering numerous derivatization and detection options.[11][12][13]

  • Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Common Derivatization Agents:

    • 1-phenyl-3-methyl-5-pyrazolone (PMP): PMP derivatives exhibit strong UV absorbance, enabling sensitive detection.[11][14]

    • 2-aminobenzoic acid (2-AA) and 2-aminobenzamide (2-AB): These agents introduce a fluorescent tag, significantly enhancing detection sensitivity.[11][15][16]

  • Detection Methods:

    • UV/Visible Spectroscopy: Suitable for chromophore-tagged derivatives like PMP.[11]

    • Fluorescence Detection (FLD): Offers high sensitivity for fluorescently labeled monosaccharides.[11][15]

    • Pulsed Amperometric Detection (PAD): Allows for the direct detection of underivatized carbohydrates.[6]

    • Mass Spectrometry (MS): Provides structural information and high sensitivity, especially when coupled with Ultra-High Performance Liquid Chromatography (UHPLC).[17][18]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds and excels in separating structurally similar monosaccharides.[19][20]

  • Principle: Separation occurs as volatile analytes are transported by an inert gas through a heated column, interacting with the stationary phase.

  • Common Derivatization Agents:

    • Trimethylsilylation (TMS): This is a frequently used method to increase the volatility of monosaccharides.[21]

    • Acetylation: Often used to create stable and volatile derivatives.[11]

  • Detection Methods:

    • Flame Ionization Detection (FID): A universal detector that provides a response proportional to the mass of carbon.

    • Mass Spectrometry (MS): Offers definitive identification and quantification of monosaccharide derivatives.[10][19][20]

Capillary Electrophoresis (CE)

CE has emerged as a high-resolution technique for carbohydrate analysis, separating molecules based on their charge-to-size ratio.[22][23]

  • Principle: Separation is achieved by applying a high voltage across a narrow capillary filled with an electrolyte solution.

  • Derivatization: Labeling with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonate (APTS), is common to impart a charge and enable sensitive detection.[4]

  • Detection Methods:

    • Laser-Induced Fluorescence (LIF): Provides extremely low detection limits, often in the femtomolar range.[22]

Performance Comparison: A Head-to-Head Analysis

To facilitate an objective comparison, the following table summarizes the key performance characteristics of each technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between liquid mobile and solid stationary phasesPartitioning between gas mobile and liquid/solid stationary phasesDifferential migration in an electric field based on charge-to-size ratio
Derivatization Often required for detection (e.g., PMP, 2-AA, 2-AB)Required for volatility (e.g., TMS, acetylation)Often required for charge and detection (e.g., APTS)
Sensitivity Good to excellent, depending on the detector (FLD and MS are highly sensitive)[11][17]Excellent, especially with MS detection[19]Excellent, particularly with LIF detection[22]
Resolution Good; can be optimized with different column chemistries (e.g., HILIC, reversed-phase)[11]Excellent for volatile derivatives, capable of separating isomers[20]Very high, capable of separating positional isomers[22][23]
Speed Varies; UPLC offers significant speed improvements over traditional HPLC[15][16]Typically longer run times due to temperature programmingFast separation times[22]
Sample Throughput Can be automated for high throughput[13]Can be automated, but derivatization can be time-consumingHigh throughput is a key advantage[22]
Sample Compatibility Wide range of samples, including aqueous solutionsVolatile or semi-volatile samples; derivatization is essentialSmall sample volumes (nanoliter range)[22]
Instrumentation Cost Moderate to highModerate to highModerate
Strengths Versatility, wide range of detectors, well-established methods[11][12]High resolution, excellent for isomer separation, definitive identification with MS[19][20]High resolution, high speed, low sample and reagent consumption[22]
Limitations Derivatization can be complex, resolution of some isomers can be challengingDerivatization is mandatory and can be multi-step, potential for analyte degradation at high temperaturesLimited to charged or chargeable analytes, matrix effects can be an issue

Experimental Workflows and Protocols

To ensure reproducibility and adherence to best practices, detailed experimental protocols are essential. The following sections outline standardized workflows for monosaccharide analysis using HPLC and GC.

Generalized Experimental Workflow

The overall process for monosaccharide composition analysis follows a logical sequence, from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Quantification Hydrolysis Glycoprotein/Polysaccharide Hydrolysis Derivatization Monosaccharide Derivatization Hydrolysis->Derivatization Separation Chromatographic/Electrophoretic Separation (HPLC, GC, or CE) Derivatization->Separation Detection Detection (UV, FLD, MS, PAD, FID) Separation->Detection Quantification Quantification against Standards Detection->Quantification

Caption: Generalized workflow for monosaccharide composition analysis.

Protocol 1: HPLC Analysis with PMP Derivatization

This protocol is a widely used method for the analysis of neutral and amino sugars.

1. Hydrolysis: a. To 10-20 µg of lyophilized glycoprotein, add 200 µL of 2 M TFA. b. Incubate at 100 °C for 4 hours in a sealed vial. c. Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen. d. Re-dissolve the hydrolyzed monosaccharides in 200 µL of deionized water.

2. PMP Derivatization: [17] a. To 50 µL of the hydrolyzed sample or monosaccharide standard solution, add 200 µL of aqueous ammonia (28-30%) and 200 µL of 0.2 M PMP in methanol. b. Vortex the mixture and incubate at 70 °C for 30 minutes. c. After cooling, dry the sample using vacuum centrifugation. d. Reconstitute the dried sample in 500 µL of water. e. Extract twice with 500 µL of chloroform to remove excess PMP. The aqueous layer contains the PMP-derivatized monosaccharides.

3. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: 100 mM ammonium acetate, pH 7.3. c. Mobile Phase B: Acetonitrile. d. Gradient: A suitable gradient to separate the monosaccharides of interest (e.g., 10-25% B over 30 minutes). e. Flow Rate: 1.0 mL/min. f. Detection: UV at 245 nm. g. Quantification: Compare peak areas of the sample to those of a standard mixture of PMP-derivatized monosaccharides.

Protocol 2: GC-MS Analysis with TMS Derivatization

This protocol is suitable for the analysis of neutral and amino sugars.

1. Hydrolysis and Reduction: a. Perform acid hydrolysis as described in the HPLC protocol. b. After evaporation of the acid, add 1 mL of 20 mg/mL sodium borohydride in 1 M ammonium hydroxide to reduce the monosaccharides to their corresponding alditols. Incubate for 1 hour at room temperature. c. Add glacial acetic acid dropwise to neutralize the excess sodium borohydride. d. Evaporate to dryness under nitrogen. Repeat methanol addition and evaporation three times to remove borate salts.

2. Acetylation: a. To the dried alditols, add 100 µL of acetic anhydride and 100 µL of pyridine. b. Seal the vial and incubate at 100 °C for 30 minutes. c. Cool the sample and evaporate the reagents under nitrogen. d. Partition the alditol acetates between 500 µL of water and 500 µL of dichloromethane. The organic layer contains the derivatized monosaccharides.

3. GC-MS Analysis: a. Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm). b. Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Injector Temperature: 250 °C. d. Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 250 °C at 5 °C/min, and hold for 5 minutes. e. MS Detection: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 650. f. Identification and Quantification: Identify monosaccharides based on their retention times and mass spectra compared to authentic standards.

Method Validation and Trustworthiness

A robust analytical method is a self-validating system. Adherence to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) is crucial, especially in a GxP environment. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[24]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6][24]

  • Accuracy: The closeness of the test results to the true value.[6][24]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][24]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[1]

The use of certified reference materials and internal standards is highly recommended to ensure the accuracy and reproducibility of the results.[25] The National Institute of Standards and Technology (NIST) and the United States Pharmacopeia (USP) provide valuable resources and standards for carbohydrate analysis.[2][7][26][27]

Conclusion: Selecting the Optimal Method

The choice of the most appropriate method for monosaccharide composition analysis is a multifaceted decision that requires careful consideration of the analytical objectives and available resources.

decision_tree start Analytical Goal q1 Need for highest resolution and isomer separation? start->q1 q2 High throughput and low sample volume critical? q1->q2 No gc Gas Chromatography (GC-MS) q1->gc Yes q3 Versatility and established protocols preferred? q2->q3 No ce Capillary Electrophoresis (CE-LIF) q2->ce Yes hplc HPLC/UPLC (UV/FLD/MS) q3->hplc Yes

Caption: Decision tree for selecting a monosaccharide analysis method.

HPLC remains a versatile and robust workhorse for many applications, with UPLC offering significant gains in speed and resolution.[15] GC-MS provides unparalleled resolving power for complex mixtures of isomers.[14] CE shines in high-throughput environments where sample volume is limited and high resolution is paramount.[22] By understanding the fundamental principles, advantages, and limitations of each technique, researchers can confidently select and implement the optimal method to unravel the complexities of glycosylation.

References

  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]

  • Paulus, A., & Klockow, A. (1996). Analysis of monosaccharide composition by capillary electrophoresis. PubMed. Retrieved from [Link]

  • Tasan, J. (n.d.). The Role of Capillary Electrophoresis in Carbohydrates Analysis and their Applications. Longdom Publishing SL. Retrieved from [Link]

  • Harazono, A., et al. (2011). A comparative study of monosaccharide composition analysis as a carbohydrate test for biopharmaceuticals. PubMed. Retrieved from [Link]

  • CCRC Analytical Services. (n.d.). Gas Chromatography-Mass Spectroscopy (GC-MS). Retrieved from [Link]

  • (n.d.). Is There an Operational Method for Detecting Monosaccharide Composition Using HPLC. LinkedIn. Retrieved from [Link]

  • Cosgrave, E. F. J., & McCarthy, S. M. (n.d.). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. Waters Corporation. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. MDPI. Retrieved from [Link]

  • Guttman, A., & Starr, C. M. (2018). Capillary Electrophoresis Separations of Glycans. ACS Publications. Retrieved from [Link]

  • Cosgrave, E. F. J., & McCarthy, S. M. (n.d.). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY U. Waters Corporation. Retrieved from [Link]

  • Pattathil, S., et al. (2019). Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Stanimirova, I., et al. (2010). HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS. ResearchGate. Retrieved from [Link]

  • (n.d.). Mono- and disaccharides (GC-MS). MASONACO. Retrieved from [Link]

  • Riemer, M., et al. (2018). Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. ResearchGate. Retrieved from [Link]

  • Kinoshita, M. (2021). Carbohydrate analysis by gas-liquid chromatography. NCBI Bookshelf. Retrieved from [Link]

  • (n.d.). Analysis of monosaccharide composition by capillary electrophoresis. Semantic Scholar. Retrieved from [Link]

  • Han, J., et al. (2018). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. PMC. Retrieved from [Link]

  • (n.d.). Practical Guide to Monosaccharide Composition Analysis: Enhancing Sample Analysis Efficiency. MtoZ Biolabs. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Monosaccharide composition analysis of polysaccharides from natural sources: Hydrolysis condition and detection method development. ResearchGate. Retrieved from [Link]

  • Harazono, A., et al. (2011). A comparative study of monosaccharide composition analysis as a carbohydrate test for biopharmaceuticals. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (n.d.). The Pre‐ and Post‐Column Derivatization on Monosaccharide Composition Analysis, a Review. Scilit. Retrieved from [Link]

  • Qi, Y., et al. (2025). Development and validation of an LC-MS method for free monosaccharide analysis in milk from 8 species. Semantic Scholar. Retrieved from [Link]

  • Lee, S., et al. (n.d.). Validation of Monosaccharide Composition Assay Using HPLC‐UV Platform for Monoclonal Antibody Products in Compliance with ICH Guideline. ResearchGate. Retrieved from [Link]

  • Khatun, M. T., & Laremore, T. N. (2025). Monosaccharide Compositional Analysis of Glycoproteins Using Liquid Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Naidu, B. P., & Jones, G. P. (1997). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Journal of Experimental Botany. Retrieved from [Link]

  • (2025). USP's approach to carbohydrate analysis for Starch-based excipients: From grade differentiation to excipient composition. American Chemical Society. Retrieved from [Link]

  • Gergely, J., et al. (2025). Derivatization of carbohydrates for chromatographic, electrophoretic and mass spectrometric structure analysis. ResearchGate. Retrieved from [Link]

  • (n.d.). 7. ANALYSIS OF CARBOHYDRATES. University of Massachusetts. Retrieved from [Link]

  • Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. PubMed. Retrieved from [Link]

  • Lowenthal, M., et al. (2015). Separation of monosaccharides hydrolyzed from glycoproteins without the need for derivatization. National Institute of Standards and Technology. Retrieved from [Link]

  • (2020). 〈210〉 Monosaccharide Analysis. USP-NF. Retrieved from [Link]

  • Lowenthal, M., et al. (2015). Separation of monosaccharides hydrolyzed from glycoproteins without the need for derivatization. National Institute of Standards and Technology. Retrieved from [Link]

  • De Leoz, M. L. A., et al. (2020). NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies: Comparison of Results from Diverse Analytical Methods. PMC. Retrieved from [Link]

  • He, Y., et al. (2015). Monosaccharide identification as a first step toward de novo carbohydrate sequencing: mass spectrometry strategy for the identification and differentiation of diastereomeric and enantiomeric pentose isomers. PubMed. Retrieved from [Link]

  • (2023). Human Health. National Institute of Standards and Technology. Retrieved from [Link]

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Structural Characterization of Carbohydrate Isomers by MSⁿ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbohydrate isomerism—encompassing linkage, positional, and stereochemical variations—presents one of the most significant analytical challenges in modern drug development and glycomics.[1][2][3][4][5] Unlike proteomics, where sequence is the primary variable, glycan analysis requires the determination of branching patterns and glycosidic linkage positions (e.g.,


-2,3 vs. 

-2,6).

This guide objectively compares Multi-stage Mass Spectrometry (MSⁿ) methodologies for resolving these isomers. It contrasts the traditional Ion Trap CID (Collision Induced Dissociation) approach against emerging High-Energy/Radical Dissociation (HCD/ExD) techniques and the orthogonal Ion Mobility Spectrometry (IMS) .

Part 1: The Isomer Challenge & Technical Landscape

To characterize a glycan structure fully, one must resolve three distinct layers of isomerism. Standard MS¹ (mass profiling) cannot distinguish these; MS² (tandem MS) often fails to generate unique fragments for subtle linkage differences.

Isomer TypeDefinitionAnalytical Challenge
Linkage Isomers Same monosaccharides connected at different carbons (e.g., 1

3 vs 1

4).
Requires Cross-Ring Cleavages (A/X ions) to pinpoint the linkage site.[6] Standard CID produces mostly Glycosidic Cleavages (B/Y ions).
Positional Isomers Same branch composition but on different antennae (e.g., Fucose on arm A vs arm B).Requires MSⁿ (n > 2) to isolate specific branches and fragment them individually.[7][8]
Stereoisomers Anomeric configuration (

vs

) or epimers (Glc vs Gal).
Extremely difficult by MS alone; often relies on Ion Mobility or specific metal-adduct coordination geometry.
Part 2: Comparative Analysis of MSⁿ Methodologies
1. Low-Energy CID (Ion Trap MSⁿ) with Metal Adduction

The "Disassembly" Approach

Standard protonated ([M+H]⁺) CID fragmentation is often insufficient for linkage analysis because it preferentially cleaves the glycosidic bond (lowest energy pathway), yielding sequence info but losing linkage details.

  • The Expert Solution: Lithium-Doped MSⁿ ([M+Li]⁺).

    • Mechanism: Lithium (Li⁺) has a high charge density and coordinates tightly with the glycan hydroxyl groups. This rigid coordination alters the fragmentation energetics, promoting Cross-Ring Cleavages (A/X ions) over simple glycosidic scission.

    • Performance: High. In an Ion Trap, you can isolate a specific branch (MS²), fragment it (MS³), and observe cross-ring cleavages that definitively prove a 1

      
      4 vs 1
      
      
      
      6 linkage.
    • Pros: widely available hardware (Linear Ion Traps); rich structural data.

    • Cons: Requires sample doping; spectra can be complex to interpret manually.

2. High-Energy & Radical Dissociation (HCD / EED / ExD)

The "Sledgehammer" & "Scalpel" Approaches

  • HCD (Higher-energy Collisional Dissociation): Common in Orbitraps.[9][10][11] It provides beam-type fragmentation.[12] While faster, it often yields internal fragments and "shreds" the molecule, sometimes destroying the connectivity evidence needed for isomer assignment.

  • EED / ExD (Electronic Excitation Dissociation): Emerging as a superior alternative.

    • Mechanism: Uses electrons to induce fragmentation.[13] Unlike CID, this process is non-ergodic (doesn't distribute energy across all modes), allowing for the preservation of labile modifications (like sialic acids) while still accessing high-energy cross-ring cleavage pathways.

    • Performance: Excellent for detailed topology, but requires specialized hardware (e.g., FT-ICR or modified Orbitraps).

3. The Alternative: Ion Mobility Spectrometry (IMS-MS)

The Orthogonal Validator

IMS separates ions based on their Collisional Cross Section (CCS) in the gas phase before they enter the mass analyzer.

  • Performance: It can physically separate

    
    -2,3 from 
    
    
    
    -2,6 sialylated isomers in milliseconds, which often co-elute in LC and have identical MS spectra.
  • Verdict: IMS is the most robust tool for quantifying known isomers, whereas MSⁿ is superior for elucidating unknown structures de novo.

Part 3: Experimental Protocol – The MSⁿ "Decision Tree"

This protocol details a self-validating MSⁿ Disassembly Strategy using a Linear Ion Trap (LIT) for de novo isomer characterization.

Prerequisites:

  • Sample: Permethylated glycans (stabilizes structure, increases hydrophobicity).

  • Adduct: 1 mM Lithium Acetate (LiOAc) added to electrospray solvent.

  • Instrument: Linear Ion Trap (e.g., Thermo LTQ or Orbitrap Fusion in IT mode).

Step-by-Step Workflow:

  • MS¹ Full Scan: Identify precursor mass ([M+Li]⁺).

  • MS² Isolation (Wide): Isolate precursor (width 2-3 Da). Apply Normalized Collision Energy (NCE) ~35%.

  • Top-Down Analysis (Branch Assignment):

    • Observe primary loss of terminal residues.

    • Self-Validation Check: Do the fragments sum to the total mass? If a specific branch loss is observed (e.g., loss of HexNAc-Gal), the structure confirms that antenna exists.

  • MS³ Targeted Disassembly (Linkage Determination):

    • Select a specific Y-ion (truncated glycan) from the MS² spectrum.

    • Fragment this ion.

    • Look for Cross-Ring Cleavages:

      • 0,2A ions indicate 1

        
        4 or 1
        
        
        
        6 linkage.
      • 3,5A ions often indicate 1

        
        4 linkage.
        
      • Compare relative intensities of A-type ions against known standards if available.

Visualization: MSⁿ Structural Elucidation Workflow

MSn_Workflow Start Glycan Mixture (Permethylated + Li+) MS1 MS1: Full Scan Profile Select Precursor [M+Li]+ Start->MS1 MS2 MS2: Fragmentation (Glycosidic Cleavage) MS1->MS2 CID (NCE 35%) Decision Isomer Ambiguity? MS2->Decision Branch_Analysis Positional Isomerism: Analyze B/Y Ion Ratios Decision->Branch_Analysis Branching? MS3 MS3: Isolate Y-Ion (Truncated Core) Decision->MS3 Linkage? IMS_Path Alternative: Ion Mobility Separation Decision->IMS_Path Stereochem? Result Structural Assignment Branch_Analysis->Result Defined Topology Linkage_Analysis Linkage Isomerism: Analyze Cross-Ring (A/X) Ions MS3->Linkage_Analysis Li+ Directed Cleavage Linkage_Analysis->Result IMS_Path->Result

Caption: Logical workflow for resolving glycan isomers. MS³ is triggered specifically when MS² data is insufficient to define linkage topology.

Part 4: Data Presentation & Fragmentation Metrics

The following table compares the diagnostic utility of different fragmentation modes for carbohydrate isomers.

Table 1: Comparative Efficacy of MS Fragmentation Modes

FeatureLow-Energy CID (Protonated)Low-Energy CID (Li-Doped)HCD (High Energy)ExD (Electron Activated)
Primary Ion Type B / Y (Glycosidic)B / Y + A / X (Cross-ring) Y (Glycosidic, internal)C / Z + A / X
Linkage Resolution LowHigh MediumHigh
Sialic Acid Stability Poor (Loss of sialic acid)MediumPoorExcellent
Sensitivity HighMedium (Adduct formation split)HighLow
Best For... Sequence / CompositionLinkage Isomers High-throughput ProfilingLabile Modifications
Visualization: Fragmentation Pathways[11]

Fragmentation_Pathways cluster_Glycosidic Glycosidic Cleavage (Sequence) cluster_CrossRing Cross-Ring Cleavage (Linkage) Precursor Precursor Ion [M+Li]+ B_Ion B-Ion (Non-Reducing End) Precursor->B_Ion Low Energy CID Y_Ion Y-Ion (Reducing End) Precursor->Y_Ion Low Energy CID A_Ion A-Ion (Contains Non-Reducing) Precursor->A_Ion Metal-Adducted CID or High Energy ExD X_Ion X-Ion (Contains Reducing) Precursor->X_Ion Metal-Adducted CID or High Energy ExD Diagnostic Diagnostic A_Ion->Diagnostic Mass Shift = Linkage Position

Caption: Mechanistic divergence in fragmentation. Cross-ring cleavages (Red) are essential for linkage analysis but require specific activation energy or metal coordination.

Part 5: References
  • Carbohydrate Structural Isomers Analyzed by Sequential Mass Spectrometry. Source: Analytical Chemistry (ACS) URL:[Link][6]

  • Metal Adduction in Mass Spectrometric Analyses of Carbohydrates and Glycoconjugates. Source: Mass Spectrometry Reviews (Wiley) URL:[Link]

  • Direct and Detailed Site-Specific Glycopeptide Characterization by Higher-Energy Electron-Activated Dissociation. Source: Journal of the American Society for Mass Spectrometry URL:[Link]

  • Identification of Mobility-Resolved N-Glycan Isomers. Source: Analytical Chemistry (ACS) URL:[Link]

  • Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Source: Analytical Chemistry (ACS) URL:[Link]

Sources

Safety Operating Guide

METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers[1][2][3]

Executive Summary: Immediate Action Protocol

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside (Synonym: Methyl 2-O-methyl-α-D-fucopyranoside) is a specialized carbohydrate derivative used primarily in glycobiology.[1][2][3] While it is generally classified as a low-hazard organic solid , it must be introduced into the chemical waste stream to maintain regulatory compliance and prevent environmental contamination.[1][2][3]

  • DO NOT dispose of down the drain.[1][2][3][4]

  • DO NOT dispose of in regular trash (municipal waste).[1][2][3]

  • DO segregate as "Non-Hazardous Chemical Waste" or "Organic Solid" depending on your facility's specific nomenclature.[1][2][3]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must first understand its reactivity and stability.[1][2][3][4] This compound is a methylated derivative of fucose (6-deoxy-galactose).[1][2][3] The methylation at the C1 (anomeric) and C2 positions renders it more lipophilic than free sugars, but it remains chemically stable under standard conditions.[1][2][3]

PropertyDataOperational Implication
Chemical Name Methyl 6-deoxy-2-O-methyl-α-D-galactopyranosideOfficial manifest name.[1][2][3]
Synonym Methyl 2-O-methyl-α-D-fucopyranosideAlternate search term for SDS.[1][2][3]
CAS Number 59981-27-0 (or parent 1128-40-1)Use for waste inventory tracking.[1][2][3]
Physical State White Crystalline SolidDust generation is the primary physical hazard.[1][2][3]
Reactivity Stable; Incompatible with strong oxidizersKeep away from nitrates/perchlorates in waste storage.[1][2][3]
Toxicity Low (Not P-listed or U-listed)No special neutralization required before disposal.[1][2][3]

Scientist’s Insight: Why do we treat this as chemical waste if it's "low hazard"? Although this compound is a sugar derivative and likely non-toxic, laboratory regulations (RCRA in the US) typically require that any synthesized chemical substance be treated as chemical waste to avoid "gray areas" where potentially bioactive ligands enter the water supply.[1][2][3] Furthermore, the methylation makes it resistant to standard biological degradation pathways found in municipal water treatment.[1][2][3]

Waste Stream Classification

Proper segregation is critical to prevent dangerous reactions in the waste drum.[1][2][3]

  • Primary Classification: Non-Regulated Organic Solid.[1][2][3]

  • EPA/RCRA Code: None (Not listed).[1][2][3] However, if your facility enforces a "Hazardous by Default" policy for all research samples, label it as Hazardous Waste .[1][2][3]

  • Compatibility: Compatible with other non-halogenated organic solids (e.g., glucose, amino acids, solid buffers).[1][2][3]

Disposal Decision Tree

The following logic flow ensures the material ends up in the correct stream based on its current state (solid vs. solution).

DisposalWorkflow Start Waste Material: Methyl 6-deoxy-2-O-methyl- alpha-D-galactopyranoside StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Dry Substance Liquid In Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Trace Residue SolidBin Solid Chemical Waste Bin (Non-Halogenated) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Chemically Contaminated Solid Waste Debris->DebrisBin LabelSolid Label: 'Non-Hazardous Organic Solid' SolidBin->LabelSolid OrgStream Organic Solvent Waste (Red Can) SolventCheck->OrgStream Methanol/Ethanol/DMSO AqStream Aqueous Waste Stream SolventCheck->AqStream Water/Buffer

Figure 1: Decision logic for segregating carbohydrate derivative waste based on physical state and solvent matrix.[1][2][3]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)[1][2][3][4]
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2][3]

  • Transfer: Transfer the solid using a spatula or funnel.[1][2][3] Avoid generating dust.[1][3][4]

  • Labeling:

    • Chemical Name: Write the full name (Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside). Do not use abbreviations like "Me-Fuc".

    • Constituents: 100%.[1][2][3]

    • Hazard Checkbox: Check "Non-Hazardous" or "Irritant" (if applicable per your local SDS).[1][2][3]

  • Storage: Cap tightly. Place in the "Solid Waste" accumulation area.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Organic Solvents (e.g., MeOH, DCM):

    • Pour into the Organic Solvent Waste container.

    • Segregation: If the solvent is halogenated (e.g., Dichloromethane), use the Halogenated waste stream.[1][2][3] If Methanol/Ethanol, use Non-Halogenated.[1][2][3]

    • Note: The small amount of sugar derivative dissolved will not affect the incineration process of the solvent.[2][3]

  • Aqueous Solutions:

    • Although the compound is water-soluble, do not pour down the sink .[1][2][3]

    • Collect in the Aqueous Chemical Waste carboy.[1][2][3]

    • Ensure the pH is between 5 and 9 before adding to a communal carboy to prevent reactions with other aqueous wastes.[1][2][3]

Scenario C: Empty Containers & Debris
  • Vials/Bottles: If the container is "RCRA Empty" (less than 3% of capacity remains):

    • Triple-rinse the bottle with water.[1][2][3]

    • Collect the rinsate into the Aqueous Waste container.[1][2][3]

    • Deface the label.[1][2][3]

    • Discard the bottle in Glass Trash (if glass) or Regular Trash (if plastic).[1][2][3]

  • Gloves/Paper Towels: If not heavily soiled, these can typically go into regular laboratory trash.[1][2][3] If visibly contaminated, place in the Solid Chemical Waste bin.[1][2][3]

Emergency Response (Spills)

In the event of a spill during the disposal process:

  • PPE: Wear standard nitrile gloves, lab coat, and safety glasses.[1][2][3]

  • Containment: Since it is a solid, prevent dust from spreading.[1][2][3] Cover with a damp paper towel if necessary.[1][2][3]

  • Cleanup:

    • Solid Spill: Sweep up carefully into a dustpan.[1][2][3] Place collected material into the Solid Waste container.

    • Liquid Spill: Absorb with paper towels or vermiculite.[1][2][3] Place absorbent materials into the Solid Chemical Waste bin.

  • Decontamination: Wipe the surface with water and a mild detergent.[2][3]

References

  • Sigma-Aldrich (Merck). Methyl alpha-D-fucopyranoside (CAS 1128-40-1) Safety Data Sheet.[1][2][3] Retrieved from [1][2][3]

  • PubChem. Methyl alpha-D-fucopyranoside (Compound CID 10965080).[1][2][3] National Library of Medicine.[1][2][3] Retrieved from [1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][3] National Academies Press (US); 2011.[1][2][3] Chapter 8, Management of Waste. Retrieved from [1][2][3]

  • MedChemExpress. Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside Product Information. Retrieved from [1][2][3]

Sources

Personal protective equipment for handling METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound Identity: Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside Chemical Class: Methylated Deoxy-Hexose (Modified Carbohydrate) Synonym Note: Structurally related to methylated D-fucose derivatives.

Operational Directive: While unsubstituted carbohydrates are often biologically benign, functionalized derivatives (such as deoxy and O-methylated sugars) possess altered lipophilicity and metabolic stability. This specific compound is likely designed as a glycosidase inhibitor or a molecular probe for carbohydrate-binding proteins (lectins). Consequently, it must be handled not merely as a "sugar," but as a bioactive research chemical with unknown long-term toxicological endpoints.

The Safety Philosophy: In the absence of a compound-specific LD50, we apply the Precautionary Principle . We assume the modification (O-methylation) increases skin permeability compared to the parent sugar, necessitating stricter barrier protection than standard laboratory glucose handling.

Risk Assessment & Hazard Identification

This assessment relies on Structure-Activity Relationship (SAR) analysis of analogous alkyl-glycosides (e.g., Methyl α-D-galactopyranoside).

Hazard CategoryGHS Classification (Inferred)Operational Implication
Inhalation STOT SE 3 (H335) Dust is a respiratory irritant. Do not handle on open benches.
Skin Contact Skin Irrit. 2 (H315) Methylation increases lipophilicity, potentially aiding dermal absorption.
Eye Contact Eye Irrit.[1][2] 2A (H319) Crystalline dust causes mechanical and chemical irritation to corneal tissue.
Bioactivity Unknown/Warning Potential inhibitor of metabolic enzymes (e.g., fucosidases/galactosidases).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all procedures involving >5 mg of the substance.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Rubber (0.11 mm min. thickness) Why: Latex is permeable to many organic-modified small molecules. Nitrile provides superior resistance to the organic solvents (MeOH, DMSO) likely used to dissolve this compound.
Eye Protection Chemical Safety Goggles (ANSI Z87.1) Why: Standard safety glasses have gaps. Fine carbohydrate dusts drift; tight-sealing goggles prevent ocular mucosal absorption.
Respiratory N95 / P2 Respirator (or Fume Hood)Why: Prevents inhalation of particulates during weighing. If working in a certified Fume Hood, a respirator is secondary but recommended for spill cleanup.
Body Defense Lab Coat (High-Neck, Long Sleeve) Why: Prevents accumulation of dust on street clothes. Cotton/Polyester blend is sufficient unless using pyrophoric co-reagents.

Operational Handling Protocol

Phase A: Preparation & Weighing

Goal: Containment of static-prone powder.

  • Environmental Control: Perform all open-vessel manipulations inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Management: Methylated sugars are often fluffy, electrostatic solids. Use an antistatic gun or ionizing bar if the powder flies.

  • Taring: Place the weighing boat inside the balance before opening the source vial.

  • Transfer: Use a disposable spatula. Do not return excess material to the stock vial to prevent cross-contamination.

Phase B: Solubilization

Goal: Safe dissolution without aerosolization.

  • Solvent Choice: This compound is likely soluble in Water , Methanol , or DMSO .

  • Technique: Add solvent slowly down the side of the vessel to avoid displacing powder into the air.

  • Vortexing: Cap the vessel tightly before vortexing. Do not sonicate open vessels.

Phase C: Spill Response

Goal: Decontamination without spreading.

  • Dry Spill: Do not sweep dry dust. Cover with a paper towel dampened with water (carbohydrates are hydrophilic) to trap particulates, then wipe up.

  • Wet Spill: Absorb with inert material (vermiculite or paper towels).

  • Surface Decon: Clean area with 70% Ethanol followed by water to remove sticky residues.

Workflow Visualization (DOT Diagram)

The following diagram illustrates the "Cradle-to-Grave" workflow for handling this research chemical, emphasizing the decision points for waste disposal.

G Start Start: Chemical Retrieval PPE_Check PPE Verification (Nitrile, Goggles, Lab Coat) Start->PPE_Check Weighing Weighing (Fume Hood) Use Antistatic Measures PPE_Check->Weighing Pass Solubilization Solubilization (Water/MeOH/DMSO) Weighing->Solubilization Exp_Use Experimental Use (In vitro / Synthesis) Solubilization->Exp_Use Waste_Decision Waste Stream Analysis Exp_Use->Waste_Decision Solid_Waste Solid Waste (Contaminated wipes/vials) Waste_Decision->Solid_Waste Solid Residue Liquid_Waste Liquid Waste (Aqueous or Solvent) Waste_Decision->Liquid_Waste Solutions Disposal_Solid Hazardous Solid Waste Bin (Incineration) Solid_Waste->Disposal_Solid Disposal_Liquid Halogenated/Non-Halogenated Solvent Waste Liquid_Waste->Disposal_Liquid

Caption: Operational workflow for Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside, detailing the critical path from PPE verification to specific waste stream segregation.

Disposal & Decontamination

Scientific Logic: As a carbon-hydrogen-oxygen (CHO) compound, this chemical is combustible. However, because it is a research chemical, it must never be disposed of down the drain. Municipal water treatment systems are not designed to filter bioactive glycosides.

Disposal Protocol:

  • Liquid Waste: Collect in a "Non-Halogenated Organic Solvent" waste container (if dissolved in MeOH/DMSO) or a specific "Aqueous Chemical Waste" container.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the Hazardous Solid Waste bin for incineration.

  • Destruction: The preferred method of ultimate disposal is thermal incineration equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl alpha-D-galactopyranoside (CID 76935). Retrieved from [Link] (Note: Used as the primary structural analog for hazard inference.)

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.